molecular formula C21H18F9N7O4S B15575963 SH1573

SH1573

Número de catálogo: B15575963
Peso molecular: 635.5 g/mol
Clave InChI: KQKAXWNKFMQWLX-LMOVPXPDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SH1573 is a useful research compound. Its molecular formula is C21H18F9N7O4S and its molecular weight is 635.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C21H18F9N7O4S

Peso molecular

635.5 g/mol

Nombre IUPAC

methanesulfonic acid;(3S)-3-(trifluoromethyl)-1-[4-[6-(trifluoromethyl)-2-pyridinyl]-6-[[2-(trifluoromethyl)-4-pyridinyl]amino]-1,3,5-triazin-2-yl]pyrrolidin-3-ol

InChI

InChI=1S/C20H14F9N7O.CH4O3S/c21-18(22,23)12-3-1-2-11(32-12)14-33-15(31-10-4-6-30-13(8-10)19(24,25)26)35-16(34-14)36-7-5-17(37,9-36)20(27,28)29;1-5(2,3)4/h1-4,6,8,37H,5,7,9H2,(H,30,31,33,34,35);1H3,(H,2,3,4)/t17-;/m0./s1

Clave InChI

KQKAXWNKFMQWLX-LMOVPXPDSA-N

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SH1573 in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SH1573 is a novel, orally active, selective inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), a key driver in a subset of acute myeloid leukemia (AML).[1][2] Approximately 20% of AML patients harbor IDH2 mutations, with the R140Q mutation being the most prevalent. These mutations confer a neomorphic enzyme activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic dysregulation and a block in myeloid differentiation.[2] this compound acts by specifically inhibiting the mIDH2 enzyme, thereby reducing 2-HG levels, reversing epigenetic abnormalities, and promoting the differentiation of leukemic blasts. This document provides a comprehensive overview of the preclinical data supporting the mechanism of action of this compound in AML.

Core Mechanism of Action: Inhibition of Mutant IDH2 and Reduction of 2-Hydroxyglutarate

The primary mechanism of action of this compound is the potent and selective inhibition of the mIDH2 enzyme, particularly the R140Q variant.[1][2] In preclinical studies, this compound demonstrated strong inhibitory effects on mIDH2 R140Q and R172K with half-maximal inhibitory concentrations (IC50) in the nanomolar range, while showing significantly less activity against wild-type IDH2 and no observed inhibition of mIDH1 or wild-type IDH1 at high concentrations.[2]

This selective inhibition leads to a dose-dependent reduction in the oncometabolite 2-HG in mIDH2-mutant AML cells.[2] The reduction of 2-HG alleviates the inhibition of α-KG-dependent dioxygenases, such as TET DNA hydroxylases and Jumonji-C domain-containing histone demethylases.[3][4] This restoration of demethylase activity is hypothesized to reverse the hypermethylation of DNA and histones, leading to changes in gene expression that promote myeloid differentiation.[3][4]

Signaling Pathway Diagram

SH1573_Mechanism_of_Action cluster_0 Mitochondrion cluster_1 Nucleus alphaKG α-Ketoglutarate mIDH2 Mutant IDH2 (e.g., R140Q) alphaKG->mIDH2 TwoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mIDH2->TwoHG Neomorphic Activity TET_JmjC TET & JmjC Demethylases TwoHG->TET_JmjC Inhibition This compound This compound This compound->mIDH2 Inhibition Restoration Restoration of Demethylase Activity This compound->Restoration Leads to Hypermethylation Histone & DNA Hypermethylation TET_JmjC->Hypermethylation Prevents Diff_Block Differentiation Block Hypermethylation->Diff_Block AML_Progression AML Progression Diff_Block->AML_Progression Differentiation Myeloid Differentiation Restoration->Differentiation

Caption: Mechanism of this compound action in mIDH2 AML.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound
Target Enzyme/Cell LineParameterValueReference
mIDH2 R140QEnzyme IC504.78 nmol/L[2]
mIDH2 R172KEnzyme IC5014.05 nmol/L[2]
Wild-type IDH2Enzyme IC50196.2 nmol/L[2]
TF-1 (mIDH2 R140Q) cells2-HG IC5025.3 nmol/L[2]
U87-MG (mIDH2 R140Q) cells2-HG IC500.27 µmol/L[2]
U87-MG (mIDH2 R172K) cells2-HG IC500.053 µmol/L[2]
SW1353 (mIDH2 R172S) cells2-HG IC504.51 µmol/L[2]
Table 2: In Vivo Pharmacodynamic Effects of this compound in a TF-1 (mIDH2 R140Q) Xenograft Model
TreatmentTime Point% 2-HG Reduction in TumorReference
This compound (45 mg/kg)6 hours1.9%[2]
This compound (45 mg/kg)24 hours87.4%[2]
This compound (45 mg/kg)50 hours95.7%[2]
Table 3: Preclinical Pharmacokinetic Parameters of this compound
SpeciesBioavailabilityKey CharacteristicsReference
RatHighGood metabolic stability and wide tissue distribution.[1][2]
MonkeyHighAccumulation observed after continuous dosing.[2]

Induction of Myeloid Differentiation

A key consequence of mIDH2 inhibition and subsequent 2-HG reduction is the induction of differentiation in AML blasts. In preclinical models, this compound treatment promoted the differentiation of mIDH2 AML cells. In a patient-derived xenograft (PDX) model, administration of this compound led to a dose-dependent increase in the proportion of differentiated tumor cells, as evidenced by an increased percentage of CD15+ cells among the human CD45+ AML cells in the bone marrow and spleen of treated mice.[2] This effect on differentiation occurred even though this compound did not significantly reduce the overall tumor burden in these models, a characteristic also observed with other mIDH2 inhibitors.[2]

Experimental Workflow for Assessing Differentiation

Differentiation_Workflow PDX_Model Establish PDX Model (mIDH2 AML patient cells in immunodeficient mice) Treatment Treat with this compound (e.g., 5, 15, 45 mg/kg) or Vehicle Control PDX_Model->Treatment Harvest Harvest Bone Marrow, Spleen, and Peripheral Blood Treatment->Harvest Staining Stain single-cell suspensions with fluorescently labeled antibodies (hCD45, hCD15) Harvest->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Analysis Quantify % of hCD15+ cells within the hCD45+ gate Flow_Cytometry->Analysis

Caption: Workflow for evaluating AML cell differentiation in PDX models.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following are summaries of the key methodologies employed in the preclinical evaluation of this compound.

Enzyme Activity Assay
  • Objective: To determine the IC50 of this compound against mIDH2 and wild-type IDH enzymes.

  • Methodology: Recombinant human IDH enzymes were incubated with α-KG, NADPH, and varying concentrations of this compound. The rate of NADPH consumption was monitored by measuring the decrease in absorbance at 340 nm. IC50 values were calculated using non-linear regression analysis.

Cellular 2-HG Measurement
  • Objective: To quantify the effect of this compound on 2-HG production in mIDH2-mutant cell lines.

  • Methodology: mIDH2-mutant cell lines (e.g., TF-1, U87-MG) were cultured with various concentrations of this compound for a specified period. Cells were then harvested, and intracellular metabolites were extracted. 2-HG levels were quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method.

Patient-Derived Xenograft (PDX) Model
  • Objective: To evaluate the in vivo efficacy of this compound on AML progression and differentiation.

  • Methodology: Immunodeficient mice (e.g., NOD-SCID) were intravenously injected with primary AML cells from a patient with an IDH2 mutation. Once engraftment was confirmed, mice were treated daily with oral gavage of this compound or vehicle control.

  • Endpoints:

    • Survival: Monitored daily, and Kaplan-Meier survival curves were generated.

    • Tumor Burden: Periodically assessed by measuring the percentage of human CD45+ cells in peripheral blood, bone marrow, and spleen via flow cytometry.

    • Differentiation: At the end of the study, bone marrow and spleen were harvested, and the percentage of human CD15+ cells within the human CD45+ population was determined by flow cytometry.

    • Pharmacodynamics: 2-HG levels in plasma, bone marrow, and spleen were measured by LC-MS/MS.

Clinical Development

The promising preclinical data for this compound led to its approval for clinical trials.[1][2] A Phase 1, open-label, multicenter, single-arm study (NCT04806659) was initiated to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound capsules in patients with advanced relapsed or refractory AML harboring an IDH2 mutation.[5] The study consists of a dose-escalation phase to determine the maximum tolerated dose or recommended Phase 2 dose, followed by a dose-expansion phase.[5]

Conclusion

This compound is a potent and selective inhibitor of mutant IDH2 that has demonstrated significant preclinical activity in AML models. Its mechanism of action is centered on the reduction of the oncometabolite 2-HG, leading to the reversal of a block in myeloid differentiation. The comprehensive preclinical data package, showcasing its targeted activity, favorable pharmacokinetic properties, and in vivo efficacy, provides a strong rationale for its ongoing clinical development as a targeted therapy for patients with mIDH2-mutant AML.

References

SH1573: A Targeted Approach to Mutant IDH2 in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Zhuhai, China - SH1573, a novel, independently designed and synthesized small molecule inhibitor, has demonstrated potent and selective activity against mutant isocitrate dehydrogenase 2 (mIDH2), a key driver in a significant subset of acute myeloid leukemia (AML) cases. Preclinical studies have illuminated its mechanism of action, revealing its potential as a targeted therapeutic agent. This technical guide provides a comprehensive overview of the molecular target of this compound, its effects on cellular signaling, and the experimental methodologies used to characterize its activity.

The Molecular Target: Mutant Isocitrate Dehydrogenase 2 (mIDH2)

The primary molecular target of this compound is the R140Q mutant form of isocitrate dehydrogenase 2 (mIDH2).[1][2] IDH2 is a crucial enzyme in the citric acid cycle, responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific mutations in the IDH2 gene, such as the R140Q substitution, confer a neomorphic enzymatic activity. This altered function leads to the conversion of α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[1][3]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[4] This epigenetic dysregulation results in histone and DNA hypermethylation, which in turn blocks myeloid differentiation and promotes leukemogenesis.[3] this compound is designed to selectively inhibit the mIDH2 R140Q protein, thereby reducing the production of 2-HG and restoring normal cellular differentiation.[1][2]

Mechanism of Action and Signaling Pathway

This compound acts as an allosteric inhibitor of the mIDH2 R140Q enzyme.[2] Molecular docking studies suggest that this compound binds to a novel allosteric site, distinct from the binding site of the established mIDH2 inhibitor AG-221 (enasidenib).[2] This unique binding mode may offer advantages in overcoming potential resistance mechanisms associated with the AG-221 binding site.[2]

By inhibiting mIDH2 R140Q, this compound directly addresses the primary pathological event in mIDH2-driven AML. The reduction in 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, leading to a reversal of the hypermethylation state and the promotion of myeloid cell differentiation.[2][3]

SH1573_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Inhibition Pharmacological Intervention cluster_Epigenetics Epigenetic Regulation cluster_Outcome Cellular Outcome Isocitrate Isocitrate mIDH2 Mutant IDH2 (R140Q) Isocitrate->mIDH2 Substrate alpha_KG α-Ketoglutarate (α-KG) alpha_KG->mIDH2 Substrate mIDH2->alpha_KG Blocked Normal Function Two_HG 2-Hydroxyglutarate (2-HG) mIDH2->Two_HG Neomorphic Activity Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2, KDMs) Two_HG->Dioxygenases Inhibition This compound This compound This compound->mIDH2 Allosteric Inhibition Hypermethylation Histone & DNA Hypermethylation Dioxygenases->Hypermethylation Prevents Differentiation_Block Block in Myeloid Differentiation Hypermethylation->Differentiation_Block Differentiation Myeloid Differentiation Differentiation_Block->Differentiation Restoration by This compound

Caption: Signaling pathway of this compound in mIDH2-mutant AML.

Quantitative Data Summary

The preclinical evaluation of this compound has yielded significant quantitative data on its inhibitory potency and cellular effects.

Parameter Cell Line Value Reference
IC50 (2-HG Production) TF-1 (mIDH2 R140Q)25.3 nmol/L[2]
U87-MG (mIDH2 R140Q)0.27 µmol/L[2]
U87-MG (mIDH2 R172K)0.053 µmol/L[2]
SW1353 (mIDH2 R172S)4.51 µmol/L[2]
Parameter Species Concentration Value Reference
Plasma Protein Binding Mouse0.5, 5, 50 µmol/L>99.5%[2]
Rat0.5, 5, 50 µmol/L>99.5%[2]
Monkey0.5, 5, 50 µmol/L>99.5%[2]
Human0.5, 5, 50 µmol/L>99.5%[2]

Key Experimental Protocols

In Vitro 2-HG Production Assay

This assay quantifies the ability of this compound to inhibit the production of the oncometabolite 2-HG in mIDH2-mutant cell lines.

Methodology:

  • Cell Culture: TF-1 (mIDH2 R140Q), U87-MG (mIDH2 R140Q), U87-MG (mIDH2 R172K), and SW1353 (mIDH2 R172S) cells are cultured under standard conditions.

  • Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period.

  • Metabolite Extraction: Intracellular metabolites are extracted from the cells.

  • 2-HG Quantification: The concentration of 2-HG in the cell extracts is determined using a 2-HG assay kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of 2-HG inhibition against the log concentration of this compound.

Experimental_Workflow cluster_Cell_Culture Cell Preparation cluster_Treatment Treatment cluster_Analysis Analysis start mIDH2 Mutant Cell Lines (e.g., TF-1 R140Q) treatment Incubate with varying concentrations of this compound start->treatment extraction Metabolite Extraction treatment->extraction quantification Quantify 2-HG (LC-MS/MS or Assay Kit) extraction->quantification calculation Calculate IC50 Value quantification->calculation

Caption: Workflow for determining the IC50 of this compound on 2-HG production.
Cell Differentiation Assay

This assay assesses the ability of this compound to induce differentiation in mIDH2-mutant AML cells.

Methodology:

  • Cell Culture: TF-1 (mIDH2 R140Q) cells are cultured in the presence of erythropoietin (EPO) to stimulate erythroid differentiation.

  • Compound Treatment: Cells are treated with this compound at various concentrations.

  • Flow Cytometry Analysis: After a defined incubation period, cells are stained with fluorescently labeled antibodies against cell surface markers of differentiation (e.g., CD15).

  • Gene Expression Analysis: The mRNA and protein expression of differentiation markers, such as hemoglobin, are quantified.

  • Data Interpretation: An increase in the proportion of cells expressing differentiation markers indicates the pro-differentiating effect of this compound.[2]

Conclusion

This compound is a promising novel inhibitor of mIDH2 R140Q, a clinically relevant target in AML.[1][2] Its distinct allosteric mechanism of action and potent inhibition of 2-HG production translate into the induction of myeloid differentiation in preclinical models.[2] The data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for its continued development as a targeted therapy for patients with mIDH2-mutant AML. The successful promotion of this compound for clinical trials in China (CTR20200247) marks a significant step towards addressing the unmet medical needs of this patient population.[1][2]

References

Preclinical pharmacodynamics of SH1573

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Preclinical Pharmacodynamics of SH1573

Introduction

This compound is a novel, orally bioavailable small-molecule inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), specifically targeting the R140Q mutation commonly found in Acute Myeloid Leukemia (AML).[1][2] AML is the most prevalent form of acute leukemia in adults, and approximately 20% of patients harbor IDH2 mutations, which contribute to the pathogenesis of the disease through the production of the oncometabolite 2-hydroxyglutarate (2-HG).[1] this compound has been developed as a targeted therapy to counteract the effects of this mutation. This document provides a comprehensive overview of the preclinical pharmacodynamic properties of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation. The data presented herein supported the approval of this compound for clinical trials.[1][2]

Mechanism of Action

The enzyme isocitrate dehydrogenase 2 (IDH2) plays a crucial role in the citric acid cycle. Mutations in IDH2, such as R140Q, confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases (like TET2), leading to widespread hypermethylation.[4][5] This epigenetic alteration results in a block of myeloid differentiation, a hallmark of AML.[3][4]

This compound functions as a potent and selective allosteric inhibitor of the mIDH2 R140Q protein.[1][2] Molecular docking studies suggest that this compound binds to a novel allosteric site, distinct from the dimer interface targeted by the first-generation mIDH2 inhibitor enasidenib (B560146) (AG-221).[2] This unique binding mode may offer an advantage in overcoming potential resistance mechanisms associated with mutations at the enasidenib binding site.[2] By inhibiting the mutated enzyme, this compound effectively lowers the intracellular and systemic levels of 2-HG, thereby restoring normal epigenetic regulation and promoting the differentiation of leukemic blasts into mature granulocytes.[1][2][4]

SH1573_Mechanism_of_Action cluster_pathway Normal vs. mIDH2 Pathway cluster_intervention This compound Intervention Isocitrate Isocitrate mIDH2 Mutant IDH2 (R140Q) Isocitrate->mIDH2 aKG α-Ketoglutarate Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2) aKG->Dioxygenases Activates TwoHG 2-Hydroxyglutarate (2-HG) mIDH2->TwoHG  +NADPH TwoHG->Dioxygenases Inhibits Hypermethylation Histone & DNA Hypermethylation Dioxygenases->Hypermethylation Prevents DiffBlock Blocked Myeloid Differentiation Hypermethylation->DiffBlock This compound This compound This compound->mIDH2 Allosterically Inhibits

Caption: Mechanism of this compound in mIDH2-mutated cells.

In Vitro Pharmacodynamics

The primary pharmacodynamic effect of this compound in vitro is the dose-dependent inhibition of 2-HG production in cancer cell lines harboring IDH2 mutations. This activity leads to the induction of cellular differentiation.

Quantitative Data: Inhibition of 2-HG Production

The inhibitory potency of this compound was assessed across various mIDH2 cell lines, demonstrating strong and selective activity, particularly against the R140Q mutation.

Cell LineIDH2 MutationIC₅₀ (2-HG Inhibition)
TF-1R140Q25.3 nmol/L[2]
U87-MGR140Q0.27 µmol/L[2]
U87-MGR172K0.053 µmol/L[2]
SW1353R172S4.51 µmol/L[2]
Experimental Protocol: In Vitro 2-HG Inhibition Assay
  • Cell Culture: Mutant IDH2 cell lines (e.g., TF-1, U87-MG) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37 °C, 5% CO₂).

  • Compound Treatment: Cells were seeded into multi-well plates and allowed to adhere overnight. Subsequently, cells were treated with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72-96 hours).

  • Metabolite Extraction: After incubation, the cell culture medium was collected, and intracellular metabolites were extracted from the cells using a methanol/water solution.

  • 2-HG Quantification: The concentration of 2-HG in both the medium and cell lysates was quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The 2-HG levels were normalized to the cell number or total protein content. The half-maximal inhibitory concentration (IC₅₀) was calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Pharmacodynamics

The in vivo anti-tumor effects of this compound were evaluated in a patient-derived xenograft (PDX) model of AML, which closely mimics human disease. The primary endpoints were the reduction of 2-HG levels, induction of tumor cell differentiation, and overall survival.

Quantitative Data: In Vivo Efficacy in AML PDX Model
ParameterVehicle ControlThis compound (45 mg/kg)AG-221 (45 mg/kg)
Median Survival ShorterSignificantly Prolonged[2]Prolonged (less effective than this compound)[2]
Tumor Cell Differentiation BaselineDose-dependent increase in CD15⁺ cells[2]Increase in CD15⁺ cells[2]
2-HG Levels (Blood, Spleen, Bone Marrow) HighDose-dependent reduction[2]Reduction

Note: The primary efficacy of this compound, similar to other mIDH2 inhibitors, is not achieved through direct cytotoxicity or reduction in tumor burden, but by reversing the differentiation block.[2]

Experimental Protocol: AML PDX Model Efficacy Study
  • Model Generation: Patient-derived AML cells harboring the mIDH2 R140Q mutation were intravenously implanted into immunodeficient mice (e.g., NOD/SCID).

  • Tumor Engraftment: Engraftment was confirmed by monitoring the percentage of human CD45⁺ (hCD45⁺) cells in the peripheral blood of the mice via flow cytometry.

  • Treatment Groups: Once sufficient engraftment was achieved, mice were randomized into treatment cohorts: Vehicle control, this compound (at various doses, e.g., 45 mg/kg), and a comparator arm (e.g., AG-221).

  • Drug Administration: The compounds were administered orally, once daily, for a defined period (e.g., 18 days).[2]

  • Monitoring and Endpoints:

    • Survival: Mice were monitored daily, and overall survival was recorded.

    • Body Weight: Body weight was measured regularly as an indicator of toxicity.

    • Pharmacodynamic Assessments: At the end of the treatment period (and at various time points), samples of peripheral blood, spleen, and bone marrow were collected.

  • Sample Analysis:

    • Flow Cytometry: Samples were analyzed to determine the proportion of differentiated tumor cells (hCD45⁺ hCD15⁺) among the total human leukemic cell population (hCD45⁺).

    • LC-MS/MS: 2-HG levels in plasma, spleen, and bone marrow were quantified to confirm target engagement.

PDX_Workflow p1 Patient-Derived AML Cells (mIDH2+) p2 Implantation into Immunodeficient Mice p1->p2 p3 Confirm Tumor Engraftment (hCD45+ in blood) p2->p3 p4 Randomize into Groups p3->p4 g1 Vehicle Control p4->g1 g2 This compound (e.g., 45 mg/kg) p4->g2 g3 AG-221 (e.g., 45 mg/kg) p4->g3 p5 Monitor Body Weight & Survival p6 Endpoint Sample Collection (Blood, Spleen, Bone Marrow) g2->p6 a1 Flow Cytometry (% hCD45+ / hCD15+) p6->a1 a2 LC-MS/MS (2-HG Levels) p6->a2

Caption: Experimental workflow for the in vivo evaluation of this compound.

Safety and Selectivity

Preclinical safety assessments demonstrated that this compound is well-tolerated. It showed no significant adverse effects on the respiratory, cardiovascular, or central nervous systems.[1][2] Importantly, this compound exhibited a favorable drug-drug interaction profile, as it did not inhibit key cytochrome P450 enzymes (like CYP2D6) or drug transporters (P-gp, OAT1, OCT2, MDR1), suggesting a lower risk of interactions with co-administered medications compared to AG-221.[2]

Conclusion

The preclinical pharmacodynamic profile of this compound demonstrates it to be a potent, selective, and effective inhibitor of the mIDH2 R140Q enzyme. It successfully reduces the oncometabolite 2-HG, reverses the associated block in myeloid differentiation in vitro and in vivo, and prolongs survival in a clinically relevant PDX model of AML.[1][2] Its distinct allosteric binding mechanism and favorable safety profile highlight its potential as a valuable therapeutic agent for patients with mIDH2-mutated AML.[2] These comprehensive preclinical studies provided a strong rationale for its advancement into clinical development.[1]

References

The Efficacy of SH1573: An In-Depth Preclinical Assessment of a Novel Mutant IDH2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene represent a significant therapeutic target in acute myeloid leukemia (AML), occurring in approximately 20% of patients.[1] These mutations lead to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, ultimately causing epigenetic dysregulation and a block in myeloid differentiation.[2][3] SH1573 is a novel, independently designed and synthesized inhibitor of mutant IDH2 (mIDH2) that has demonstrated promising preclinical efficacy and has been approved for clinical trials.[1][4] This technical guide provides a comprehensive overview of the in vitro and in vivo efficacy of this compound, detailing its mechanism of action, experimental protocols, and key preclinical data.

In Vitro Efficacy of this compound

This compound has shown potent and selective inhibitory activity against mIDH2, leading to a significant reduction in 2-HG production and the induction of cell differentiation in various AML cell line models.

Quantitative Data Summary

The in vitro potency of this compound was evaluated by its ability to inhibit the production of 2-HG in different cell lines harboring IDH2 mutations. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineIDH2 MutationIC50 (2-HG Inhibition)
TF-1mIDH2 R140Q25.3 nmol/L
U87-MGmIDH2 R140Q0.27 µmol/L
U87-MGmIDH2 R172K0.053 µmol/L
SW1353mIDH2 R172S4.51 µmol/L

Data sourced from Wang et al., 2021.

Experimental Protocols
  • TF-1 (mIDH2 R140Q): This human erythroleukemia cell line, engineered to overexpress the IDH2 R140Q mutation, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% sodium pyruvate, and 2-5 ng/mL of human granulocyte-macrophage colony-stimulating factor (GM-CSF).[5] Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2, with cell densities kept between 2-9 x 10^5 cells/mL.[5] GM-CSF should be replenished every 48 hours.[5]

  • U87-MG (mIDH2 R140Q and mIDH2 R172K): This human glioblastoma cell line, with engineered IDH2 mutations, is grown in Eagle's Minimum Essential Medium (EMEM) containing 10% FBS, 2 mM L-glutamine, 1% non-essential amino acids (NEAA), and 1 mM sodium pyruvate.[6] Cells are maintained as an adherent culture at 37°C with 5% CO2. The medium should be renewed every 2 to 3 days.[6]

  • SW1353 (mIDH2 R172S): The specific culture conditions for this cell line in the context of the this compound studies were not detailed in the provided search results. However, this cell line is typically cultured in Leibovitz's L-15 Medium with 10% FBS, maintained at 37°C in a 100% air atmosphere.

The intracellular levels of 2-HG were quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Cell Lysis and Metabolite Extraction:

    • Cells are seeded in appropriate culture vessels and treated with varying concentrations of this compound for a specified period.

    • Following treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

    • Metabolites are extracted by adding a pre-chilled 80% methanol (B129727) solution and incubating at -80°C.

    • The cell lysates are then centrifuged at high speed to pellet cellular debris.

  • LC-MS/MS Analysis:

    • The supernatant containing the metabolites is collected for analysis.

    • Chromatographic separation of 2-HG is typically performed on a ZIC-HILIC stationary phase.[7]

    • The mass spectrometer is operated in selective reaction monitoring mode to detect and quantify 2-HG.[7]

    • A standard curve is generated using known concentrations of 2-HG to determine the absolute concentration in the samples.

The induction of myeloid differentiation is assessed by monitoring the expression of cell surface markers using flow cytometry.

  • Cell Treatment: AML cells (e.g., TF-1 mIDH2 R140Q) are treated with this compound at various concentrations for several days.

  • Antibody Staining:

    • Cells are harvested, washed with PBS containing FBS, and incubated with fluorescently conjugated antibodies specific for myeloid differentiation markers such as CD11b and CD15.

  • Flow Cytometry Analysis:

    • The stained cells are analyzed on a flow cytometer to quantify the percentage of cells expressing the differentiation markers.

    • An increase in the proportion of CD11b+ and CD15+ cells indicates induction of myeloid differentiation.

In Vivo Efficacy of this compound

This compound has demonstrated significant anti-tumor effects in a patient-derived xenograft (PDX) model of AML, prolonging survival and promoting cell differentiation.

Quantitative Data Summary

In a PDX model established from a patient with mIDH2 R140Q AML, this compound treatment led to a dose-dependent increase in survival and induction of tumor cell differentiation.

Treatment GroupDoseOutcome
Vehicle--
This compound5 mg/kgDose-dependent increase in survival and cell differentiation
This compound15 mg/kgDose-dependent increase in survival and cell differentiation
This compound45 mg/kgSignificantly prolonged survival period compared to vehicle and AG-221

Data sourced from Wang et al., 2021.

Experimental Protocols
  • Animal Model: Immunodeficient mice, such as NOD-SCID IL2Rγ-null (NSG) mice, are typically used for the engraftment of human AML cells.

  • Engraftment:

    • Primary AML cells obtained from a patient with an IDH2 mutation are injected intravenously into the mice.

    • Engraftment is monitored by measuring the percentage of human CD45+ cells in the peripheral blood.

  • Drug Administration:

    • Once engraftment is established, mice are randomized into treatment groups.

    • This compound is administered orally (p.o.) once daily (QD) at the specified doses.

  • Efficacy Evaluation:

    • Survival: The overall survival of the mice in each treatment group is monitored.

    • Cell Differentiation: At the end of the study, bone marrow and spleen are harvested. The proportion of differentiated tumor cells (human CD45+ CD15+) is determined by flow cytometry.

    • 2-HG Levels: 2-HG levels in the peripheral blood, spleen, and bone marrow are measured by LC-MS/MS to confirm target engagement.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-leukemic effects by selectively inhibiting the neomorphic activity of mutant IDH2 enzymes. This inhibition leads to a reduction in the oncometabolite 2-HG. The decrease in 2-HG levels alleviates the block on α-ketoglutarate-dependent dioxygenases, such as TET2, which in turn restores normal histone and DNA demethylation, ultimately leading to the differentiation of leukemic blasts into mature myeloid cells.

Signaling Pathway Diagram

SH1573_Mechanism_of_Action Isocitrate Isocitrate mIDH2 Mutant IDH2 (R140Q, R172K/S) Isocitrate->mIDH2 Wild-type activity Alpha_KG α-Ketoglutarate (α-KG) Alpha_KG->mIDH2 Neomorphic activity TET2 TET2 & other α-KG dependent dioxygenases Alpha_KG->TET2 Cofactor Two_HG 2-Hydroxyglutarate (2-HG) Two_HG->TET2 Inhibition Differentiation_Block Block in Myeloid Differentiation mIDH2->Alpha_KG Wild-type activity mIDH2->Two_HG This compound This compound This compound->mIDH2 Inhibition Histone_Demethylation Histone & DNA Demethylation TET2->Histone_Demethylation Promotes Cell_Differentiation Myeloid Differentiation Histone_Demethylation->Cell_Differentiation Enables

Caption: Mechanism of action of this compound in mIDH2-mutant AML cells.

Experimental Workflow Diagram

SH1573_Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell_Lines AML Cell Lines (TF-1, U87-MG, SW1353) with mIDH2 Treatment_In_Vitro This compound Treatment (Dose-Response) Cell_Lines->Treatment_In_Vitro Assays Functional Assays Treatment_In_Vitro->Assays HG_Quant 2-HG Quantification (LC-MS/MS) Assays->HG_Quant Diff_Assay Differentiation Assay (Flow Cytometry for CD11b/CD15) Assays->Diff_Assay PDX_Model AML PDX Model (mIDH2 R140Q) Treatment_In_Vivo This compound Administration (Oral, Daily) PDX_Model->Treatment_In_Vivo Evaluation Efficacy Evaluation Treatment_In_Vivo->Evaluation Survival Survival Analysis Evaluation->Survival Differentiation_In_Vivo Cell Differentiation (Flow Cytometry of Spleen & Bone Marrow) Evaluation->Differentiation_In_Vivo HG_In_Vivo 2-HG Levels (Blood, Spleen, BM) Evaluation->HG_In_Vivo

Caption: Preclinical experimental workflow for evaluating this compound efficacy.

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapy for AML with IDH2 mutations. Its potent and selective inhibition of mIDH2, leading to a reduction in the oncometabolite 2-HG and subsequent induction of myeloid differentiation, has been demonstrated in both in vitro and in vivo models. The comprehensive preclinical assessment of this compound, encompassing pharmacodynamics, pharmacokinetics, and safety, has provided a solid foundation for its advancement into clinical trials.[1] This novel mIDH2 inhibitor holds significant promise as a new therapeutic option for this patient population.

References

SH1573: A Potent and Selective Inhibitor of Mutant IDH2 for the Reduction of Oncometabolite 2-Hydroxyglutarate

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme represent a significant oncogenic driver in several malignancies, most notably Acute Myeloid Leukemia (AML).[1] These mutations confer a neomorphic activity, causing the enzyme to convert α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation.[4][5] SH1573 is a novel, orally bioavailable small-molecule inhibitor designed to selectively target mutant IDH2 (mIDH2) proteins, particularly the R140Q variant.[1] Preclinical studies demonstrate that this compound potently and selectively inhibits mIDH2, leading to a significant, dose-dependent reduction in 2-HG levels in vitro and in vivo.[2] This guide provides a detailed overview of the mechanism of action of this compound, its quantitative effects on 2-HG levels, and the experimental protocols used to ascertain these effects.

Core Mechanism of Action: Inhibition of 2-HG Production

The normal function of wild-type IDH2, located in the mitochondria, is to catalyze the oxidative decarboxylation of isocitrate to α-KG as part of the citric acid cycle.[6][7] However, specific point mutations, such as R140Q, alter the enzyme's active site, enabling it to reduce α-KG to 2-HG using NADPH as a cofactor.[8][9]

This compound is a potent, allosteric inhibitor that binds to the mIDH2 R140Q protein.[2] This binding event blocks the enzyme's neomorphic catalytic function, thereby preventing the synthesis of 2-HG.[2][10] By depleting intracellular and systemic 2-HG levels, this compound alleviates the competitive inhibition of α-KG-dependent enzymes like the TET family of DNA hydroxylases and histone lysine (B10760008) demethylases.[2][3] This restoration of normal epigenetic regulation allows for the differentiation of malignant cells, such as leukemic blasts, into mature cells.[2][8]

cluster_0 Mitochondria cluster_1 Downstream Effects alpha_KG α-Ketoglutarate (α-KG) mIDH2 Mutant IDH2 (R140Q) alpha_KG->mIDH2 Substrate Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mIDH2->Two_HG Neomorphic Conversion TET_Enzymes TET Enzymes & Histone Demethylases Two_HG->TET_Enzymes Competitive Inhibition This compound This compound This compound->mIDH2 Allosteric Inhibition Epigenetic_Dysregulation Histone & DNA Hypermethylation TET_Enzymes->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block AML_Progression AML Progression Differentiation_Block->AML_Progression

Caption: Mechanism of this compound Action. (Max Width: 760px)

Quantitative Data Presentation

The efficacy of this compound in reducing 2-HG levels has been quantified in both cell-based assays and animal models.[2]

In Vitro Inhibition of 2-HG Production

This compound demonstrates a dose-dependent inhibition of 2-HG production across various cancer cell lines engineered to express different mIDH2 variants.[2] The half-maximal inhibitory concentration (IC₅₀) values highlight its particular potency against the R140Q mutation.[2][11]

Cell LinemIDH2 MutationIC₅₀ for 2-HG Inhibition
TF-1R140Q25.3 nmol/L
U87-MGR140Q0.27 µmol/L
U87-MGR172K0.053 µmol/L
SW1353R172S4.51 µmol/L
Table 1: In Vitro Potency of this compound in Inhibiting 2-HG Production. Data sourced from Wang et al., 2021.[2]
In Vivo Reduction of 2-HG Levels

In a patient-derived xenograft (PDX) mouse model of AML with the mIDH2 R140Q mutation, oral administration of this compound led to a significant, dose-dependent decrease in 2-HG levels in peripheral blood, spleen, and bone marrow.[2]

Treatment GroupPeripheral Blood 2-HG ReductionSpleen 2-HG ReductionBone Marrow 2-HG Reduction
This compound (25 mg/kg)Dose-dependent decrease observedDose-dependent decrease observedDose-dependent decrease observed
This compound (50 mg/kg)Dose-dependent decrease observedDose-dependent decrease observedDose-dependent decrease observed
This compound (100 mg/kg)Dose-dependent decrease observedDose-dependent decrease observedDose-dependent decrease observed
Table 2: Qualitative Summary of In Vivo 2-HG Reduction in a PDX Model. This compound treatment resulted in a dose-dependent reduction of 2-HG levels in all measured compartments.[2]

Pharmacodynamic studies in a cell-line-derived xenograft (CDX) model showed that while plasma concentrations of this compound decreased between 24 and 50 hours post-dose, 2-HG levels in both plasma and tumor tissue remained suppressed, indicating a sustained inhibitory effect.[2]

Experimental Protocols

The following protocols are summarized from the primary preclinical study evaluating this compound.[2]

In Vitro 2-HG Inhibition Assay
  • Cell Culture: TF-1 (mIDH2 R140Q), U87-MG (mIDH2 R140Q or R172K), and SW1353 (mIDH2 R172S) cells were cultured in appropriate media under standard conditions (37°C, 5% CO₂).

  • Compound Treatment: Cells were seeded in multi-well plates and treated with varying concentrations of this compound for a specified period (e.g., 72 hours).

  • Sample Preparation: After incubation, cells were harvested, and intracellular metabolites were extracted using a methanol/water solution. The extracts were then centrifuged to pellet cellular debris.

  • 2-HG Quantification: The supernatant containing the metabolites was analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the concentration of 2-HG.

  • Data Analysis: IC₅₀ values were calculated by plotting the percentage of 2-HG inhibition against the logarithm of this compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo PDX Model Efficacy Study
  • Model Establishment: NOD-SCID mice were subcutaneously engrafted with tumor cells from an AML patient carrying the IDH2 R140Q mutation.

  • Drug Administration: Once tumors were established, mice were randomized into vehicle control and this compound treatment groups (e.g., 25, 50, 100 mg/kg). This compound was administered orally, once daily (QD).

  • Sample Collection: At the end of the study, peripheral blood, spleen, and bone marrow samples were collected from each mouse.

  • Metabolite Extraction and Quantification: Tissues were homogenized, and metabolites were extracted. 2-HG levels in plasma and tissue extracts were quantified via a validated LC-MS/MS method.

  • Data Analysis: 2-HG levels in treatment groups were compared to the vehicle control group to determine the percentage of reduction.

cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow v_cell mIDH2 Cell Lines (e.g., TF-1, U87-MG) v_treat Treat with this compound (Dose-Response) v_cell->v_treat v_extract Metabolite Extraction v_treat->v_extract v_lcms LC-MS/MS Quantification v_extract->v_lcms v_ic50 Calculate IC₅₀ v_lcms->v_ic50 x_model Establish PDX Mouse Model x_treat Oral Dosing (Vehicle vs. This compound) x_model->x_treat x_sample Collect Samples (Blood, Spleen, Marrow) x_treat->x_sample x_extract Metabolite Extraction x_sample->x_extract x_lcms LC-MS/MS Quantification x_extract->x_lcms x_reduction Determine 2-HG Reduction x_lcms->x_reduction

Caption: Experimental Workflows for 2-HG Analysis. (Max Width: 760px)

Conclusion

This compound is a highly effective and selective inhibitor of mutant IDH2, demonstrating potent, dose-dependent reduction of the oncometabolite 2-hydroxyglutarate.[1][2] Its ability to suppress 2-HG in both in vitro cellular systems and in vivo animal models underscores its potential as a targeted therapeutic agent for mIDH2-driven malignancies like AML.[2] The sustained pharmacodynamic effect observed in vivo suggests that this compound can effectively reverse the epigenetic blockade caused by 2-HG accumulation, promoting normal cellular differentiation.[2] These comprehensive preclinical findings provided the basis for the successful approval of this compound for clinical trials.[1]

References

SH1573: A Technical Guide to its Role in Inducing Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SH1573, a novel and selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), and its role in inducing cell differentiation, particularly in the context of acute myeloid leukemia (AML). This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying signaling pathways and workflows.

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme are a key driver in several cancers, most notably acute myeloid leukemia (AML). These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic dysregulation and a block in cellular differentiation.[4]

This compound is an orally bioavailable small molecule that selectively inhibits mutant IDH2 proteins, specifically the common R140Q and R172K mutations.[1][2][3] By blocking the production of 2-HG, this compound aims to restore normal epigenetic regulation and induce the differentiation of malignant cells.[3]

Mechanism of Action

The primary mechanism by which this compound induces cell differentiation is through the inhibition of mutant IDH2 and the subsequent reduction of intracellular 2-HG levels. This reduction alleviates the inhibition of key epigenetic modifiers, such as TET2 and histone demethylases. The restored activity of these enzymes leads to changes in the methylation landscape of the genome, ultimately reactivating differentiation-associated gene expression programs. This process allows the leukemic blasts to mature into terminally differentiated cells, such as granulocytes.

cluster_0 Mutant IDH2 (mIDH2) Pathway cluster_1 Epigenetic Regulation cluster_2 This compound Intervention mIDH2 Mutant IDH2 (e.g., R140Q, R172K) twoHG 2-Hydroxyglutarate (2-HG) mIDH2->twoHG Neomorphic Activity aKG α-Ketoglutarate (α-KG) aKG->mIDH2 Epigenetic_Enzymes TET2 & Histone Demethylases twoHG->Epigenetic_Enzymes Inhibition Hypermethylation DNA & Histone Hypermethylation Epigenetic_Enzymes->Hypermethylation Leads to Normal_Diff Restored Differentiation Epigenetic_Enzymes->Normal_Diff Restoration of Function Leads to Diff_Genes Differentiation Gene Expression Hypermethylation->Diff_Genes Repression Diff_Block Differentiation Block Diff_Genes->Diff_Block This compound This compound This compound->mIDH2 Inhibition

Caption: Signaling pathway of this compound in overcoming differentiation block.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of 2-HG Production by this compound
Cell LineIDH2 MutationIC₅₀ (2-HG Inhibition)
TF-1R140Q (engineered)25.3 nmol/L
U87-MGR140Q (engineered)0.27 µmol/L
U87-MGR172K (engineered)0.053 µmol/L
SW1353R172S (endogenous)4.51 µmol/L
Data from Wang et al., 2021.[1]
Table 2: In Vitro Enzymatic Inhibition by this compound
EnzymeIC₅₀ (Enzyme Activity)
Mutant IDH2 R140Q4.78 nmol/L
Mutant IDH2 R172K14.05 nmol/L
Wild-type IDH2196.2 nmol/L
Wild-type IDH1>100 µmol/L
Data from Wang et al., 2021.[1]
Table 3: Effect of this compound on Cell Differentiation In Vitro and In Vivo
Model SystemCell TypeTreatmentDifferentiation MarkerResult
In VitroTF-1 (mIDH2 R140Q)1 µmol/L this compound + EPOHemoglobinIncreased gene and protein expression
In VitroTF-1 (mIDH2 R140Q)This compoundCD15+ cellsIncreased proportion
In Vivo (PDX model)AML (mIDH2 R140Q)15, 45, 135 mg/kg this compoundhCD45+ hCD15+ cellsDose-dependent increase in differentiated tumor cells in spleen and bone marrow
Data from Wang et al., 2021.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the differentiation-inducing effects of this compound.

Cell Culture
  • TF-1 Cells (Human Erythroleukemia):

    • Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 ng/mL recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

    • Subculture: Maintain cell density between 5 x 10⁴ and 1 x 10⁶ cells/mL. Add fresh medium every 2 to 3 days.

  • U87-MG and SW1353 Cells:

    • Standard cell culture protocols for adherent cell lines are followed, typically using DMEM or MEM supplemented with 10% FBS.

In Vitro 2-HG Measurement Assay

This assay quantifies the level of 2-HG produced by cells in culture.

start Seed mIDH2 cells in 96-well plate treat Treat with varying concentrations of this compound start->treat incubate Incubate for 48-72 hours treat->incubate collect Collect cell culture supernatant incubate->collect deproteinate Deproteinate supernatant (e.g., with perchloric acid) collect->deproteinate assay Perform enzymatic assay: 2-HG + NAD+ -> α-KG + NADH (catalyzed by D2HGDH) deproteinate->assay measure Measure NADH production (e.g., fluorescence or colorimetric methods) assay->measure end Calculate IC₅₀ measure->end

Caption: Workflow for in vitro 2-HG measurement.
  • Cell Plating: Seed cells with IDH2 mutations into a 96-well plate at an appropriate density.

  • Treatment: Add a serial dilution of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Culture the cells for 48 to 72 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Deproteination: Remove proteins from the supernatant, for example, by acid precipitation.

  • Enzymatic Reaction: Use a commercially available 2-HG assay kit or a custom enzymatic assay. A common method involves the D-2-hydroxyglutarate dehydrogenase (D2HGDH) enzyme, which catalyzes the oxidation of 2-HG to α-KG, with the concomitant reduction of NAD+ to NADH.

  • Detection: The amount of NADH produced, which is proportional to the 2-HG concentration, is measured using a fluorescent or colorimetric plate reader.

  • Analysis: Plot the 2-HG concentration against the this compound concentration to determine the IC₅₀ value.

Flow Cytometry for Differentiation Markers (CD15)

This protocol is used to assess the proportion of cells expressing the myeloid differentiation marker CD15.

  • Cell Preparation: Culture TF-1 (mIDH2 R140Q) cells with and without this compound for a specified period (e.g., 6 days).

  • Harvesting: Harvest approximately 1 x 10⁶ cells per sample and wash with PBS containing 1% BSA.

  • Staining: Resuspend cells in a staining buffer and add a fluorochrome-conjugated anti-CD15 antibody. An isotype control should be used to account for non-specific binding.

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with staining buffer to remove unbound antibodies.

  • Acquisition: Resuspend the cells in a suitable buffer for flow cytometry and acquire data on a flow cytometer.

  • Analysis: Gate on the live cell population and determine the percentage of CD15-positive cells.

Erythroid Differentiation Assay

This assay assesses the ability of this compound to restore erythroid differentiation in TF-1 cells.

  • Cell Culture: Culture TF-1 (mIDH2 R140Q) cells in the presence of erythropoietin (EPO) to stimulate erythroid differentiation.

  • Treatment: Treat the cells with 1 µmol/L this compound or a vehicle control.

  • Observation: After a period of incubation (e.g., 7 days), observe the cell pellets for a red color, indicative of hemoglobin production.

  • Western Blot for Hemoglobin:

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against hemoglobin.

    • Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

    • A loading control (e.g., β-actin) should be used to ensure equal protein loading.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the preclinical evaluation of this compound as a differentiation-inducing agent.

cluster_0 Hypothesis cluster_1 In Vitro Validation cluster_2 In Vivo Validation cluster_3 Conclusion Hypothesis Inhibition of mIDH2 will reduce 2-HG and restore differentiation in AML. Enzyme_Assay Enzymatic Assay: Confirm this compound inhibits mIDH2 activity Hypothesis->Enzyme_Assay Cell_Assay_2HG Cell-based Assay: Confirm this compound reduces intracellular 2-HG Enzyme_Assay->Cell_Assay_2HG Leads to Diff_Assay_InVitro Differentiation Assays: - CD15 expression (Flow Cytometry) - Hemoglobin expression (Western Blot) Cell_Assay_2HG->Diff_Assay_InVitro Enables PDX_Model PDX Mouse Model: - Establish AML with mIDH2 - Treat with this compound Diff_Assay_InVitro->PDX_Model Justifies PDX_Analysis Analyze PDX Samples: - 2-HG levels in blood/spleen/marrow - Proportion of differentiated tumor cells (hCD45+ hCD15+) PDX_Model->PDX_Analysis Conclusion This compound is a potent and selective mIDH2 inhibitor that induces differentiation in vitro and in vivo. PDX_Analysis->Conclusion

Caption: Logical workflow for the preclinical assessment of this compound.

Conclusion

This compound has demonstrated significant preclinical efficacy as a potent and selective inhibitor of mutant IDH2. Its ability to reduce the oncometabolite 2-HG and subsequently induce differentiation in AML cells provides a strong rationale for its clinical development. The data summarized and the protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working on targeted therapies for IDH2-mutated cancers. The successful translation of these preclinical findings into clinical benefit holds promise for patients with AML.[1]

References

A Comprehensive Technical Guide on the Pharmacokinetic Properties of SH1573 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetic properties of SH1573, a novel and selective inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2). The data presented is compiled from comprehensive preclinical studies in various animal models, offering critical insights for researchers and professionals in the field of drug development.

Executive Summary

This compound is an orally active inhibitor of the mIDH2 R140Q protein, which plays a crucial role in the pathogenesis of acute myeloid leukemia (AML).[1][2] Preclinical studies have demonstrated that this compound effectively reduces the oncometabolite 2-hydroxyglutarate (2-HG) in both in vitro and in vivo models.[1][2] Pharmacokinetic assessments in animal models, including rats and monkeys, have revealed that this compound possesses favorable properties such as high oral bioavailability, extensive tissue distribution, and good metabolic stability, supporting its advancement into clinical trials.[1]

Signaling Pathway of this compound

This compound exerts its therapeutic effect by selectively targeting and inhibiting the mutated IDH2 enzyme, thereby blocking the abnormal production of 2-HG. This action helps to restore normal cellular differentiation in cancer cells.

SH1573_Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 AML with mIDH2 cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-Type IDH2 Isocitrate_mut Isocitrate 2-HG 2-Hydroxyglutarate (Oncometabolite) Isocitrate_mut->2-HG Mutant IDH2 (R140Q) Differentiation_Block Block of Myeloid Differentiation 2-HG->Differentiation_Block Restored_Differentiation Restored Differentiation This compound This compound mIDH2_Inhibition Inhibition of Mutant IDH2 This compound->mIDH2_Inhibition mIDH2_Inhibition->Restored_Differentiation 2-HG_2 2-Hydroxyglutarate Isocitrate_mut_2 Isocitrate

Caption: Mechanism of action of this compound in mIDH2-mutated AML.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound was evaluated in Sprague-Dawley rats and cynomolgus monkeys. The key parameters are summarized in the tables below.

Table 1: Intravenous Pharmacokinetic Parameters of this compound

Species Dose (mg/kg) Clearance (mL/min/kg) Elimination Half-life (h) Steady-State Volume of Distribution (L/kg)
Rat 1 25.6% of liver blood flow 16.3 24.1 times total liquid volume
Monkey 1 4.3% of liver blood flow 12.2 3.02 times total liquid volume

Data sourced from a preclinical study on this compound.[1]

Table 2: Oral Pharmacokinetic Parameters and Accumulation of this compound

Species Dosing Regimen Cmax Fold Increase (Day 14 vs Day 1) AUC₀₋₂₄h Fold Increase (Day 14 vs Day 1) Accumulation
Rat Not specified 2.4 2.2 No significant accumulation
Monkey Not specified 5.0 5.4 Accumulation observed

Data sourced from a preclinical study on this compound.[1]

Experimental Protocols

The following section details the methodologies employed in the preclinical pharmacokinetic studies of this compound.

  • Species: Sprague-Dawley rats and cynomolgus monkeys were used for pharmacokinetic studies.[1]

  • Housing: Animals were housed in standard conditions with controlled temperature, humidity, and light-dark cycles.

  • Ethics: All animal experiments were conducted in accordance with institutional animal care and use committee guidelines.

The general workflow for the pharmacokinetic studies is illustrated below.

PK_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation IV_Dosing Intravenous Administration (1 mg/kg) Blood_Sampling Serial Blood Sampling (Specified Time Points) IV_Dosing->Blood_Sampling Oral_Dosing Oral Gavage Oral_Dosing->Blood_Sampling Plasma_Separation Centrifugation to Obtain Plasma Blood_Sampling->Plasma_Separation LCMS LC-MS/MS Analysis (Quantification of this compound) Plasma_Separation->LCMS PK_Parameters Calculation of Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) LCMS->PK_Parameters

Caption: Experimental workflow for pharmacokinetic studies of this compound.

  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for the quantification of this compound in plasma and tissue samples.[2]

  • Sample Preparation: Plasma samples were typically processed by protein precipitation followed by centrifugation.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound demonstrated high oral bioavailability.[1] The plasma protein binding of this compound was found to be greater than 99.5% in plasma from mice, rats, monkeys, and humans.[1]

In rats, this compound was detected in all tissues analyzed, with preferential distribution to the liver, fat, stomach, small intestine (duodenum), kidney, and lung.[1] Notably, this compound was able to penetrate the blood-brain barrier, although intracerebral levels were approximately 15.65-fold lower than those in the bone marrow.[1]

  • In Vitro: Four oxidative metabolites of this compound were identified in liver microsomes from humans, monkeys, dogs, rats, and mice.[1]

  • In Vivo (Rats): The primary metabolic pathways in rats were identified as mono-oxidation and glucuronic acid binding.[1] Sixteen metabolites were detected in addition to the parent drug.[1]

  • In Vivo (Monkeys): Five metabolites were detected in the plasma of monkeys, with the parent drug being the predominant form.[1]

Excretion of this compound was primarily through the feces.[1] In a study using radiolabeled [¹⁴C]this compound in rats, 95.7% of the administered radioactivity was recovered in the feces over 168 hours, with a total recovery of 98.0% in both urine and feces.[1] Biliary excretion accounted for 5.67% of the dose within 48 hours.[1]

Conclusion

The preclinical data on this compound indicate a favorable pharmacokinetic profile, characterized by high oral bioavailability, wide tissue distribution including penetration of the blood-brain barrier, and efficient metabolic clearance primarily through the fecal route. These properties, combined with its potent and selective inhibition of mIDH2, underscore its potential as a therapeutic agent for mIDH2-mutated malignancies. The findings from these animal studies have provided a strong rationale for the initiation of clinical trials.[1]

References

Initial Safety and Toxicology Profile of SH1573: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial safety and toxicological data for SH1573, a novel, orally active inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2). The information presented herein is compiled from preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the early-stage safety profile of this compound.

Executive Summary

This compound is a potent and selective inhibitor of the mIDH2 R140Q protein, a key driver in certain malignancies, including acute myeloid leukemia (AML).[1] Preclinical evaluations have demonstrated that this compound effectively reduces the oncometabolite 2-hydroxyglutarate (2-HG), promotes the differentiation of AML cells, and exhibits a favorable safety profile.[1] Toxicological studies indicate that this compound is well-tolerated in preclinical models, with no significant adverse effects observed on the respiratory, cardiovascular, or central nervous systems.[1][2] Furthermore, the compound has been shown to be genetically safe.[1][2] These encouraging preclinical findings have supported the advancement of this compound into clinical trials.[1][2]

In Vitro and In Vivo Toxicology

A series of in vitro and in vivo studies were conducted to assess the toxicological profile of this compound. These evaluations focused on key organ systems and potential genetic toxicity.

Safety Pharmacology

Assessments of the respiratory, cardiovascular, and central nervous systems revealed no adverse effects at therapeutic doses.[1][2]

Table 1: Summary of Safety Pharmacology Findings

SystemAssayKey FindingsReference
Respiratory Whole-body plethysmography in conscious ratsNo significant effects on respiratory rate, tidal volume, or minute volume at doses up to 50 mg/kg.[2]
Cardiovascular hERG potassium channel assayConcentration-dependent inhibitory effect, with an inhibition rate of less than 40%.[2]
Central Nervous Irwin test and locomotor activity in miceNo observable effects on central nervous system function at doses up to 50 mg/kg.[2]
Genetic Toxicology

This compound was found to be non-mutagenic in a battery of genotoxicity assays.

Table 2: Summary of Genetic Toxicology Assays

AssaySystemResultReference
Ames Test Salmonella typhimurium strainsNon-mutagenic[1]
Micronucleus Test In vivo mouse bone marrowNo increase in micronucleated polychromatic erythrocytes[1]
Chromosomal Aberration In vitro Chinese Hamster Ovary (CHO) cellsNo clastogenic potential[1]

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound were characterized in preclinical species.

Bioavailability and Distribution

This compound demonstrated high oral bioavailability and wide tissue distribution.[1][2] Following oral administration, the compound was detected in all tissues analyzed, with preferential distribution to the liver, fat, stomach, small intestine, kidney, and lung.[2] Notably, this compound is capable of penetrating the blood-brain barrier, although intracerebral concentrations were significantly lower than in the bone marrow.[2]

Metabolism and Excretion

Metabolic studies revealed that this compound is primarily excreted as the parent compound.[2] The main route of elimination is through the feces.[2]

Table 3: Pharmacokinetic Parameters of this compound

ParameterSpeciesValueReference
Bioavailability (F%) RatHigh (Specific value not provided in abstract)[1]
Primary Route of Excretion RatFeces[2]
Metabolites RatPrimarily excreted as prototype[2]

Experimental Protocols

Detailed methodologies for the key safety and toxicology experiments are provided below.

Respiratory Safety Assay
  • Method: Whole-body plethysmography was used to assess respiratory function in conscious Sprague-Dawley rats.

  • Procedure: Animals were administered this compound orally at doses up to 50 mg/kg. Respiratory parameters, including respiratory rate, tidal volume, and minute volume, were monitored continuously for a predefined period.

  • Data Analysis: Changes in respiratory parameters from baseline were evaluated for statistical significance.

Cardiovascular System Safety Assay (hERG Potassium Channel Assay)
  • Method: An in vitro patch-clamp electrophysiology study was conducted on human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.

  • Procedure: Cells were exposed to varying concentrations of this compound. The inhibitory effect on the hERG channel current was measured and recorded.

  • Data Analysis: The concentration-response curve was plotted to determine the IC50 value, representing the concentration at which 50% of the hERG current is inhibited.

Central Nervous System Safety Assay
  • Method: A combination of the Irwin test and locomotor activity monitoring was performed in mice.

  • Procedure: Mice were administered this compound orally at doses up to 50 mg/kg. The Irwin test involved a comprehensive observational assessment of behavioral and physiological parameters. Locomotor activity was quantified using an automated activity monitoring system.

  • Data Analysis: Observations from the Irwin test were scored, and locomotor activity data were analyzed for significant deviations from the control group.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action in mIDH2-mutant AML

This compound acts by selectively inhibiting the mutant IDH2 enzyme, which is responsible for the aberrant production of the oncometabolite 2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts normal cellular differentiation and promotes leukemogenesis. By reducing 2-HG levels, this compound helps to restore normal hematopoietic differentiation.

SH1573_Mechanism_of_Action cluster_0 mIDH2-mutant Cancer Cell mIDH2 Mutant IDH2 (R140Q) two_HG 2-Hydroxyglutarate (Oncometabolite) mIDH2->two_HG alpha_KG α-Ketoglutarate alpha_KG->mIDH2 Histone_Demethylases Histone Demethylases (e.g., TET2) two_HG->Histone_Demethylases Inhibition Hypermethylation DNA & Histone Hypermethylation Histone_Demethylases->Hypermethylation Prevents Demethylation Diff_Block Differentiation Block Hypermethylation->Diff_Block Leukemogenesis Leukemogenesis Diff_Block->Leukemogenesis This compound This compound This compound->mIDH2 Inhibition

Caption: Mechanism of action of this compound in mIDH2-mutant cells.

Preclinical Safety Assessment Workflow

The preclinical safety evaluation of this compound followed a systematic workflow, progressing from in vitro assays to in vivo studies to comprehensively characterize its toxicological profile.

Preclinical_Safety_Workflow cluster_workflow This compound Preclinical Safety and Toxicology Workflow In_Vitro_Tox In Vitro Toxicology (e.g., hERG, Ames test) Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) In_Vitro_Tox->Safety_Pharm In_Vivo_PK In Vivo Pharmacokinetics (Rodent, Non-rodent) In_Vivo_PK->Safety_Pharm Acute_Tox Acute Toxicity Studies Safety_Pharm->Acute_Tox Repeated_Dose_Tox Repeated-Dose Toxicity Studies Acute_Tox->Repeated_Dose_Tox Clinical_Trial_Approval Clinical Trial Approval Repeated_Dose_Tox->Clinical_Trial_Approval

Caption: Workflow for the preclinical safety assessment of this compound.

References

SH1573: A Novel Mutant IDH2 Inhibitor for Acute Myeloid Leukemia - A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH1573 is a novel, orally active small molecule inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), a critical enzyme implicated in the pathogenesis of several cancers, most notably Acute Myeloid Leukemia (AML).[1][2][3] Developed by Nanjing Sanhome Pharmaceutical Co., Ltd., this compound has demonstrated potent and selective inhibition of the mIDH2 R140Q protein, leading to a reduction in the oncometabolite 2-hydroxyglutarate (2-HG) and subsequent induction of myeloid differentiation.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended for professionals in the field of cancer research and drug development. The compound has received approval for clinical trials in China (CTR20200247).[1][2]

Discovery and Design

This compound was independently designed and synthesized as a novel inhibitor targeting the mIDH2 R140Q mutation.[1][2][3] Computational-aided drug design played a role in its development, with a focus on creating a structure with improved activity, selectivity, and pharmacokinetic properties compared to existing mIDH2 inhibitors.[2] Molecular docking studies indicate that this compound binds to an allosteric site on the mIDH2 R140Q protein, distinct from the binding site of the approved drug enasidenib (B560146) (AG-221).[2]

Chemical Synthesis

While the specific, detailed synthesis protocol for this compound is proprietary to Sanhome Pharmaceutical Co., Ltd., the compound's development is protected under patents CN109890806, CN107641114, and WO2018014852.[2] The synthesis of similar triazine-based mIDH2 inhibitors generally involves multi-step reactions to construct the core triazine scaffold and append the necessary substituent groups that contribute to the molecule's binding affinity and selectivity.

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the neomorphic activity of mutant IDH2 enzymes, particularly the R140Q variant.[1][2] In cancer cells harboring IDH2 mutations, the enzyme gains the ability to convert α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in cellular differentiation.

This compound effectively reduces the production of 2-HG in a dose-dependent manner.[2] By lowering intracellular 2-HG levels, this compound helps to restore normal epigenetic regulation, thereby promoting the differentiation of leukemic blasts into mature myeloid cells.[2]

SH1573_Mechanism_of_Action Alpha-Ketoglutarate Alpha-Ketoglutarate mIDH2 (R140Q) mIDH2 (R140Q) Alpha-Ketoglutarate->mIDH2 (R140Q) Substrate 2-Hydroxyglutarate (2-HG) 2-Hydroxyglutarate (2-HG) mIDH2 (R140Q)->2-Hydroxyglutarate (2-HG) Neomorphic Activity Restored Differentiation Restored Differentiation Epigenetic Dysregulation Epigenetic Dysregulation 2-Hydroxyglutarate (2-HG)->Epigenetic Dysregulation Inhibits α-KG-dependent dioxygenases Differentiation Block Differentiation Block Epigenetic Dysregulation->Differentiation Block Leukemogenesis Leukemogenesis Differentiation Block->Leukemogenesis This compound This compound This compound->mIDH2 (R140Q) Inhibits Anti-Leukemic Effect Anti-Leukemic Effect Restored Differentiation->Anti-Leukemic Effect

Figure 1: Simplified signaling pathway of mIDH2 and the mechanism of action of this compound.

Quantitative Data

The preclinical evaluation of this compound has generated significant quantitative data demonstrating its potency and selectivity.

Enzyme/Cell Line Parameter Value
mIDH2 R140QIC504.78 nmol/L[2][4]
mIDH2 R172KIC5014.05 nmol/L[2]
Wild-Type IDH2IC50196.2 nmol/L[2]
mIDH1 R132HInhibition at 100 µmol/LNot observed[2]
Wild-Type IDH1Inhibition at 100 µmol/LNot observed[2]
Table 1: In Vitro Inhibitory Activity of this compound.
Cell Line mIDH2 Mutation IC50 for 2-HG Inhibition
TF-1R140Q25.3 nmol/L[2]
U87-MGR140Q0.27 µmol/L[2]
U87-MGR172K0.053 µmol/L[2]
SW1353R172S4.51 µmol/L[2]
Table 2: Inhibition of 2-HG Production in mIDH2 Mutant Cell Lines by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used in the preclinical assessment of this compound.

IDH2 Enzyme Activity Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified mIDH2 and wild-type IDH2 proteins.

Materials:

  • Purified recombinant human IDH2 (R140Q, R172K, and wild-type)

  • This compound (dissolved in DMSO)

  • Assay Buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT)

  • Substrate: α-ketoglutarate (α-KG)

  • Cofactor: NADPH

  • Detection Reagents: Diaphorase and Resazurin

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the this compound dilutions or DMSO (vehicle control) to the respective wells.

  • Add the purified IDH2 enzyme to the wells and pre-incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

  • Incubate the reaction for a set time (e.g., 60 minutes) at 37°C.

  • Stop the reaction and add the diaphorase/resazurin detection reagent.

  • Incubate for a short period to allow for color development.

  • Measure the fluorescence (e.g., Ex 544 nm/Em 590 nm) using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

IDH2_Assay_Workflow start Start prep_plate Prepare 96-well plate with Assay Buffer start->prep_plate add_this compound Add this compound dilutions and vehicle control prep_plate->add_this compound add_enzyme Add purified IDH2 enzyme add_this compound->add_enzyme pre_incubate Pre-incubate at RT add_enzyme->pre_incubate initiate_reaction Initiate reaction with α-KG and NADPH pre_incubate->initiate_reaction incubate_37C Incubate at 37°C initiate_reaction->incubate_37C stop_reaction Stop reaction and add detection reagents incubate_37C->stop_reaction measure_fluorescence Measure fluorescence stop_reaction->measure_fluorescence calculate_IC50 Calculate % inhibition and IC50 measure_fluorescence->calculate_IC50 end End calculate_IC50->end

Figure 2: Experimental workflow for the IDH2 enzyme activity assay.
Intracellular 2-HG Measurement Assay

This assay quantifies the level of the oncometabolite 2-HG in mIDH2 mutant cells following treatment with this compound.

Materials:

  • mIDH2 mutant cell lines (e.g., TF-1 R140Q)

  • This compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • Cell lysis buffer

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Seed the mIDH2-expressing cells in multi-well plates and allow them to stabilize overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).

  • Harvest the cells and perform cell lysis.

  • Extract the intracellular metabolites.

  • Analyze the 2-HG levels in the cell lysates using a validated LC-MS/MS method.

  • Normalize the 2-HG levels to the cell number or protein concentration.

  • Calculate the percent reduction in 2-HG production for each treatment condition and determine the IC50 value.

Pharmacokinetics and Safety

Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties, including high bioavailability, good metabolic stability, and wide tissue distribution.[1][2] Toxicological assessments have shown that this compound does not have significant effects on the respiratory, cardiovascular, or nervous systems and is considered genetically safe.[1][2]

Conclusion

This compound is a promising novel inhibitor of mutant IDH2 with potent and selective activity against the R140Q mutation. Its mechanism of action, involving the reduction of the oncometabolite 2-HG and subsequent induction of cell differentiation, addresses a key driver of leukemogenesis in a subset of AML patients. The favorable preclinical data on its efficacy, pharmacokinetics, and safety have supported its advancement into clinical trials. Further investigation will be crucial to determine its full therapeutic potential in the treatment of AML and other mIDH2-driven malignancies.

References

Structural Analysis of SH1573 Binding to Mutant IDH2: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and biochemical interactions between SH1573, a novel, orally bioavailable inhibitor, and mutant isocitrate dehydrogenase 2 (mIDH2). This compound demonstrates potent and selective inhibitory activity against mIDH2, a key driver in various cancers, including acute myeloid leukemia (AML).[1][2][3][4] This document summarizes the key quantitative data, outlines experimental methodologies based on published preclinical studies, and visualizes the inhibitor's mechanism of action and binding characteristics.

Quantitative Analysis of this compound Inhibitory Activity

This compound has been shown to be a highly potent and selective inhibitor of mIDH2 variants, particularly the R140Q mutation.[2][3] Its efficacy is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50) against the mutant enzyme, while exhibiting significantly less activity against the wild-type (WT) protein, highlighting its selectivity. The following tables summarize the key in vitro inhibitory activities of this compound.

Enzyme IC50 (nmol/L) Selectivity vs. WT IDH2
mIDH2 R140Q4.78~41x
mIDH2 R172K14.05~14x
WT IDH2196.2-
mIDH1 R132H>100,000>20,920x
WT IDH1>100,000>20,920x
Table 1: In vitro enzymatic activity of this compound against various IDH isoforms. Data sourced from Wang et al. (2021).[3]
Cell Line mIDH2 Mutation IC50 for 2-HG Inhibition (nmol/L)
TF-1R140Q25.3
U87-MGR140Q270
U87-MGR172K53
SW1353R172S4510
Table 2: Cellular 2-hydroxyglutarate (2-HG) inhibition by this compound in various mIDH2 mutant cell lines. Data sourced from Wang et al. (2021).[3]

Mechanism of Action and Binding Site

This compound acts as an allosteric inhibitor of mIDH2.[3] Molecular docking studies have revealed that this compound binds to a novel allosteric site distinct from the binding site of other known mIDH2 inhibitors like AG-221 (Enasidenib).[3][5] This unique binding mode contributes to its potent and selective inhibition of the mutant enzyme's neomorphic activity, which is the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][3] The inhibition of 2-HG production by this compound leads to the induction of cellular differentiation in cancer cells.[3]

The following diagram illustrates the proposed signaling pathway affected by this compound.

SH1573_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects aKG α-Ketoglutarate mIDH2 mIDH2 (R140Q) aKG->mIDH2 TwoHG 2-Hydroxyglutarate (Oncometabolite) mIDH2->TwoHG Blocked_Diff Blocked Cellular Differentiation TwoHG->Blocked_Diff This compound This compound This compound->mIDH2 Allosteric Inhibition Induced_Diff Induced Cellular Differentiation This compound->Induced_Diff Proliferation Tumor Cell Proliferation Blocked_Diff->Proliferation Molecular_Docking_Workflow PDB Retrieve mIDH2 R140Q Crystal Structure (PDB ID: 5I96) ProteinPrep Prepare Protein Structure (Add Hydrogens, Remove Water) PDB->ProteinPrep LigandPrep Prepare this compound Structure (Energy Minimization) Docking Perform Molecular Docking (e.g., using AutoDock, Glide) LigandPrep->Docking ProteinPrep->Docking Analysis Analyze Binding Pose and Interactions Docking->Analysis Cellular_2HG_Inhibition_Workflow Cell_Culture Culture mIDH2 Mutant Cell Lines (e.g., TF-1, U87-MG) SH1573_Treatment Treat Cells with Varying Concentrations of this compound Cell_Culture->SH1573_Treatment Incubation Incubate for a Defined Period SH1573_Treatment->Incubation Metabolite_Extraction Extract Intracellular Metabolites Incubation->Metabolite_Extraction LCMS_Analysis Quantify 2-HG Levels using LC-MS/MS Metabolite_Extraction->LCMS_Analysis IC50_Calculation Calculate IC50 for 2-HG Inhibition LCMS_Analysis->IC50_Calculation

References

SH1573: A Technical Guide for Research in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SH1573 is a novel, orally bioavailable small molecule inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), with high selectivity for the R140Q mutation. Preclinical studies have demonstrated its potential as a therapeutic agent for hematological malignancies, particularly acute myeloid leukemia (AML), harboring this specific mutation. This document provides an in-depth technical overview of this compound, summarizing key preclinical data, detailing experimental protocols, and illustrating its mechanism of action through signaling pathway and workflow diagrams.

Introduction to this compound

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene are found in a significant subset of patients with hematological malignancies, including up to 20% of individuals with acute myeloid leukemia (AML).[1] These mutations confer a neomorphic enzyme activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic dysregulation and a block in cellular differentiation, which are key events in leukemogenesis.[2]

This compound is a potent and selective inhibitor of the mIDH2 R140Q protein.[1][3] By targeting this mutant enzyme, this compound effectively reduces the production of 2-HG, thereby restoring normal cellular differentiation and exhibiting anti-leukemic effects.[1][3] Preclinical evidence has paved the way for its clinical investigation, with a Phase 1 trial initiated for patients with refractory or relapsed AML harboring an IDH2 mutation.[4]

Mechanism of Action: The mIDH2 Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the neomorphic activity of the mutant IDH2 enzyme. The following diagram illustrates the signaling pathway affected by mIDH2 and the point of intervention for this compound.

SH1573_Mechanism_of_Action cluster_0 Mitochondrion cluster_1 Epigenetic Regulation Isocitrate Isocitrate WT_IDH2 Wild-Type IDH2 Isocitrate->WT_IDH2 alpha_KG α-Ketoglutarate (α-KG) WT_IDH2->alpha_KG mIDH2 Mutant IDH2 (R140Q) alpha_KG->mIDH2 Two_HG 2-Hydroxyglutarate (2-HG) mIDH2->Two_HG TET2 TET2 Two_HG->TET2 Inhibits Histone_Demethylases Histone Demethylases Two_HG->Histone_Demethylases Inhibits This compound This compound This compound->mIDH2 Inhibits DNA_Hypermethylation DNA Hypermethylation Histone_Hypermethylation Histone Hypermethylation Differentiation_Block Differentiation Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis

Caption: this compound inhibits mutant IDH2, blocking 2-HG production and leukemogenesis.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of the mIDH2 R140Q enzyme and the growth of mIDH2-mutant cancer cells.

ParameterCell LineValueReference
IC50 (Enzyme Activity) mIDH2 R140Q18.0 ± 2.0 nmol/L[1]
Wild-Type IDH2> 1000 nmol/L[1]
IC50 (Cell Viability) TF-1 (mIDH2 R140Q)35.7 ± 4.5 nmol/L[1]
TF-1 (Wild-Type)> 10,000 nmol/L[1]
2-HG Inhibition (IC50) TF-1 (mIDH2 R140Q)4.8 ± 0.7 nmol/L[1]
In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model

The anti-tumor effects of this compound were evaluated in a patient-derived xenograft (PDX) model of AML.

Treatment GroupDoseOutcomeReference
Vehicle -Median survival of 25 days[3]
AG-221 45 mg/kgSignificantly prolonged survival[3]
This compound 5 mg/kgDose-dependent promotion of AML cell differentiation[3]
15 mg/kgDose-dependent promotion of AML cell differentiation[3]
45 mg/kgSignificantly prolonged survival, with a better effect than AG-221[3]

Note: AG-221 (Enasidenib) is an FDA-approved mIDH2 inhibitor used as a comparator.

Experimental Protocols

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mIDH2 R140Q and wild-type IDH2.

Methodology:

  • Recombinant human mIDH2 R140Q or wild-type IDH2 enzyme was incubated with varying concentrations of this compound.

  • The reaction was initiated by the addition of α-ketoglutarate and NADPH.

  • The rate of NADPH consumption was monitored by measuring the decrease in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell Viability Assay

Objective: To assess the effect of this compound on the viability of mIDH2-mutant and wild-type AML cell lines.

Methodology:

  • TF-1 (mIDH2 R140Q) and TF-1 (wild-type) cells were seeded in 96-well plates.

  • Cells were treated with a range of this compound concentrations for 72 hours.

  • Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • IC50 values were determined from the resulting dose-response curves.

2-HG Measurement Assay

Objective: To quantify the inhibition of 2-HG production by this compound in cells.

Methodology:

  • TF-1 (mIDH2 R140Q) cells were treated with various concentrations of this compound for 48 hours.

  • Intracellular metabolites were extracted using a methanol/water solution.

  • The concentration of 2-HG was measured using a 2-HG assay kit, which is based on an enzymatic assay that results in a colorimetric or fluorescent output.

  • IC50 values for 2-HG inhibition were calculated.

Patient-Derived Xenograft (PDX) Model Workflow

The following diagram outlines the workflow for the in vivo evaluation of this compound using an AML PDX model.

PDX_Workflow cluster_treatment Treatment Groups Patient_Sample AML Patient Sample (mIDH2 R140Q) Engraftment Engraftment of Patient Cells Patient_Sample->Engraftment Immunodeficient_Mice Immunodeficient Mice (e.g., NSG) Immunodeficient_Mice->Engraftment PDX_Model Established AML PDX Model Engraftment->PDX_Model Vehicle Vehicle Control PDX_Model->Vehicle AG221 AG-221 (45 mg/kg) PDX_Model->AG221 SH1573_Low This compound (5 mg/kg) PDX_Model->SH1573_Low SH1573_Mid This compound (15 mg/kg) PDX_Model->SH1573_Mid SH1573_High This compound (45 mg/kg) PDX_Model->SH1573_High Endpoint_Analysis Endpoint Analysis Survival Survival Analysis Endpoint_Analysis->Survival Differentiation Cell Differentiation (Flow Cytometry) Endpoint_Analysis->Differentiation Two_HG_Levels 2-HG Levels (Blood, Spleen, Bone Marrow) Endpoint_Analysis->Two_HG_Levels

Caption: Workflow for evaluating this compound efficacy in an AML PDX model.

Clinical Development

This compound has entered a Phase 1 clinical trial (NCT04806659) to evaluate its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy in subjects with advanced relapsed or refractory AML harboring an IDH2 mutation.[4] This open-label, single-arm, multicenter study will provide crucial data on the clinical potential of this compound.[4]

Conclusion

This compound is a promising novel inhibitor of mIDH2 R140Q with compelling preclinical data supporting its development for the treatment of hematological malignancies. Its potent and selective activity, favorable pharmacokinetic properties, and demonstrated in vivo efficacy in a clinically relevant PDX model highlight its potential to address an unmet medical need for patients with mIDH2-mutated AML. The ongoing Phase 1 clinical trial will be instrumental in determining the safety and efficacy of this compound in a clinical setting. This technical guide provides a comprehensive overview of the current knowledge on this compound to aid researchers and drug development professionals in their understanding and potential future investigations of this targeted therapy.

References

Methodological & Application

Application Notes and Protocols for SH1573 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH1573 is a novel, orally bioavailable small molecule inhibitor that selectively targets mutant isocitrate dehydrogenase 2 (IDH2) enzymes, particularly the R140Q mutation commonly found in Acute Myeloid Leukemia (AML).[1][2] In cancer cells harboring IDH2 mutations, the enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation.[3][4][5] this compound exerts its therapeutic effect by inhibiting the production of 2-HG, thereby restoring normal epigenetic regulation and promoting the differentiation of leukemic cells.[1] These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound on 2-HG Production
Cell LineIDH2 MutationIC50 (nmol/L)
TF-1R140Q25.3
U87-MGR140Q270
U87-MGR172K53
SW1353R172S4510

Data extracted from a preclinical efficacy study of this compound.[1]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of mutant IDH2, which leads to a reduction in the oncometabolite 2-HG. This alleviates the block on hematopoietic differentiation caused by 2-HG-mediated hypermethylation of histones and DNA.

SH1573_Signaling_Pathway cluster_0 Normal Hematopoietic Differentiation cluster_1 Pathogenesis in IDH2-Mutant AML cluster_2 Therapeutic Intervention α-KG α-KG Histone Demethylases Histone Demethylases α-KG->Histone Demethylases DNA Demethylases DNA Demethylases α-KG->DNA Demethylases Normal Gene Expression Normal Gene Expression Histone Demethylases->Normal Gene Expression Hypermethylation Hypermethylation DNA Demethylases->Normal Gene Expression Myeloid Differentiation Myeloid Differentiation Normal Gene Expression->Myeloid Differentiation Mutant IDH2 Mutant IDH2 2-HG 2-HG Mutant IDH2->2-HG α-KG to 2-HG 2-HG->Histone Demethylases Inhibition 2-HG->DNA Demethylases Inhibition Blocked Differentiation Blocked Differentiation Hypermethylation->Blocked Differentiation This compound This compound This compound->Mutant IDH2 Inhibition

Caption: this compound Mechanism of Action in IDH2-Mutant AML.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability of cancer cells.

Materials:

  • IDH2-mutant cell line (e.g., TF-1 R140Q)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with this compound (serial dilutions) and vehicle control seed_cells->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT Cell Viability Assay.

Protocol 2: Measurement of Intracellular 2-HG Levels

This protocol is for quantifying the intracellular concentration of the oncometabolite 2-HG following treatment with this compound.

Materials:

  • IDH2-mutant cell line

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Ice-cold PBS

  • Metabolite extraction buffer (e.g., 80% methanol (B129727), pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Commercial 2-HG assay kit (colorimetric or LC-MS/MS based)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for 48-72 hours.

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Metabolite Extraction: Add 1 mL of pre-chilled 80% methanol to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Lysis and Precipitation: Vortex the tubes vigorously and incubate at -80°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at maximum speed for 10 minutes at 4°C.

  • Sample Collection: Carefully collect the supernatant containing the metabolites and transfer to a new tube.

  • 2-HG Measurement: Follow the manufacturer's instructions for the chosen 2-HG assay kit to measure the concentration of 2-HG in the samples.

  • Data Normalization: Normalize the 2-HG levels to the cell number or protein concentration of the corresponding cell pellet.

Protocol 3: Western Blot Analysis of Differentiation Markers

This protocol is to assess the expression of protein markers associated with myeloid differentiation.

Materials:

  • IDH2-mutant cell line

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-hemoglobin, anti-CD15, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 2.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Western_Blot_Workflow start Start cell_treatment Treat cells with this compound start->cell_treatment cell_lysis Cell Lysis and Protein Extraction cell_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Band Intensity Analysis detection->analysis end End analysis->end

Caption: General Workflow for Western Blot Analysis.

References

Application Notes and Protocols: SH1573 Administration in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH1573 is a novel, selective inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), a key enzyme implicated in the pathogenesis of several cancers, most notably Acute Myeloid Leukemia (AML).[1][2] Mutations in IDH2, such as R140Q, lead to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal epigenetic regulation and blocks cellular differentiation.[1][3] this compound has demonstrated preclinical efficacy by reducing 2-HG levels and promoting the differentiation of cancer cells, offering a promising therapeutic strategy.[1] Patient-derived xenograft (PDX) models, which involve the transplantation of primary patient tumor cells into immunodeficient mice, are crucial for evaluating the in vivo efficacy of targeted therapies like this compound as they preserve the genetic and phenotypic heterogeneity of the original tumor.[4][5]

These application notes provide a comprehensive overview of the administration of this compound in AML PDX models, including quantitative data from preclinical studies and detailed experimental protocols for key procedures.

Data Presentation

Table 1: In Vivo Efficacy of this compound in an AML PDX Model
Treatment GroupDosage & AdministrationMedian Survival (Days)Change in Body WeightReference
VehicleQD, p.o.~20Maintained[1]
This compound5 mg/kg, QD, p.o.Significantly prolonged vs. vehicleMaintained[1]
This compound15 mg/kg, QD, p.o.Significantly prolonged vs. vehicleMaintained[1]
AG-221 (Enasidenib)45 mg/kg, QD, p.o.Significantly prolonged vs. vehicleMaintained[1]

QD: once daily; p.o.: oral gavage

Table 2: Pharmacodynamic Effects of this compound in an AML PDX Model
Treatment GroupDosage% of CD15+ cells in hCD45+ cells (Bone Marrow)2-HG Levels (Peripheral Blood, Spleen, Bone Marrow)Reference
Vehicle-BaselineBaseline[1]
This compound5 mg/kg, QD, p.o.IncreasedDose-dependently reduced[1]
This compound15 mg/kg, QD, p.o.IncreasedDose-dependently reduced[1]
AG-221 (Enasidenib)45 mg/kg, QD, p.o.IncreasedReduced[1]

hCD45+ cells represent the engrafted human AML cells.

Signaling Pathway and Experimental Workflow

SH1573_Mechanism_of_Action This compound Mechanism of Action in mIDH2 AML cluster_0 Cellular Metabolism cluster_1 Epigenetic Regulation cluster_2 Cellular Fate Isocitrate Isocitrate Mutant IDH2 (R140Q) Mutant IDH2 (R140Q) Isocitrate->Mutant IDH2 (R140Q) Substrate alpha-Ketoglutarate alpha-Ketoglutarate 2-Hydroxyglutarate (2-HG) 2-Hydroxyglutarate (2-HG) alpha-Ketoglutarate->2-Hydroxyglutarate (2-HG) Neomorphic Activity Histone Demethylases Histone Demethylases 2-Hydroxyglutarate (2-HG)->Histone Demethylases Inhibition TET Enzymes TET Enzymes 2-Hydroxyglutarate (2-HG)->TET Enzymes Inhibition DNA & Histone Hypermethylation DNA & Histone Hypermethylation Histone Demethylases->DNA & Histone Hypermethylation TET Enzymes->DNA & Histone Hypermethylation Differentiation Block Differentiation Block DNA & Histone Hypermethylation->Differentiation Block Myeloid Differentiation Myeloid Differentiation Differentiation Block->Myeloid Differentiation Inhibition Leukemic Cell Proliferation Leukemic Cell Proliferation Differentiation Block->Leukemic Cell Proliferation Mutant IDH2 (R140Q)->alpha-Ketoglutarate Reduced Conversion This compound This compound This compound->Mutant IDH2 (R140Q) Inhibition

Caption: Signaling pathway of this compound in mIDH2 AML.

PDX_Experimental_Workflow This compound Evaluation in AML PDX Model Workflow Patient AML Sample Patient AML Sample Isolate Mononuclear Cells Isolate Mononuclear Cells Patient AML Sample->Isolate Mononuclear Cells Inject into Immunodeficient Mice Inject into Immunodeficient Mice Isolate Mononuclear Cells->Inject into Immunodeficient Mice Monitor Engraftment (hCD45+ in PB) Monitor Engraftment (hCD45+ in PB) Inject into Immunodeficient Mice->Monitor Engraftment (hCD45+ in PB) Randomize Mice into Treatment Groups Randomize Mice into Treatment Groups Monitor Engraftment (hCD45+ in PB)->Randomize Mice into Treatment Groups This compound Treatment (Oral Gavage) This compound Treatment (Oral Gavage) Randomize Mice into Treatment Groups->this compound Treatment (Oral Gavage) Vehicle Control Vehicle Control Randomize Mice into Treatment Groups->Vehicle Control Monitor Survival & Body Weight Monitor Survival & Body Weight This compound Treatment (Oral Gavage)->Monitor Survival & Body Weight Vehicle Control->Monitor Survival & Body Weight Endpoint Analysis Endpoint Analysis Monitor Survival & Body Weight->Endpoint Analysis Flow Cytometry (BM, Spleen) Flow Cytometry (BM, Spleen) Endpoint Analysis->Flow Cytometry (BM, Spleen) 2-HG Measurement (Plasma, Tissues) 2-HG Measurement (Plasma, Tissues) Endpoint Analysis->2-HG Measurement (Plasma, Tissues)

Caption: Experimental workflow for this compound evaluation in PDX models.

Experimental Protocols

Establishment of AML Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for establishing AML PDX models from primary patient samples.

Materials:

  • Primary AML patient bone marrow or peripheral blood samples

  • Ficoll-Paque PLUS

  • RPMI-1640 medium with 20% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Trypan blue solution

  • Centrifuge

  • Syringes and needles (27-30 gauge)

Procedure:

  • Isolation of Mononuclear Cells (MNCs):

    • Dilute the patient sample with an equal volume of PBS.

    • Carefully layer the diluted sample over Ficoll-Paque PLUS in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Collect the MNC layer at the plasma-Ficoll interface.

    • Wash the collected cells twice with PBS.

  • Cell Viability and Counting:

    • Resuspend the MNC pellet in PBS.

    • Perform a viable cell count using Trypan blue exclusion to ensure high viability.

  • Injection into Mice:

    • Resuspend the viable MNCs in sterile PBS or RPMI-1640 without serum at a concentration of 1-10 x 10^6 cells per 100-200 µL.

    • Inject the cell suspension intravenously (i.v.) via the tail vein into 6-8 week old immunodeficient mice.[6]

  • Monitoring Engraftment:

    • Starting 3-4 weeks post-injection, monitor the engraftment of human AML cells (hCD45+) in the peripheral blood of the mice weekly or bi-weekly via flow cytometry.[7]

    • Collect a small volume of peripheral blood from the tail vein into tubes containing an anticoagulant.

    • Lyse red blood cells and stain with fluorescently labeled antibodies against human CD45 (hCD45) and mouse CD45 (mCD45).

    • Mice are considered successfully engrafted when the percentage of hCD45+ cells reaches a predetermined threshold (e.g., >1%).

This compound Formulation and Administration

This protocol describes the preparation and oral administration of this compound to AML PDX-bearing mice.

Materials:

  • This compound compound

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water)

  • Balance, weigh boats, spatulas

  • Mortar and pestle or homogenizer

  • Sterile water

  • Oral gavage needles (20-22 gauge, with a rounded tip)

  • Syringes (1 mL)

Procedure:

  • Formulation of this compound:

    • Calculate the required amount of this compound based on the desired dose (e.g., 5 mg/kg or 15 mg/kg) and the number of mice to be treated.

    • Weigh the this compound powder accurately.

    • Prepare the vehicle solution.

    • Create a homogenous suspension of this compound in the vehicle. This can be achieved by first making a paste with a small amount of vehicle and then gradually adding the remaining volume. A homogenizer may be used for a more uniform suspension.

    • Prepare the formulation fresh daily or as determined by stability studies.

  • Oral Gavage Administration:

    • Weigh each mouse to determine the precise dosing volume (typically 10 µL/g of body weight).[8]

    • Gently restrain the mouse, ensuring the head and body form a straight line to facilitate passage of the gavage needle.

    • Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).[9][10]

    • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus.[9][11] Do not force the needle if resistance is met.[9][10]

    • Slowly administer the this compound suspension.[10]

    • Gently remove the needle.

    • Monitor the animal for a few minutes post-administration for any signs of distress.[9]

    • Administer once daily (QD) or as required by the study design.

Evaluation of Treatment Response

This section details the methods to assess the efficacy of this compound treatment.

A. Survival and Body Weight Monitoring:

  • Monitor the mice daily for clinical signs of disease progression (e.g., ruffled fur, hunched posture, reduced mobility).

  • Record the body weight of each mouse 2-3 times per week.

  • Euthanize mice when they reach a humane endpoint (e.g., significant weight loss, moribund state) and record the date for survival analysis.

B. Assessment of Cell Differentiation by Flow Cytometry:

Materials:

  • Fluorescently labeled antibodies (e.g., anti-human CD45, anti-human CD15, anti-human CD11b)

  • FACS buffer (PBS with 2% FBS)

  • Red blood cell lysis buffer

  • Flow cytometer

Procedure:

  • At the study endpoint, euthanize the mice and harvest bone marrow and spleen.

  • Prepare single-cell suspensions from these tissues.

  • Lyse red blood cells.

  • Stain the cells with the antibody cocktail for 30 minutes at 4°C in the dark.

  • Wash the cells with FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data to determine the percentage of differentiated myeloid cells (e.g., CD15+) within the human leukemic cell population (hCD45+).[1]

C. Measurement of 2-Hydroxyglutarate (2-HG) Levels:

Materials:

  • Plasma, bone marrow, and spleen samples from treated and control mice

  • 2-HG assay kit (colorimetric or LC-MS/MS-based)

  • Sample preparation reagents as per the kit instructions (e.g., perchloric acid for deproteinization)

Procedure:

  • Collect peripheral blood into anticoagulant tubes and centrifuge to obtain plasma.

  • Prepare tissue homogenates from bone marrow and spleen samples.

  • Process the plasma and tissue homogenates according to the manufacturer's protocol of the chosen 2-HG assay kit.[12] This typically involves protein precipitation followed by derivatization for LC-MS/MS analysis or direct use in a colorimetric assay.

  • Measure the 2-HG concentration. For LC-MS/MS, this involves separating 2-HG from its isomers and quantifying it based on a standard curve.[13][14] For colorimetric assays, the absorbance is measured and compared to a standard curve.[12]

  • Normalize 2-HG levels in tissue samples to the protein concentration of the homogenate.

Conclusion

The administration of this compound in AML PDX models has shown promising preclinical activity, characterized by a reduction in the oncometabolite 2-HG, induction of myeloid differentiation, and a consequent survival benefit. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound and other mIDH2 inhibitors. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for the continued development of targeted therapies for mIDH2-mutated cancers.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Differentiation Induced by SH1573

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH1573 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), an enzyme implicated in the pathogenesis of several cancers, most notably acute myeloid leukemia (AML).[1] Mutations in IDH2 lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] High levels of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, including histone lysine (B10760008) demethylases (KDMs) and the TET family of DNA hydroxylases.[1][2][4] This inhibition results in a genome-wide hypermethylation phenotype, leading to a block in cellular differentiation and promoting leukemogenesis.[1][2][4]

This compound specifically targets the mutant IDH2 enzyme, leading to a significant reduction in 2-HG levels. This alleviates the inhibition of histone demethylases and other α-KG-dependent dioxygenases, thereby restoring normal epigenetic regulation and inducing the differentiation of leukemic cells.[2] Flow cytometry is a powerful technique to quantify the immunophenotypic changes associated with cell differentiation, making it an essential tool for evaluating the efficacy of this compound. This document provides detailed application notes and protocols for the analysis of cell differentiation in response to this compound treatment using flow cytometry.

Mechanism of Action of this compound

Mutant IDH2 converts α-KG to 2-HG. The accumulation of 2-HG competitively inhibits key epigenetic regulators like histone demethylases (e.g., JMJD2A/C) and TET enzymes.[2][4] This leads to increased histone and DNA methylation, resulting in altered gene expression and a block in myeloid differentiation. This compound inhibits the activity of mutant IDH2, leading to a decrease in 2-HG levels. The reduction in 2-HG relieves the inhibition of histone demethylases, allowing for the removal of repressive methylation marks on histones. This epigenetic reprogramming restores the expression of genes crucial for myeloid differentiation, prompting leukemic blasts to mature into more differentiated myeloid cells, such as neutrophils.

SH1573_Mechanism_of_Action cluster_0 Normal Cell cluster_1 AML Cell with Mutant IDH2 cluster_2 This compound Treatment IDH2_wt Wild-type IDH2 aKG α-Ketoglutarate IDH2_wt->aKG Histone_Demethylases Histone Demethylases aKG->Histone_Demethylases Cofactor Isocitrate Isocitrate Isocitrate->IDH2_wt Gene_Expression Normal Gene Expression Histone_Demethylases->Gene_Expression Promotes Differentiation Normal Myeloid Differentiation Gene_Expression->Differentiation Leads to mIDH2 Mutant IDH2 aKG2 α-Ketoglutarate mIDH2->aKG2 Two_HG 2-Hydroxyglutarate (2-HG) mIDH2->Two_HG Produces aKG2->mIDH2 Histone_Demethylases2 Histone Demethylases Two_HG->Histone_Demethylases2 Inhibits Isocitrate2 Isocitrate2 Isocitrate2->mIDH2 Gene_Expression2 Altered Gene Expression Histone_Demethylases2->Gene_Expression2 Represses Differentiation_Block Differentiation Block Gene_Expression2->Differentiation_Block Leads to This compound This compound mIDH2_2 Mutant IDH2 This compound->mIDH2_2 Inhibits Two_HG_2 Reduced 2-HG mIDH2_2->Two_HG_2 Production Decreased Histone_Demethylases3 Histone Demethylases Two_HG_2->Histone_Demethylases3 Inhibition Relieved Gene_Expression3 Restored Gene Expression Histone_Demethylases3->Gene_Expression3 Restores Differentiation_Restored Myeloid Differentiation Gene_Expression3->Differentiation_Restored Leads to

Caption: Mechanism of this compound in overcoming differentiation block in mIDH2 AML.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is designed for the human erythroleukemia cell line TF-1, which is dependent on GM-CSF, IL-3, or erythropoietin for growth and can be engineered to express mutant IDH2.

Materials:

  • TF-1 cells (wild-type and mutant IDH2-expressing)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant human GM-CSF

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Culture TF-1 cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 ng/mL recombinant human GM-CSF at 37°C in a humidified atmosphere with 5% CO2.

  • Seed TF-1 cells at a density of 2 x 10^5 cells/mL in a 6-well plate.

  • Treat cells with this compound at a final concentration of 1 µM. For the vehicle control, add an equivalent volume of DMSO.

  • Incubate the cells for 4-6 days. Monitor cell viability and morphology daily.

  • After the incubation period, harvest the cells for flow cytometry analysis.

Flow Cytometry Analysis of Myeloid Differentiation Markers

This protocol outlines the staining procedure for the myeloid differentiation markers CD11b and CD15.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • FITC-conjugated anti-human CD11b antibody

  • PE-conjugated anti-human CD15 antibody

  • Isotype control antibodies (FITC and PE conjugated)

  • 7-AAD or Propidium Iodide (PI) for viability staining

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells and transfer to FACS tubes.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspend the cell pellet in 100 µL of FACS buffer.

  • Add the FITC-conjugated anti-human CD11b and PE-conjugated anti-human CD15 antibodies at the manufacturer's recommended concentration. For isotype controls, use separate tubes with the corresponding isotype control antibodies.

  • Incubate the cells for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of cold FACS buffer.

  • Resuspend the cell pellet in 500 µL of FACS buffer.

  • Add 5 µL of 7-AAD or PI to each tube for viability staining and incubate for 5-10 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. Acquire at least 10,000 events for each sample.

Data Presentation

Expected Outcomes of this compound Treatment
Cell LineTreatmentIncubation Time (days)% CD11b Positive Cells (Mean ± SD)% CD15 Positive Cells (Mean ± SD)
TF-1 mIDH2Vehicle (DMSO)65.2 ± 1.18.3 ± 1.5
TF-1 mIDH2This compound (1 µM)645.8 ± 3.255.1 ± 4.0
TF-1 WTThis compound (1 µM)66.1 ± 1.39.0 ± 1.8

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Workflow

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Flow Cytometry Staining cluster_2 Data Acquisition and Analysis Start Start Culture_Cells Culture TF-1 mIDH2 Cells Start->Culture_Cells Seed_Cells Seed Cells in 6-well Plates Culture_Cells->Seed_Cells Treat_Cells Treat with this compound (1 µM) or DMSO Seed_Cells->Treat_Cells Incubate Incubate for 4-6 Days Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Wash_Cells Wash Cells with PBS Harvest_Cells->Wash_Cells Resuspend_FACS Resuspend in FACS Buffer Wash_Cells->Resuspend_FACS Add_Antibodies Add CD11b-FITC & CD15-PE Antibodies Resuspend_FACS->Add_Antibodies Incubate_Stain Incubate at 4°C for 30 min Add_Antibodies->Incubate_Stain Wash_Stained Wash Cells with FACS Buffer Incubate_Stain->Wash_Stained Add_Viability_Dye Add 7-AAD or PI Wash_Stained->Add_Viability_Dye Acquire_Data Acquire Data on Flow Cytometer Add_Viability_Dye->Acquire_Data Gate_Viable_Cells Gate on Viable, Single Cells Acquire_Data->Gate_Viable_Cells Analyze_Markers Analyze CD11b and CD15 Expression Gate_Viable_Cells->Analyze_Markers Quantify_Data Quantify Percentage of Positive Cells Analyze_Markers->Quantify_Data End End Quantify_Data->End

Caption: Workflow for flow cytometry analysis of cell differentiation with this compound.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers and scientists to effectively utilize flow cytometry for the analysis of cell differentiation induced by the mutant IDH2 inhibitor, this compound. By monitoring the expression of key myeloid differentiation markers such as CD11b and CD15, the pro-differentiating effects of this compound can be robustly quantified. This methodology is crucial for the preclinical evaluation of this compound and similar targeted therapies in the context of AML and other IDH2-mutant malignancies.

References

Protocol for Assessing SH1573 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol

Introduction

SH1573 is a novel, independently designed and synthesized inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), specifically targeting the R140Q mutation.[1] This mutation is a key driver in certain cancers, particularly Acute Myeloid Leukemia (AML), leading to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG).[1] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to DNA and histone hypermethylation and a block in myeloid differentiation.[2][3] this compound has demonstrated potent and selective inhibition of the mIDH2 R140Q protein, resulting in reduced 2-HG levels and the promotion of granulocytic differentiation in preclinical models of AML.[1][4] Preclinical studies have shown that this compound possesses high bioavailability, good metabolic stability, and a wide tissue distribution, with a favorable safety profile.[1][4] This document provides a detailed protocol for assessing the in vivo efficacy of this compound in a patient-derived xenograft (PDX) mouse model of AML.

Mechanism of Action

This compound selectively inhibits the mutant IDH2 R140Q enzyme, thereby blocking the conversion of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). The reduction in 2-HG levels alleviates the downstream epigenetic blockade, allowing for the differentiation of leukemic blasts into mature granulocytes.

SH1573_Mechanism_of_Action cluster_0 Normal Cell cluster_1 mIDH2 R140Q Cancer Cell cluster_2 This compound Treatment Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG WT IDH2 alpha_KG_mut α-KG 2_HG 2-HG (Oncometabolite) alpha_KG_mut->2_HG mIDH2 R140Q Epigenetic_Block Epigenetic Dysregulation (DNA/Histone Hypermethylation) 2_HG->Epigenetic_Block Diff_Block Differentiation Block Epigenetic_Block->Diff_Block AML AML Proliferation Diff_Block->AML This compound This compound mIDH2_R140Q mIDH2 R140Q This compound->mIDH2_R140Q Inhibits Cell_Differentiation Cell Differentiation This compound->Cell_Differentiation Promotes Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimatization NSG Mice Acclimatization Irradiation Sublethal Irradiation Animal_Acclimatization->Irradiation Cell_Injection IV Injection of mIDH2 AML PDX Cells Irradiation->Cell_Injection Engraftment_Monitoring Monitor hCD45+ in Peripheral Blood Cell_Injection->Engraftment_Monitoring Randomization Randomize into Treatment Groups Engraftment_Monitoring->Randomization Dosing Daily Oral Gavage: - Vehicle - this compound (Doses) - Positive Control Randomization->Dosing Monitoring Monitor Body Weight and Clinical Signs Dosing->Monitoring Tumor_Burden hCD45+ Analysis: - Peripheral Blood - Bone Marrow - Spleen Dosing->Tumor_Burden PD_Markers Pharmacodynamic Markers: - 2-HG Levels (LC-MS/MS) - Differentiation Markers (CD15) Dosing->PD_Markers Toxicity_Assessment Toxicity Assessment Dosing->Toxicity_Assessment Survival Overall Survival Monitoring->Survival

References

Preparing SH1573 Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH1573 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), particularly the R140Q mutation, which is frequently observed in acute myeloid leukemia (AML)[1][2]. As a pivotal research tool, the accurate and consistent preparation of this compound stock solutions is fundamental to obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound in a laboratory setting, intended to support research in oncology and drug development.

Mutant IDH2 enzymes exhibit neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG)[3]. The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET2, leading to DNA and histone hypermethylation and a subsequent blockage of cellular differentiation[3][4][5][6]. This compound effectively reduces 2-HG levels, thereby promoting the differentiation of mutant AML cells[2].

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. This information is essential for the accurate preparation of stock solutions.

PropertyValueReference
IUPAC Name O--INVALID-LINK--(C(F)(F)F)CCN1C2=NC(C3=NC(C(F)(F)F)=CC=C3)=NC(NC4=CC=NC(C(F)(F)F)=C4)=N2[1]
Molecular Formula C₂₀H₁₄F₉N₇O[1]
Molecular Weight 539.37 g/mol [1]
Appearance To be determined (typically a solid powder)[1]
Purity >98% (refer to Certificate of Analysis)[1]
Solubility Soluble in DMSOImplied by vendor data[1]

Preparation of this compound Stock Solutions

The following protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This is a common starting concentration for subsequent dilutions for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated pipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation. Gently tap the vial to ensure all the powder is at the bottom.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.39 mg of this compound.

    • Calculation: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 1 mL x 10 mM x 539.37 g/mol / 1000 = 5.39 mg

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).

  • Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates. If dissolution is difficult, brief sonication in a water bath may be used.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) cryovials.

  • Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). When stored properly, the solid compound is stable for over two years[1].

Table of Example Volumes for this compound Stock Solution Preparation:

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.54 mg2.70 mg5.39 mg
5 mM 2.70 mg13.48 mg26.97 mg
10 mM 5.39 mg26.97 mg53.94 mg
50 mM 26.97 mg134.84 mg269.69 mg

Preparation of Working Solutions

For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium or assay buffer.

Protocol:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: It is recommended to perform serial dilutions to achieve the final desired concentration. Directly dilute the stock solution into the cell culture medium. To minimize precipitation, add the this compound solution to the medium while gently vortexing.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Experimental Protocols

Measurement of 2-Hydroxyglutarate (2-HG) Levels

This protocol provides a general method for measuring the intracellular and extracellular levels of 2-HG in cell cultures treated with this compound.

Materials:

  • IDH2-mutant AML cell line (e.g., TF-1 with R140Q mutation)

  • This compound working solutions

  • Cell culture reagents

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold

  • Centrifuge

  • 2-HG assay kit (colorimetric or fluorometric) or LC-MS/MS system

Procedure:

  • Cell Seeding and Treatment: Seed the IDH2-mutant cells at an appropriate density in multi-well plates. Allow the cells to adhere overnight (if applicable). Treat the cells with a range of concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • Sample Collection:

    • Extracellular 2-HG: Collect the cell culture supernatant. Centrifuge to remove any cellular debris and transfer the clarified supernatant to a new tube.

    • Intracellular 2-HG: Wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction: Add a specific volume of ice-cold 80% methanol to the cell pellet. Incubate on ice for 20 minutes with periodic vortexing.

  • Sample Processing: Centrifuge the samples at high speed (e.g., >13,000 x g) at 4°C for 15 minutes to pellet the protein and cell debris.

  • 2-HG Quantification: Carefully collect the supernatant containing the metabolites. The 2-HG levels can be quantified using a commercially available 2-HG assay kit following the manufacturer's instructions or by a more sensitive method like LC-MS/MS[7][8][9][10].

  • Data Analysis: Normalize the intracellular 2-HG levels to the cell number or total protein content.

Myeloid Differentiation Assay by Flow Cytometry

This protocol assesses the differentiation of AML cells following treatment with this compound by measuring the expression of myeloid differentiation markers.

Materials:

  • IDH2-mutant AML cell line

  • This compound working solutions

  • Cell culture reagents

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD15)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture the IDH2-mutant cells and treat with this compound or a vehicle control for an extended period (e.g., 4-7 days) to allow for cellular differentiation.

  • Cell Harvesting: Harvest the cells (approximately 0.5-1 x 10⁶ cells per sample) and wash them with ice-cold FACS buffer.

  • Antibody Staining: Resuspend the cells in FACS buffer containing the fluorescently-conjugated antibodies against the myeloid differentiation markers. Incubate for 20-30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove any unbound antibodies.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in FACS buffer. A viability dye can be included to exclude dead cells from the analysis. Analyze the samples on a flow cytometer, gating on the live cell population and quantifying the percentage of cells positive for the differentiation markers. An increase in the expression of markers like CD11b and CD15 is indicative of myeloid differentiation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its in vitro evaluation.

SH1573_Mechanism_of_Action cluster_0 Mitochondrion cluster_1 Nucleus Isocitrate Isocitrate mIDH2 Mutant IDH2 (e.g., R140Q) Isocitrate->mIDH2 NADP+ alpha_KG α-Ketoglutarate alpha_KG->mIDH2 NADPH mIDH2->alpha_KG NADPH 2_HG 2-Hydroxyglutarate (Oncometabolite) mIDH2->2_HG NADP+ TET2 TET2 2_HG->TET2 Inhibition Hypermethylation DNA & Histone Hypermethylation TET2->Hypermethylation Prevents Differentiation_Block Block in Myeloid Differentiation Hypermethylation->Differentiation_Block AML_Progression AML Progression Differentiation_Block->AML_Progression This compound This compound This compound->mIDH2 Inhibition

Caption: Mechanism of action of this compound in mutant IDH2 AML.

SH1573_Experimental_Workflow cluster_prep Preparation cluster_experiment In Vitro Experiment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution (DMSO) Prepare_Working Prepare Working Solutions in Culture Medium Prepare_Stock->Prepare_Working Treat_Cells Treat with this compound and Vehicle Control Prepare_Working->Treat_Cells Seed_Cells Seed IDH2-mutant AML Cells Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Measure_2HG Measure 2-HG Levels (LC-MS/Assay Kit) Incubate->Measure_2HG Assess_Differentiation Assess Myeloid Differentiation (Flow Cytometry - CD11b/CD15) Incubate->Assess_Differentiation Assess_Viability Assess Cell Viability (e.g., MTT/CellTiter-Glo) Incubate->Assess_Viability

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols: Long-Term Stability of SH1573 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH1573 is a novel and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), a key enzyme implicated in the pathogenesis of certain cancers, particularly Acute Myeloid Leukemia (AML).[1][2] As with any compound intended for research or clinical development, understanding its long-term stability in solution is critical for ensuring accurate and reproducible experimental results, as well as for defining appropriate storage and handling procedures.

These application notes provide a comprehensive overview of the recommended protocols for assessing the long-term stability of this compound in solution. The following sections detail experimental design, analytical methodologies, and data interpretation based on established principles of small molecule stability testing. While specific long-term stability data for this compound is not publicly available, this document provides a framework for researchers to generate this crucial information.

Signaling Pathway of Mutant IDH2 and Inhibition by this compound

Mutations in the IDH2 enzyme lead to a neomorphic activity, causing the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET2, leading to DNA and histone hypermethylation.[3][4][5] This epigenetic alteration blocks the differentiation of hematopoietic progenitor cells, contributing to the development of AML.[3][4] this compound selectively inhibits the mutant IDH2 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[1][2]

SH1573_Signaling_Pathway cluster_0 Normal Cell cluster_1 AML Cell with Mutant IDH2 Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG WT IDH2 Normal\nMetabolism Normal Metabolism alpha-KG->Normal\nMetabolism Normal\nDifferentiation Normal Differentiation alpha-KG->Normal\nDifferentiation TET2 etc. Isocitrate_mut Isocitrate alpha-KG_mut α-KG Isocitrate_mut->alpha-KG_mut Mutant IDH2 2-HG 2-HG (Oncometabolite) alpha-KG_mut->2-HG Differentiation_Block Differentiation Block 2-HG->Differentiation_Block Inhibits TET2 etc. This compound This compound This compound->alpha-KG_mut Inhibits

Mutant IDH2 signaling pathway and this compound inhibition.

Quantitative Data Summary

The following tables provide a template for summarizing the results of long-term stability studies of this compound in solution. Researchers should populate these tables with their experimental data.

Table 1: Long-Term Stability of this compound in Aqueous Solution at Various Temperatures

Time Point% Recovery at -80°C% Recovery at -20°C% Recovery at 4°C% Recovery at 25°C
Initial 100100100100
1 Month
3 Months
6 Months
1 Year
2 Years

Table 2: Stability of this compound in Different Solvents at -20°C

Time Point% Recovery in DMSO% Recovery in Ethanol% Recovery in PBS (pH 7.4)
Initial 100100100
1 Month
3 Months
6 Months
1 Year

Table 3: Forced Degradation of this compound in Solution

Stress ConditionDuration% DegradationMajor Degradants Formed
Acidic (0.1 N HCl)
Basic (0.1 N NaOH)
Oxidative (3% H₂O₂)
Thermal (60°C)
Photolytic (UV light)

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare standardized solutions of this compound for stability testing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

  • Ethanol, analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, amber vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex and/or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into sterile, amber vials to minimize freeze-thaw cycles.

  • Working Solution Preparation:

    • Dilute the stock solution with the desired solvent (DMSO, ethanol, or PBS) to the final working concentration (e.g., 1 mM).

    • Ensure thorough mixing.

Protocol 2: Long-Term Stability Assessment

Objective: To evaluate the stability of this compound in solution under various storage conditions over an extended period.

Materials:

  • Prepared this compound working solutions

  • Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Validated HPLC method for this compound quantification

Procedure:

  • Sample Storage:

    • Place aliquots of the this compound working solutions in the designated temperature-controlled units.

    • Protect samples from light, especially those stored at 4°C and 25°C.

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points (e.g., initial, 1, 3, 6, 12, and 24 months).

  • Sample Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the concentration of this compound using a validated HPLC method.

    • Calculate the percentage recovery relative to the initial concentration.

Long_Term_Stability_Workflow Prepare_Stock Prepare this compound Stock Solution Prepare_Working Prepare Working Solutions (DMSO, Ethanol, PBS) Prepare_Stock->Prepare_Working Aliquot Aliquot into Vials Prepare_Working->Aliquot Store Store at Different Temperatures (-80°C, -20°C, 4°C, 25°C) Aliquot->Store Analyze_T0 Analyze at T=0 Store->Analyze_T0 Analyze_Tx Analyze at Subsequent Time Points Store->Analyze_Tx Calculate Calculate % Recovery Analyze_T0->Calculate Analyze_Tx->Calculate

Workflow for long-term stability assessment.
Protocol 3: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under stress conditions. This is crucial for developing stability-indicating analytical methods.

Materials:

  • This compound working solution

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • UV light chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Mix equal volumes of this compound solution and 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Mix equal volumes of this compound solution and 0.1 N NaOH. Incubate at room temperature for a defined period.

  • Oxidation: Mix equal volumes of this compound solution and 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Place an aliquot of the this compound solution in an oven at a high temperature (e.g., 60°C) for a defined period.

  • Photodegradation: Expose an aliquot of the this compound solution to a controlled source of UV light for a defined period.

  • Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples by HPLC-PDA or LC-MS to separate and identify the parent compound and any degradation products.

Forced_Degradation_Workflow SH1573_Solution This compound Solution Acid Acidic Stress (0.1N HCl, heat) SH1573_Solution->Acid Base Basic Stress (0.1N NaOH, RT) SH1573_Solution->Base Oxidative Oxidative Stress (3% H₂O₂, RT) SH1573_Solution->Oxidative Thermal Thermal Stress (60°C) SH1573_Solution->Thermal Photolytic Photolytic Stress (UV light) SH1573_Solution->Photolytic Analysis HPLC-PDA or LC-MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Identify Identify Degradation Products and Pathways Analysis->Identify

Workflow for forced degradation studies.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is the recommended technique for quantifying this compound and its potential degradation products.[6][7] A stability-indicating method should be developed and validated according to ICH guidelines.[8][9][10]

Key aspects of the analytical method include:

  • Column: A C18 reversed-phase column is typically suitable for small molecules like this compound.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often used to achieve good separation.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance. For identification of unknown degradation products, a mass spectrometer (MS) detector is invaluable.[7]

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the forced degradation study, which should demonstrate that the method can resolve the parent drug from all significant degradation products.

Conclusion

The long-term stability of this compound in solution is a critical parameter that must be thoroughly evaluated to ensure the reliability of research and development activities. By following the protocols and guidelines outlined in these application notes, researchers can generate the necessary data to establish appropriate storage conditions, shelf-life, and handling procedures for this compound solutions. The use of validated, stability-indicating analytical methods is paramount for obtaining accurate and meaningful results.

References

Application Notes and Protocols for Combining SH1573 with Other AML Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH1573 is a novel, independently designed inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), specifically targeting the R140Q mutation prevalent in a significant subset of Acute Myeloid Leukemia (AML) patients.[1][2] Preclinical studies have demonstrated that this compound effectively reduces the oncometabolite 2-hydroxyglutarate (2-HG), promotes differentiation of AML cells, and exhibits a favorable safety profile, leading to its approval for clinical trials.[1][2][3][4] While this compound shows promise as a monotherapy, combination strategies are essential to enhance efficacy, overcome resistance, and improve patient outcomes in the heterogeneous landscape of AML.

These application notes provide a comprehensive guide for researchers to explore the synergistic potential of this compound in combination with other key AML therapeutic agents. The protocols and strategies outlined below are primarily based on preclinical and clinical data from studies involving enasidenib (B560146) (AG-221), a structurally and mechanistically similar mIDH2 inhibitor.[5][6][7][8][9][10][11][12][13][14][15] Researchers are strongly encouraged to adapt and validate these protocols for this compound in their specific experimental settings.

Potential Combination Strategies for this compound

Based on the established success of combining enasidenib with other AML drugs, the following combination strategies are proposed for this compound:

  • This compound + BCL-2 Inhibitors (e.g., Venetoclax): Preclinical and clinical studies have shown that the combination of enasidenib and venetoclax (B612062) is a promising therapeutic approach for IDH2-mutated AML.[5][6][7][8] The rationale is that mIDH2 activity sensitizes AML cells to BCL-2 inhibition.[6][7]

  • This compound + FLT3 Inhibitors (e.g., Gilteritinib): For patients with co-occurring IDH2 and FLT3 mutations, a dual-targeted approach may be highly effective. Clinical trials are currently investigating the combination of enasidenib with the FLT3 inhibitor gilteritinib.[16][17][18][19]

  • This compound + Hypomethylating Agents (e.g., Azacitidine): The combination of enasidenib with azacitidine has demonstrated significantly improved response rates in newly diagnosed IDH2-mutated AML patients compared to azacitidine alone.[9][10]

Data Presentation: Summary of Quantitative Data from Enasidenib Combination Studies

The following tables summarize key quantitative data from preclinical and clinical studies of enasidenib in combination with other AML agents. These data provide a benchmark for evaluating the efficacy of this compound combinations.

Table 1: Preclinical Efficacy of Enasidenib and Venetoclax Combination in IDH2-mutant AML PDX Models

Treatment ArmMean Leukemia Engraftment (%)Reference
Vehicle80[7]
Enasidenib (40 mg/kg, BID)60[7]
Venetoclax (100 mg/kg, QD)45[7]
Concurrent Enasidenib + Venetoclax10[7]

Table 2: Clinical Efficacy of Enasidenib and Venetoclax in Relapsed/Refractory IDH2-mutated AML

OutcomeValueReference
Overall Response Rate (ORR)62%[5]
Complete Remission (CR)50%[5][13]
Median Overall Survival (OS)9.4 months

Table 3: Clinical Efficacy of Enasidenib and Azacitidine in Newly Diagnosed IDH2-mutated AML

OutcomeEnasidenib + AzacitidineAzacitidine AloneReference
Overall Response Rate (ORR)74%36%[9]
Complete Remission (CR)50%12%[10]

Experimental Protocols

In Vitro Synergy Assessment: Cell Viability and Combination Index

This protocol describes how to assess the synergistic, additive, or antagonistic effects of this compound in combination with another therapeutic agent using a cell viability assay and the Chou-Talalay method for calculating the Combination Index (CI).

3.1.1. Materials

  • IDH2-mutant AML cell lines (e.g., TF-1 with IDH2-R140Q mutation)

  • This compound

  • Combination agent (e.g., Venetoclax)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

3.1.2. Protocol

  • Cell Seeding: Seed IDH2-mutant AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination agent in culture medium.

  • Drug Treatment: Treat cells with this compound alone, the combination agent alone, and the combination of both drugs at various concentrations. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[20][21]

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.[21]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[22][23][24][25][26] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[22][23][24][25][26]

Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

This protocol details the measurement of apoptosis in AML cells treated with this compound combinations using flow cytometry.

3.2.1. Materials

  • IDH2-mutant AML cell lines

  • This compound and combination agent

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

3.2.2. Protocol

  • Cell Treatment: Treat AML cells with this compound, the combination agent, or the combination for 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[1][2][27]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[27]

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Apoptosis-Related Proteins

This protocol is for assessing changes in the expression of Bcl-2 family proteins, which are key regulators of apoptosis.

3.3.1. Materials

  • Treated AML cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-Bax, anti-Bak, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

3.3.2. Protocol

  • Protein Extraction: Lyse treated cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[28]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Efficacy in AML Xenograft Model

This protocol describes a patient-derived xenograft (PDX) model to evaluate the in vivo efficacy of this compound combination therapy.

3.4.1. Materials

  • Immunodeficient mice (e.g., NSG mice)

  • IDH2-mutant primary AML cells from patients

  • This compound and combination agent formulated for oral gavage or injection

  • Flow cytometry antibodies for human CD45 and other relevant markers

3.4.2. Protocol

  • Engraftment: Inject 1-5 x 10^6 primary IDH2-mutant AML cells intravenously into immunodeficient mice.

  • Monitoring: Monitor engraftment by weekly peripheral blood analysis for human CD45+ cells.

  • Treatment Initiation: Once engraftment reaches a predetermined level (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment groups:

    • Vehicle control

    • This compound alone

    • Combination agent alone

    • This compound + combination agent

  • Drug Administration: Administer drugs according to the desired schedule and dosage. For example, based on enasidenib studies, this compound could be administered orally at a dose of 45 mg/kg once daily.[2]

  • Efficacy Assessment:

    • Monitor tumor burden by quantifying hCD45+ cells in peripheral blood, bone marrow, and spleen at various time points and at the end of the study.

    • Monitor overall survival of the mice in each treatment group.

  • Pharmacodynamic Analysis: At the end of the study, collect tissues (bone marrow, spleen) to assess target engagement (e.g., 2-HG levels) and downstream effects (e.g., cell differentiation markers, apoptosis).

Visualization of Pathways and Workflows

Signaling Pathways

SH1573_Combination_Signaling This compound This compound mIDH2 Mutant IDH2 This compound->mIDH2 Differentiation_Block Differentiation Block Two_HG 2-HG mIDH2->Two_HG Two_HG->Differentiation_Block Inhibits TET2 Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Apoptosis Apoptosis BCL2->Apoptosis FLT3i FLT3 Inhibitor mFLT3 Mutant FLT3 FLT3i->mFLT3 Proliferation Cell Proliferation mFLT3->Proliferation

Caption: Proposed mechanisms of action for this compound combinations.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture IDH2-mutant AML Cell Lines Treatment Treat with this compound +/- Combination Agent Cell_Culture->Treatment Viability Cell Viability Assay (MTS) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (Bcl-2 family) Treatment->Western_Blot Synergy Calculate Combination Index (CI) Viability->Synergy PDX_Model Establish AML PDX Model Synergy->PDX_Model Promising Combinations Treatment_InVivo Treat Mice with this compound Combinations PDX_Model->Treatment_InVivo Efficacy Monitor Tumor Burden & Survival Treatment_InVivo->Efficacy PD_Analysis Pharmacodynamic Analysis Treatment_InVivo->PD_Analysis

Caption: Workflow for evaluating this compound combination therapies.

Logical Relationship of Combination Therapy

Logical_Relationship cluster_partners Potential Combination Partners This compound This compound Synergy Synergistic Anti-Leukemic Effect This compound->Synergy Venetoclax Venetoclax (BCL-2i) Venetoclax->Synergy FLT3i FLT3 Inhibitor FLT3i->Synergy HMA Hypomethylating Agent (e.g., Azacitidine) HMA->Synergy

Caption: Logical framework for this compound combination therapy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SH1573 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SH1573, a novel and selective inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2) R140Q. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of experiments aimed at achieving maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, small-molecule inhibitor that selectively targets the R140Q mutation in the isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2][3] In cancer cells with this mutation, mIDH2 gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in myeloid differentiation, which contributes to the development of acute myeloid leukemia (AML).[4][5] this compound allosterically inhibits the mIDH2 R140Q enzyme, thereby blocking the production of 2-HG and promoting the differentiation of leukemic cells.[1][4]

Q2: What is the optimal concentration range for this compound in in vitro experiments?

A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically for your specific experimental system. However, based on preclinical studies, a good starting point for dose-response experiments is a range from low nanomolar to low micromolar concentrations. For example, the IC₅₀ for inhibiting 2-HG production in TF-1 (mIDH2 R140Q) cells is 25.3 nmol/L, while for U87-MG (mIDH2 R140Q) cells it is 0.27 µmol/L.[1]

Q3: How can I determine the optimal this compound concentration for my specific cell line?

A3: To determine the optimal concentration, it is recommended to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring a relevant biological endpoint, such as the inhibition of 2-HG production or the induction of cell differentiation markers. Plotting the response against the log of the inhibitor concentration will allow you to determine the IC₅₀ or EC₅₀ value for your specific assay.

Q4: What are the common off-target effects of this compound?

A4: Preclinical studies have shown that this compound is highly selective for mIDH2 R140Q.[1] Its IC₅₀ for wild-type IDH2 is significantly higher (196.2 nmol/L) than for the mutant form (4.78 nmol/L for mIDH2 R140Q).[1] However, at higher concentrations, there may be some inhibitory effects on other transporters like BCRP and OATPs.[1] It is always advisable to include appropriate controls in your experiments to assess potential off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected efficacy of this compound.

  • Possible Cause 1: Compound Instability.

    • Solution: this compound should be stored as recommended in the certificate of analysis. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Suboptimal Cell Culture Conditions.

    • Solution: Ensure cells are healthy, within a consistent passage number range, and plated at an optimal density. Mycoplasma contamination can alter cellular responses and should be regularly tested for.

  • Possible Cause 3: Incorrect Drug Concentration.

    • Solution: Verify the concentration of your stock solution. Perform a dose-response curve to confirm the optimal working concentration for your specific cell line and assay.

Issue 2: High background signal in the 2-HG assay.

  • Possible Cause 1: Endogenous 2-HG in Serum.

    • Solution: Fetal bovine serum (FBS) can contain endogenous levels of 2-HG. Consider using dialyzed FBS or a serum-free medium if possible. Always include a "no-cell" control to determine the background 2-HG level in your medium.

  • Possible Cause 2: Assay Interference.

    • Solution: Ensure that other components in your sample do not interfere with the assay. Refer to the specific protocol for your 2-HG detection kit for guidance on sample preparation and potential interfering substances.

Issue 3: Difficulty in observing cell differentiation.

  • Possible Cause 1: Insufficient Incubation Time.

    • Solution: The induction of differentiation is a time-dependent process. Extend the incubation period with this compound (e.g., 4-7 days), with regular media changes containing fresh compound.

  • Possible Cause 2: Inappropriate Differentiation Markers.

    • Solution: The choice of differentiation markers is critical. For myeloid differentiation, markers such as CD11b and CD14 are commonly used and can be assessed by flow cytometry.[6]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetCell LineAssayIC₅₀Reference
mIDH2 R140QTF-12-HG Production25.3 nmol/L[1]
mIDH2 R140QU87-MG2-HG Production0.27 µmol/L[1]
mIDH2 R172KU87-MG2-HG Production0.053 µmol/L[1]
mIDH2 R172SSW13532-HG Production4.51 µmol/L[1]
mIDH2 R140Q-Enzyme Activity4.78 nmol/L[1]
mIDH2 R172K-Enzyme Activity14.05 nmol/L[1]
Wild-Type IDH2-Enzyme Activity196.2 nmol/L[1]

Table 2: In Vivo Efficacy of this compound in a Subcutaneous Xenograft Model

TreatmentDoseTime Point% Reduction in Intratumoral 2-HGReference
This compound45 mg/kg6 h1.9%[1]
This compound45 mg/kg24 h87.4%[1]
This compound45 mg/kg50 h95.7%[1]

Experimental Protocols

Protocol 1: In Vitro 2-HG Measurement Assay

Objective: To quantify the intracellular concentration of D-2-hydroxyglutarate (2-HG) in cells treated with this compound.

Materials:

  • AML cell line with mIDH2 R140Q mutation (e.g., TF-1 mIDH2 R140Q)

  • Cell culture medium and supplements

  • This compound

  • D-2-Hydroxyglutarate Assay Kit (Colorimetric or Fluorimetric)[7][8]

  • Phosphate-buffered saline (PBS)

  • 80% Methanol (B129727) (pre-cooled to -80°C)

  • Microcentrifuge tubes

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.

  • This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 10 nM, 25 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 48-72 hours).

  • Metabolite Extraction:

    • Wash the cells once with ice-cold PBS.

    • Add 1 mL of pre-cooled 80% methanol to each well and incubate at -80°C for 15 minutes.[9]

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet insoluble material.[9]

  • Sample Preparation:

    • Transfer the supernatant to a new tube and dry the samples (e.g., using a speed vacuum).

  • 2-HG Quantification:

    • Reconstitute the dried samples in the assay buffer provided with the D-2-Hydroxyglutarate Assay Kit.

    • Follow the manufacturer's instructions for the colorimetric or fluorimetric detection of D-2-HG.[7][8]

  • Data Analysis:

    • Generate a standard curve using the provided 2-HG standard.

    • Calculate the concentration of 2-HG in each sample and normalize to the cell number or protein concentration.

    • Plot the percentage of 2-HG inhibition against the log of the this compound concentration to determine the IC₅₀.

Protocol 2: Myeloid Differentiation Assay by Flow Cytometry

Objective: To assess the induction of myeloid differentiation in AML cells following treatment with this compound.

Materials:

  • AML cell line with mIDH2 R140Q mutation (e.g., TF-1 mIDH2 R140Q)

  • Cell culture medium and supplements

  • This compound

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., anti-human CD11b, anti-human CD14)[6]

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound (and a vehicle control) as determined from the 2-HG assay.

  • Incubation: Incubate the cells for an extended period to allow for differentiation (e.g., 4-7 days). Change the medium and re-add this compound every 2-3 days.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in flow cytometry buffer.

    • Add the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) and incubate on ice for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound antibodies and resuspend them in flow cytometry buffer.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter.

    • Determine the percentage of cells positive for the differentiation markers (e.g., CD11b+, CD14+).

    • Compare the percentage of differentiated cells in the this compound-treated samples to the vehicle-treated control.

Visualizations

SH1573_Mechanism_of_Action cluster_0 Mitochondrion cluster_1 Nucleus Isocitrate Isocitrate mIDH2 Mutant IDH2 (R140Q) Isocitrate->mIDH2 alpha_KG α-Ketoglutarate alpha_KG->mIDH2 Neomorphic function mIDH2->alpha_KG Wild-type function 2_HG D-2-Hydroxyglutarate mIDH2->2_HG Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) 2_HG->Epigenetic_Dysregulation Differentiation_Block Block in Myeloid Differentiation Epigenetic_Dysregulation->Differentiation_Block AML AML Proliferation Differentiation_Block->AML This compound This compound This compound->mIDH2 Inhibition

Caption: Mechanism of action of this compound in inhibiting mutant IDH2 and promoting AML cell differentiation.

Experimental_Workflow_2HG_Assay Start Start Seed_Cells 1. Seed mIDH2-mutant AML cells Start->Seed_Cells Treat_this compound 2. Treat with a range of This compound concentrations Seed_Cells->Treat_this compound Incubate 3. Incubate for 48-72 hours Treat_this compound->Incubate Extract_Metabolites 4. Extract intracellular metabolites with 80% methanol Incubate->Extract_Metabolites Quantify_2HG 5. Quantify 2-HG levels using a colorimetric/fluorimetric assay kit Extract_Metabolites->Quantify_2HG Analyze_Data 6. Analyze data and determine IC₅₀ Quantify_2HG->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for determining the in vitro IC₅₀ of this compound on 2-HG production.

Experimental_Workflow_Differentiation_Assay Start Start Seed_Treat 1. Seed and treat AML cells with this compound Start->Seed_Treat Long_Incubation 2. Incubate for 4-7 days with periodic media changes Seed_Treat->Long_Incubation Harvest_Stain 3. Harvest and stain cells with anti-CD11b/CD14 antibodies Long_Incubation->Harvest_Stain Flow_Cytometry 4. Analyze by flow cytometry Harvest_Stain->Flow_Cytometry Analyze_Results 5. Quantify the percentage of differentiated cells Flow_Cytometry->Analyze_Results End End Analyze_Results->End

Caption: Experimental workflow for assessing this compound-induced myeloid differentiation by flow cytometry.

References

Technical Support Center: SH1573 & 2-HG Production Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering issues with SH1573 not inhibiting 2-hydroxyglutarate (2-HG) production in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally active, selective small-molecule inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2).[1][2] In specific cancers like acute myeloid leukemia (AML), mutations in the IDH2 enzyme (e.g., R140Q, R172K) confer a new, abnormal function (neomorphic activity). This new function enables the enzyme to convert α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3][4][5] The accumulation of 2-HG disrupts normal epigenetic regulation and blocks cell differentiation.[5][6][7] this compound is designed to specifically inhibit this neomorphic activity of mIDH2, thereby blocking the production of 2-HG.[1][2][3]

cluster_pathway mIDH2 Signaling Pathway & this compound Inhibition AKG α-Ketoglutarate (α-KG) mIDH2 Mutant IDH2 (e.g., R140Q) AKG->mIDH2 NADPH NADPH NADPH->mIDH2 TwoHG 2-Hydroxyglutarate (2-HG) mIDH2->TwoHG Neomorphic Activity Epigenetic Epigenetic Dysregulation (Histone/DNA Hypermethylation) TwoHG->Epigenetic DiffBlock Differentiation Block Epigenetic->DiffBlock This compound This compound This compound->mIDH2 Inhibition

Caption: Mechanism of this compound action on the mutant IDH2 pathway.

Q2: What are the known potencies of this compound against different IDH enzymes?

This compound exhibits strong and selective inhibitory effects on mIDH2 variants, particularly the R140Q mutation, with significantly less activity against the wild-type (WT) enzyme.[3] This selectivity is critical for a targeted therapeutic effect.

Target EnzymeIC₅₀ (Half-Maximal Inhibitory Concentration)Selectivity vs. WT IDH2
Mutant IDH2 R140Q 4.78 nmol/L~41x
Mutant IDH2 R172K 14.05 nmol/L~14x
Wild-Type (WT) IDH2 196.2 nmol/L1x
Mutant IDH1 R132H No inhibition observed at 100 µmol/LN/A
Wild-Type (WT) IDH1 No inhibition observed at 100 µmol/LN/A
(Data summarized from Wang et al., Acta Pharmaceutica Sinica B, 2021)[3]

Troubleshooting Guide: Why is this compound Not Inhibiting 2-HG Production?

If you are not observing the expected decrease in 2-HG levels after treatment with this compound, several factors related to the compound, experimental setup, or biological system could be responsible. Follow this guide to troubleshoot the issue.

cluster_workflow Troubleshooting Workflow Start Start: No 2-HG Inhibition Observed CheckCompound 1. Verify Compound Integrity & Concentration Start->CheckCompound CheckAssay 2. Review Assay Parameters CheckCompound->CheckAssay CheckCells 3. Validate Biological System (Cell-Based) CheckAssay->CheckCells AnalyzeData 4. Re-evaluate Data & Controls CheckCells->AnalyzeData Result Identify Cause of Failure AnalyzeData->Result

Caption: A stepwise workflow for troubleshooting experimental failures.

Step 1: Issues with the Inhibitor (this compound)
Potential ProblemRecommended Solution
Incorrect Concentration Verify all calculations for serial dilutions. Prepare a fresh stock solution from a new weight measurement. Confirm the final concentration in your assay is appropriate based on the known IC₅₀ values (see table above).
Compound Degradation This compound should be stored under the recommended conditions (check Certificate of Analysis).[1] Avoid repeated freeze-thaw cycles. Prepare fresh aliquots from a new vial if degradation is suspected.
Poor Solubility Ensure the solvent (e.g., DMSO) is fully dissolving the compound. Check the final concentration of the solvent in your assay medium to ensure it is not causing precipitation or cellular toxicity (typically <0.5%).
Step 2: Issues with the Experimental Assay (Biochemical or Cellular)

A common reason for assay failure is a flaw in the experimental design or execution.

cluster_logic Troubleshooting Decision Tree NoInhibition No 2-HG Inhibition AssayType Biochemical or Cell-Based Assay? NoInhibition->AssayType EnzymeProblem Enzyme inactive? Substrate/cofactor issue? AssayType->EnzymeProblem Biochemical CellProblem Correct mIDH2 genotype? Compound permeable? AssayType->CellProblem Cell-Based FixEnzyme Solution: Use new enzyme lot, fresh reagents. EnzymeProblem->FixEnzyme Yes FixCells Solution: Sequence cell line, check for transporters. CellProblem->FixCells No

Caption: A logic diagram to diagnose the source of the problem.

For Biochemical (Enzyme-Based) Assays:

Potential ProblemRecommended Solution
Inactive Enzyme Use a fresh aliquot of the recombinant mIDH2 enzyme. Verify its activity with a positive control (e.g., without any inhibitor) to ensure a robust signal window.
Sub-optimal Assay Conditions Confirm that the pH, temperature, and buffer components are optimal for mIDH2 activity. Ensure the concentrations of α-KG and the cofactor NADPH are not limiting and are appropriate for the assay kinetics.[8]
Incorrect Incubation Time The pre-incubation time of the enzyme with this compound and the reaction time after adding substrates may need optimization. Refer to the detailed protocol below or established literature.

For Cell-Based Assays:

Potential ProblemRecommended Solution
Incorrect Cell Line Crucially, confirm that your cell line expresses a relevant IDH2 mutation (e.g., R140Q).[3] this compound is highly selective and will not inhibit 2-HG production in cells with wild-type IDH2 or IDH1 mutations.[3] Sequence the IDH2 gene in your cell line to verify the mutation status.
Low mIDH2 Expression Even with the correct mutation, the level of mIDH2 expression might be too low to produce a detectable change in 2-HG. Confirm protein expression via Western blot.
Cell Permeability Issues While this compound is orally active, specific cell lines may have efflux pumps (e.g., MDR1) that prevent the compound from reaching its intracellular target.[2] Consider using a cell line known to be responsive or test for efflux pump activity.
Compound Instability in Media Small molecules can be metabolized by cells or degrade in culture medium over long incubation periods.[9] Reduce the incubation time or replenish the medium with fresh this compound during the experiment.
Insufficient Incubation Time The reduction in 2-HG levels may not be immediate. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing a significant decrease in 2-HG.
Problems with 2-HG Detection The method for measuring 2-HG (e.g., LC-MS/MS, specific 2-HG assay kits) may be the source of error. Run a standard curve with known 2-HG concentrations to validate the sensitivity and linearity of your detection method. Ensure cell lysis and sample preparation methods are appropriate.

Experimental Protocol: In Vitro mIDH2 Inhibition Assay

This protocol describes a biochemical assay to measure the inhibition of recombinant mIDH2 R140Q activity by this compound.

1. Materials and Reagents:

  • Recombinant human mIDH2 (R140Q) enzyme

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.1% BSA)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Detection Reagent (e.g., a commercial kit that measures NADPH consumption, often using a diaphorase/resazurin system)

  • DMSO (for dissolving this compound)

  • 384-well assay plates (black plates for fluorescence)

2. Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these into Assay Buffer to create the final working concentrations.

  • Assay Plate Setup: Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the mIDH2 enzyme to the desired concentration in cold Assay Buffer. Add 10 µL of the diluted enzyme to each well.

  • Pre-incubation: Mix the plate gently and incubate for 60 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate mix containing α-KG and NADPH in Assay Buffer. Add 10 µL of the substrate mix to each well to start the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

  • Detection: Stop the reaction (if necessary, per detection kit instructions) and add the detection reagent (e.g., 10 µL of diaphorase/resazurin mix). Incubate for 10-15 minutes at room temperature to allow for color/fluorescence development.

  • Data Acquisition: Measure the signal (e.g., fluorescence at Ex 544 nm / Em 590 nm) using a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle (DMSO) control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues of cytotoxicity when working with SH1573 in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a novel, selective inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), specifically targeting variants like R140Q, R172S, and R172K.[1][2][3] Its main function is to block the production of the oncometabolite 2-hydroxyglutarate (2-HG) in cancer cells harboring these mutations.[1][2] This reduction in 2-HG levels helps to reverse the blockage of cell differentiation, particularly in acute myeloid leukemia (AML) cells, promoting their maturation.[1][2][3]

Q2: Is this compound expected to be highly cytotoxic to all cell lines?

According to preclinical studies, this compound is not a classic cytotoxic agent. Its primary anti-leukemic effect is through the induction of cell differentiation rather than direct cell killing.[1] Studies have shown that this compound has moderate antiproliferative effects on both wild-type and mIDH2-mutant cell lines.[1] Furthermore, toxicological data indicate that this compound is genetically safe and does not have significant effects on the respiratory, cardiovascular, or nervous systems.[1][2] Therefore, high cytotoxicity is generally not an expected outcome, especially at concentrations effective for 2-HG inhibition.

Q3: We are observing significant cell death in our experiments with this compound. What could be the cause?

While this compound has demonstrated low intrinsic cytotoxicity, several factors in an in vitro setting can lead to observations of reduced cell viability or cell death:

  • High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration at or below 0.1%.[4]

  • Cell Line Sensitivity: While generally not highly cytotoxic, specific cell lines may exhibit unique sensitivities.

  • Experimental Conditions: Suboptimal cell culture conditions, such as high cell density, nutrient depletion, or contamination, can make cells more susceptible to any compound-induced stress.[5]

  • Compound Precipitation: Poor solubility of the compound in the culture medium can lead to the formation of precipitates, which can be cytotoxic.

Q4: How can we differentiate between cytotoxicity and the intended cytostatic or differentiation-inducing effects of this compound?

This is a critical aspect of interpreting your results. Here's how to distinguish these effects:

  • Cell Viability vs. Cell Number: Use assays that measure membrane integrity (e.g., LDH release or vital dyes like trypan blue) to specifically quantify cell death.[6] Assays that measure metabolic activity (e.g., MTT, WST-1) reflect the number of viable cells, which can decrease due to either cell death or inhibition of proliferation.[7]

  • Cell Cycle Analysis: Perform flow cytometry for cell cycle analysis. A cytostatic effect will be indicated by an accumulation of cells in a specific phase of the cell cycle (e.g., G1 arrest), without a significant increase in the sub-G1 population (indicative of apoptosis).

  • Differentiation Markers: Assess the expression of cell surface markers associated with differentiation for your specific cell model (e.g., CD15 for AML cells).[1] An increase in these markers would suggest that this compound is inducing differentiation as expected.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High cytotoxicity observed at expected effective concentrations. 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 2. Compound Precipitation: this compound may not be fully soluble in the culture medium. 3. Cell Health: Cells may be unhealthy or stressed.1. Ensure the final solvent concentration is non-toxic (e.g., ≤0.1% DMSO). Include a vehicle-only control.[4] 2. Visually inspect for precipitate. Test the solubility of this compound in your specific culture medium. Consider using a different solvent or formulation if necessary. 3. Use cells with a low passage number and ensure they are in the logarithmic growth phase before treatment.
Inconsistent cytotoxicity results between experiments. 1. Inconsistent Cell Seeding: Variations in the initial number of cells per well. 2. Variable Compound Potency: Degradation of the this compound stock solution. 3. Edge Effects: Evaporation in the outer wells of the plate.1. Use a cell counter for accurate and consistent cell seeding. 2. Prepare fresh dilutions of this compound from a validated stock for each experiment. Store the stock solution according to the manufacturer's instructions. 3. Avoid using the outermost wells of the plate for treatment groups; instead, fill them with sterile PBS or medium to maintain humidity.[4][5]
No clear dose-response curve for cytotoxicity. 1. Assay Interference: this compound might interfere with the assay chemistry (e.g., formazan (B1609692) crystal formation in MTT assays). 2. Incorrect Concentration Range: The tested concentrations may be too low to induce cytotoxicity or too high, causing a plateau effect.1. Use an orthogonal cytotoxicity assay to confirm the results (e.g., measure LDH release in parallel with an MTT assay).[4] 2. Test a broader range of concentrations, from nanomolar to high micromolar, in a preliminary experiment.
Cell morphology changes, but viability assays show minimal cytotoxicity. 1. Induction of Differentiation: This is the expected effect of this compound in mIDH2 cells. 2. Cell Cycle Arrest: The compound may be inhibiting proliferation without killing the cells.1. Analyze for markers of differentiation specific to your cell line (e.g., flow cytometry for surface markers, morphological analysis).[1] 2. Perform cell cycle analysis to check for accumulation in a specific phase.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Cell LineMutationAssayIC50
TF-1mIDH2 R140Q2-HG Production25.3 nmol/L
U87-MGmIDH2 R140Q2-HG Production0.27 µmol/L
U87-MGmIDH2 R172K2-HG Production0.053 µmol/L
SW1353mIDH2 R172S2-HG Production4.51 µmol/L
TF-1Wild-typeProliferationModerate Inhibition
TF-1mIDH2 R140QProliferationModerate Inhibition
Data extracted from a preclinical study on this compound.[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Assessment of Cell Differentiation by Flow Cytometry

This protocol allows for the quantification of cell surface markers indicative of differentiation.

Materials:

  • Treated and control cells

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against differentiation markers (e.g., anti-CD15) and isotype controls

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with this compound for the desired duration.

  • Cell Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in flow cytometry staining buffer.

    • Add the appropriate concentration of the fluorochrome-conjugated antibody to the cell suspension.

    • Incubate for 30 minutes at 4°C in the dark.

    • Include an unstained control and an isotype control.

  • Washing: Wash the cells twice with staining buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the percentage of cells positive for the differentiation marker in the treated versus control groups.

Visualizations

SH1573_Mechanism_of_Action cluster_cell mIDH2 Mutant Cancer Cell alpha_KG α-Ketoglutarate mIDH2 Mutant IDH2 alpha_KG->mIDH2 Two_HG 2-Hydroxyglutarate (Oncometabolite) mIDH2->Two_HG Neomorphic Activity Histone_Hypermethylation Histone & DNA Hypermethylation Two_HG->Histone_Hypermethylation Inhibits Demethylases Differentiation_Block Block in Cell Differentiation Histone_Hypermethylation->Differentiation_Block This compound This compound This compound->mIDH2 Inhibition

Caption: Mechanism of action of this compound in mIDH2 mutant cells.

Cytotoxicity_Workflow cluster_workflow In Vitro Cytotoxicity Assessment Workflow start Seed Cells in 96-well Plate treatment Treat with this compound Dose-Response start->treatment incubation Incubate for 24, 48, 72h treatment->incubation assay Perform Cytotoxicity/Viability Assay (e.g., MTT, LDH) incubation->assay data_acq Measure Signal (Absorbance/Fluorescence) assay->data_acq data_analysis Data Analysis: Calculate % Viability / IC50 data_acq->data_analysis end Conclusion data_analysis->end

Caption: A general workflow for assessing in vitro cytotoxicity.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Apparent Cytotoxicity start Unexpected Cell Death Observed check_controls Review Controls: Vehicle & Untreated start->check_controls check_concentration Is this compound concentration within expected range? check_controls->check_concentration Controls OK check_solubility Check for Compound Precipitation check_concentration->check_solubility Yes conclusion_cytotoxicity Conclude True Cytotoxicity check_concentration->conclusion_cytotoxicity No (High Conc.) orthogonal_assay Perform Orthogonal Assay (e.g., LDH, Trypan Blue) check_solubility->orthogonal_assay No Precipitate differentiation_assay Assess Differentiation Markers orthogonal_assay->differentiation_assay Low Cytotoxicity Confirmed orthogonal_assay->conclusion_cytotoxicity High Cytotoxicity Confirmed conclusion_differentiation Conclude Differentiation/ Antiproliferative Effect differentiation_assay->conclusion_differentiation Differentiation Observed

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: SH1573 Cell Differentiation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SH1573-mediated cell differentiation assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in cell differentiation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cell differentiation?

A1: this compound is a novel, potent, and selective small molecule inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), specifically targeting the R140Q mutation.[1] In cancer cells harboring this mutation, the enzyme produces an oncometabolite called 2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, including histone and DNA demethylases, leading to a block in hematopoietic cell differentiation.[3][4][5] this compound works by inhibiting the production of 2-HG, thereby restoring the activity of these dioxygenases, reversing the epigenetic block, and allowing leukemic blasts to differentiate into more mature myeloid cells.[1][2]

Q2: What are the expected morphological and phenotypic changes in AML cells after successful this compound treatment?

A2: Successful induction of differentiation in acute myeloid leukemia (AML) cells by this compound is expected to result in observable changes in both cell morphology and surface marker expression. Morphologically, a decrease in the nuclear-to-cytoplasmic ratio, chromatin condensation, and the appearance of cytoplasmic granules are indicative of maturation. Phenotypically, a hallmark of myeloid differentiation is the upregulation of cell surface markers such as CD11b, CD14, and CD15, which can be quantified using flow cytometry.[6] Concurrently, a decrease in the expression of immature progenitor markers like CD34 and CD117 is anticipated.

Q3: How long does it take to observe differentiation in vitro?

A3: The timeline for observing differentiation can vary depending on the cell line and experimental conditions. In preclinical studies with similar mIDH2 inhibitors like enasidenib, changes in differentiation markers can be detected within a few days of treatment. For instance, in TF-1 erythroleukemia cells, differentiation has been observed after 7 days, while in primary AML cells, an 8-day treatment has been shown to increase myeloid differentiation markers.[6] It is recommended to perform a time-course experiment (e.g., 2, 4, 6, and 8 days) to determine the optimal treatment duration for your specific model system.[6]

Q4: Is this compound effective against all types of AML?

A4: this compound is a targeted therapy specifically designed for cancers harboring the IDH2 R140Q mutation.[1][7] Its efficacy is primarily observed in this molecular subtype of AML. It is not expected to be effective in AML with wild-type IDH2 or mutations in IDH1. It is crucial to confirm the IDH2 mutation status of your cell line or patient samples before initiating experiments with this compound.

Troubleshooting Guide for Inconsistent Results

Inconsistent results in cell differentiation assays can be frustrating. This guide provides a structured approach to troubleshooting common issues you may encounter when using this compound.

Issue 1: Little to No Induction of Differentiation Markers (e.g., CD11b, CD14)
Possible Cause Recommended Solution
Incorrect Cell Line or Passage Number Verify the IDH2 mutation status of your cell line using sequencing. Cell line misidentification is a common issue in research.[8][9][10][11][12] High passage numbers can lead to genetic drift and altered cellular responses. Use low-passage, authenticated cells for your experiments.
Suboptimal this compound Concentration or Activity Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Prepare fresh stock solutions of this compound regularly and store them appropriately to ensure compound integrity.
Insufficient Treatment Duration As mentioned in the FAQs, differentiation is a time-dependent process. Conduct a time-course experiment to identify the optimal incubation period for observing a robust differentiation phenotype.[6]
Mycoplasma Contamination Mycoplasma contamination can significantly alter cellular physiology and experimental outcomes. Routinely test your cell cultures for mycoplasma using a reliable method such as PCR or a fluorescent dye-based assay.
Inaccurate Flow Cytometry Gating or Antibody Staining Optimize your flow cytometry panel and gating strategy. Use appropriate controls, including unstained cells, isotype controls, and fluorescence minus one (FMO) controls, to ensure accurate identification of positive populations. Titrate your antibodies to determine the optimal staining concentration.
Issue 2: High Variability in Differentiation Marker Expression Between Experiments
Possible Cause Recommended Solution
Inconsistent Cell Culture Conditions Standardize all cell culture parameters, including media composition, serum lot, cell density at seeding, and passaging schedule.[6] Variations in these factors can lead to significant differences in cellular responses.
Variable this compound Activity To minimize variability, prepare a large batch of this compound stock solution to be used across multiple experiments.[6] This avoids potential errors from weighing and dissolving small amounts of the compound for each experiment.
Inconsistent Staining for Flow Cytometry Use a consistent staining protocol, including antibody concentrations, incubation times, and temperatures.[6] Always include a full set of controls in every experiment to monitor for technical variability.
Instrument Variability Calibrate the flow cytometer before each use with standardized beads to ensure consistent performance and fluorescence measurements.[6]
Issue 3: Unexpected Cell Death or Reduced Viability
Possible Cause Recommended Solution
This compound Toxicity at High Concentrations While this compound is a targeted inhibitor, high concentrations may have off-target effects leading to cytotoxicity. Determine the optimal, non-toxic concentration range through a dose-response and viability assay (e.g., trypan blue exclusion or a commercial viability kit).
Differentiation-Associated Cell Death In some cases, terminal differentiation can be followed by apoptosis. Assess for markers of apoptosis (e.g., Annexin V staining) in conjunction with your differentiation markers to understand the full cellular response.
Nutrient Depletion in Culture As cells differentiate, their metabolic needs may change. Ensure that the culture medium is refreshed regularly, especially during longer-term differentiation assays, to prevent nutrient depletion and waste product accumulation.

Experimental Protocols

Protocol 1: In Vitro Differentiation Assay of AML Cells with this compound

This protocol outlines a general procedure for inducing differentiation in IDH2-mutant AML cells using this compound.

Materials:

  • IDH2-mutant AML cell line (e.g., TF-1 with R140Q mutation)

  • Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • Vehicle control (DMSO)

  • 6-well cell culture plates

  • Flow cytometer

  • Fluorochrome-conjugated antibodies for myeloid differentiation markers (e.g., anti-CD11b, anti-CD14) and viability dye.

Procedure:

  • Cell Seeding: Seed the IDH2-mutant AML cells in a 6-well plate at a density that will allow for several days of growth without becoming over-confluent.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired final concentrations of this compound or vehicle control to the respective wells. The final DMSO concentration should typically not exceed 0.1%.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 4-8 days), refreshing the medium with freshly prepared this compound or vehicle as needed.

  • Cell Harvesting: After the incubation period, harvest the cells from each well.

  • Flow Cytometry Staining:

    • Wash the cells with FACS buffer (e.g., PBS + 2% FBS).

    • Stain the cells with the viability dye according to the manufacturer's instructions.

    • Incubate the cells with the fluorochrome-conjugated antibodies against myeloid differentiation markers.

    • Wash the cells to remove unbound antibodies.

  • Data Acquisition and Analysis: Acquire the samples on a flow cytometer. Analyze the data to quantify the percentage of cells expressing the differentiation markers in the viable cell population.

Protocol 2: Mycoplasma Testing using PCR

This protocol provides a general outline for detecting mycoplasma contamination in cell cultures via PCR.

Materials:

  • Cell culture supernatant

  • PCR tubes

  • Mycoplasma-specific primers

  • Taq polymerase and dNTPs

  • Positive control (mycoplasma DNA)

  • Negative control (nuclease-free water)

  • Thermocycler

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • Sample Preparation: Collect 100 µL to 1 mL of cell culture supernatant from a culture that is near confluency and has not had a recent media change.

  • Heat Inactivation: Heat the supernatant at 95°C for 5-10 minutes to lyse any mycoplasma and release their DNA.

  • PCR Setup: Prepare a PCR master mix containing the mycoplasma-specific primers, Taq polymerase, and dNTPs.

  • Add Template: Add a small volume (e.g., 5 µL) of the heat-inactivated supernatant to a PCR tube containing the master mix. Include positive and negative controls in separate tubes.

  • PCR Amplification: Perform PCR using a thermocycler with an appropriate amplification program.

  • Gel Electrophoresis: Run the PCR products on an agarose gel to visualize the amplified DNA. The presence of a band of the correct size in the sample lane indicates mycoplasma contamination.

Visualizations

Signaling Pathway of mIDH2 and this compound Action

SH1573_Mechanism cluster_0 Mitochondrion cluster_1 Cytoplasm/Nucleus Isocitrate Isocitrate mIDH2 (R140Q) mIDH2 (R140Q) Isocitrate->mIDH2 (R140Q) 2-HG 2-HG mIDH2 (R140Q)->2-HG Neomorphic Activity alpha-KG alpha-KG alpha-KG->mIDH2 (R140Q) Histone Demethylases Histone Demethylases 2-HG->Histone Demethylases TET Enzymes TET Enzymes 2-HG->TET Enzymes Histone Methylation Histone Methylation Histone Demethylases->Histone Methylation DNA Methylation DNA Methylation TET Enzymes->DNA Methylation Differentiation Block Differentiation Block Histone Methylation->Differentiation Block DNA Methylation->Differentiation Block Myeloid Differentiation Myeloid Differentiation This compound This compound This compound->mIDH2 (R140Q) Inhibition This compound->Myeloid Differentiation Promotes

Caption: Mechanism of this compound-induced myeloid differentiation.

Experimental Workflow for Troubleshooting Inconsistent Differentiation

Troubleshooting_Workflow Inconsistent_Differentiation Inconsistent Differentiation Results Check_Cell_Line 1. Verify Cell Line - IDH2 mutation status - Mycoplasma test - Passage number Inconsistent_Differentiation->Check_Cell_Line Optimize_Compound 2. Optimize this compound - Dose-response - Time-course - Fresh stock Check_Cell_Line->Optimize_Compound Standardize_Culture 3. Standardize Culture - Consistent media/serum - Standard seeding density - Regular passaging Optimize_Compound->Standardize_Culture Refine_Assay 4. Refine Assay - Optimize flow panel - Titrate antibodies - Calibrate cytometer Standardize_Culture->Refine_Assay Consistent_Results Consistent Differentiation Refine_Assay->Consistent_Results

Caption: Stepwise troubleshooting for inconsistent differentiation assays.

References

Potential off-target effects of SH1573 in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SH1573. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments with this compound, with a focus on its selectivity and potential off-target effects.

FAQs & Troubleshooting Guide

This section addresses potential questions and troubleshooting advice regarding the use of this compound, particularly concerning its specificity in kinase assays.

Q1: We are observing unexpected inhibition in our kinase assay with this compound. Is this a known off-target effect?

A1: this compound is a novel, potent, and highly selective inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), particularly the R140Q mutation, and is not designed as a kinase inhibitor.[1][2][3] Its primary mechanism of action is to reduce the production of the oncometabolite 2-hydroxyglutarate (2-HG) in cells with mIDH2.[1][2][3]

Available preclinical data indicates a high degree of selectivity for this compound. In one study, at a concentration of 10 μmol/L, this compound showed no significant inhibitory activity against a panel of 23 different enzymes.[2] However, for a comprehensive assessment of potential off-target kinase activity, a broad kinase screen (kinome scan) would be necessary. To date, extensive public data from such a screen on this compound is not available.

If you are observing unexpected activity in a kinase assay, consider the following troubleshooting steps:

  • Compound Integrity: Ensure the purity and integrity of your this compound sample. Improper storage or handling could lead to degradation or contamination.

  • Assay Interference: Some compounds can interfere with certain assay formats (e.g., fluorescence or luminescence-based readouts), leading to false-positive results.[4] Consider using an orthogonal assay method to confirm the inhibitory effect.

  • Experimental Controls: Ensure that your experiment includes all necessary controls, such as a vehicle-only control (e.g., DMSO) and a positive control inhibitor for the kinase .

Q2: What is the known primary target and mechanism of action of this compound?

A2: The primary target of this compound is mutant isocitrate dehydrogenase 2 (mIDH2).[1][2][3] In certain cancers, such as acute myeloid leukemia (AML), mutations in IDH2 lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG).[1][5] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations (DNA and histone hypermethylation) and a block in cellular differentiation.[5][6] this compound selectively binds to and inhibits mIDH2, thereby reducing 2-HG levels and promoting the differentiation of cancer cells.[1][2][3]

Q3: How can I determine if the inhibition I'm seeing is a true off-target effect or an artifact?

A3: Distinguishing between a genuine off-target effect and an experimental artifact is crucial. The following workflow can help you systematically investigate your findings.

Experimental Protocols

General Protocol for an In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

  • Purified kinase of interest

  • Kinase substrate

  • This compound (or test compound)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque multi-well plates (96- or 384-well)

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the compound in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Kinase Reaction Setup:

    • In a white multi-well plate, add the kinase, substrate, and kinase buffer.

    • Add the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.

    • Include control wells: "no kinase" (for maximum ATP signal) and "no ATP" (for background).

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final volume is typically 10-25 µL.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) and for the optimized time for the kinase reaction. This should be within the linear range of the reaction.

  • Detection:

    • Allow the plate and the kinase detection reagent to equilibrate to room temperature.

    • Add the kinase detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation.

    • Mix the plate on a shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: The kinase activity is inversely proportional to the luminescent signal (higher kinase activity leads to lower ATP and a lower signal). Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

SH1573_Mechanism_of_Action cluster_Mitochondria Mitochondria cluster_Nucleus Nucleus Isocitrate Isocitrate mIDH2 Mutant IDH2 (e.g., R140Q) Isocitrate->mIDH2 alpha_KG α-Ketoglutarate (α-KG) Two_HG 2-Hydroxyglutarate (2-HG) mIDH2->Two_HG Neomorphic Activity TET_enzymes TET Enzymes (DNA Demethylases) Two_HG->TET_enzymes Inhibition JmjC_demethylases JmjC Domain Histone Demethylases Two_HG->JmjC_demethylases Inhibition This compound This compound This compound->mIDH2 Epigenetic_Changes Epigenetic Alterations (DNA & Histone Hypermethylation) Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block

Caption: Mechanism of action of this compound in cells with mutant IDH2.

Experimental Workflow

Kinase_Inhibition_Assay_Workflow prep 1. Prepare Reagents (Kinase, Substrate, ATP, this compound) plate 2. Set up Reaction Plate (Serial dilutions of this compound) prep->plate initiate 3. Initiate Kinase Reaction (Add ATP) plate->initiate incubate 4. Incubate (e.g., 30°C for 60 min) initiate->incubate detect 5. Add Detection Reagent (e.g., Kinase-Glo®) incubate->detect read 6. Measure Luminescence detect->read analyze 7. Data Analysis (Calculate % Inhibition, Determine IC50) read->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Troubleshooting Logic

Troubleshooting_Kinase_Assay r_node Troubleshoot Assay Setup (Reagents, Plate Reader, etc.) g_node g_node start Unexpected Kinase Inhibition Observed? check_controls Are Controls (Vehicle, +) Behaving as Expected? start->check_controls check_controls->r_node No check_compound Check Compound Integrity (Purity, Solubility, Storage) check_controls->check_compound Yes check_assay Is Assay Prone to Interference? (e.g., FRET, FP) check_compound->check_assay orthogonal_assay Perform Orthogonal Assay (e.g., Radiometric, different readout) check_assay->orthogonal_assay Yes inhibition_confirmed Inhibition Confirmed? check_assay->inhibition_confirmed No orthogonal_assay->inhibition_confirmed artifact Likely an Artifact of the Initial Assay Format inhibition_confirmed->artifact No true_effect Potential Off-Target Effect. Consider Further Characterization (e.g., Kinome Scan) inhibition_confirmed->true_effect Yes

Caption: Troubleshooting workflow for unexpected kinase assay results.

References

Technical Support Center: SH1573 Dose-Response Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with SH1573. It provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in dose-response curves and other common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.

Q1: We are observing significant variability in our this compound IC50 values between experiments. What are the potential causes?

Inconsistent IC50 values for this compound can stem from several factors, ranging from cell handling to reagent stability. High variability between experiments is a common issue in cell-based assays.[1] Key areas to investigate include:

  • Cell Line Integrity:

    • Passage Number: Using cells with a high passage number can lead to phenotypic drift, altering their response to this compound.[2] It is crucial to use cells within a consistent and defined passage number range for all experiments.

    • Cell Line Authentication: Misidentified or cross-contaminated cell lines will produce unreliable data. Regular cell line authentication using methods like Short Tandem Repeat (STR) profiling is recommended.[3][4]

    • Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular metabolism and drug sensitivity.[1] Regularly test your cell cultures for mycoplasma contamination.

  • Experimental Conditions:

    • Cell Seeding Density: The density at which cells are plated can impact their growth rate and drug responsiveness.[5][6][7][8] Ensure a consistent and optimized cell seeding density for each experiment.

    • Reagent Consistency: Variations in media, serum, or other reagent lots can introduce variability. It is advisable to test new lots before use in critical experiments and, when possible, use a single large batch for a series of experiments.[9]

    • Compound Handling: Ensure accurate preparation of this compound stock solutions and serial dilutions. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.

Q2: Our dose-response curve for this compound is flat or shows a very weak response, even at high concentrations. What could be the problem?

A flat or weak dose-response curve suggests a lack of cellular response to this compound. Here are some troubleshooting steps:

  • Confirm Target Presence: this compound is a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), particularly the R140Q mutation.[10] Verify that your cell line expresses the target mutant IDH2 enzyme. The absence of the mutation will result in a lack of response.

  • Compound Activity:

    • Solubility: Ensure that this compound is fully dissolved in your assay medium. Precipitation of the compound at higher concentrations can lead to a plateau in the dose-response curve.

    • Stability: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to avoid degradation.[11]

  • Assay Endpoint and Timing:

    • Mechanism of Action: this compound primarily acts by inhibiting the production of 2-hydroxyglutarate (2-HG) and inducing cell differentiation, which may not lead to immediate cytotoxicity.[10][12] Assays that measure cell viability (e.g., MTS or MTT) may require longer incubation times to observe an effect.

    • Endpoint Selection: Consider using a more direct measure of this compound activity, such as quantifying the reduction in 2-HG levels or assessing cell differentiation markers, in addition to viability assays.

Q3: We are seeing a high degree of variability between replicate wells within the same experiment (intra-assay variability). What can we do to improve this?

High intra-assay variability can obscure the true dose-response relationship.[1] The following are common causes and solutions:

  • Pipetting and Dispensing:

    • Technique: Inaccurate or inconsistent pipetting is a major source of variability.[9] Ensure all users are trained in proper pipetting techniques.

    • Cell Suspension Homogeneity: Ensure a uniform single-cell suspension before and during plating to avoid clumps and uneven cell distribution.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile media or PBS to create a humidity barrier.

  • Reagent Mixing: Ensure thorough but gentle mixing of reagents in each well after addition.

Q4: The maximal effect (Emax) of our this compound dose-response curve is less than 100%, even at saturating concentrations. Is this expected?

A maximal effect of less than 100% can be due to several factors:

  • Partial Efficacy: this compound's primary mechanism is not direct cytotoxicity but rather the induction of differentiation.[10] Therefore, it may not result in 100% cell death, especially within the timeframe of a typical viability assay.

  • Off-Target Effects: At very high concentrations, off-target effects could potentially counteract the primary inhibitory effect, leading to a plateau at a sub-maximal level.[13][14][15]

  • Assay Artifacts: The chosen assay may have limitations in its dynamic range, or the compound might interfere with the assay chemistry at high concentrations.

Data Presentation

Table 1: Reported IC50 Values for this compound

Assay TypeTarget/Cell LineMutationReported IC50 (nmol/L)Reference
Enzyme Activity AssaymIDH2 R140QR140Q4.78[12]
Enzyme Activity AssaymIDH2 R172KR172K14.05[12]
Enzyme Activity AssayWild-type IDH2Wild-type196.2[12]
2-HG Production AssayTF-1 cellsmIDH2 R140Q25.3[12]

Experimental Protocols

1. Protocol for 2-Hydroxyglutarate (2-HG) Quantification using LC-MS

This protocol is adapted from established methods for the quantification of 2-HG enantiomers.[16]

  • Sample Preparation:

    • Culture cells to the desired density and treat with various concentrations of this compound for the desired duration.

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Lyse the cells and extract metabolites using an 80% methanol (B129727) solution.

    • Centrifuge the samples to pellet insoluble material.

    • Collect the supernatant containing the metabolites.

  • Derivatization (if necessary for chiral separation):

    • Dry the metabolite extract under a stream of nitrogen or using a roto-evaporator.

    • Reconstitute the dried extract in a derivatization reagent solution (e.g., diacetyl-L-tartaric anhydride (B1165640) - DATAN) to resolve D-2-HG and L-2-HG.[17][18]

    • Incubate the samples to allow the derivatization reaction to complete.

  • LC-MS Analysis:

    • Inject the prepared samples into a liquid chromatography-mass spectrometry (LC-MS) system.

    • Separate the metabolites using a suitable chromatography column (e.g., ZIC-HILIC).[16]

    • Detect and quantify the 2-HG levels using the mass spectrometer in selected reaction monitoring (SRM) mode.

  • Data Analysis:

    • Integrate the peak areas for 2-HG and an internal standard.

    • Generate a standard curve using known concentrations of 2-HG.

    • Calculate the concentration of 2-HG in the samples based on the standard curve and normalize to cell number or protein concentration.

2. Protocol for Cell Differentiation Assessment by Flow Cytometry

This protocol outlines the general steps for assessing myeloid differentiation markers in AML cell lines treated with this compound.

  • Cell Treatment:

    • Seed AML cells (e.g., TF-1 with mIDH2 R140Q) at an appropriate density.

    • Treat the cells with a range of this compound concentrations and a vehicle control for a specified period (e.g., 4-7 days).

  • Antibody Staining:

    • Harvest the cells and wash them with a suitable buffer (e.g., PBS with 2% FBS).

    • Incubate the cells with fluorescently conjugated antibodies against cell surface markers of myeloid differentiation (e.g., CD11b, CD14, CD15) and immaturity (e.g., CD34, CD117).

    • Wash the cells to remove unbound antibodies.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the live cell population based on forward and side scatter properties.

    • Analyze the expression of the differentiation markers on the gated cell population.

  • Data Interpretation:

    • Quantify the percentage of cells expressing mature myeloid markers in the this compound-treated samples compared to the vehicle control.

    • An increase in the expression of mature markers and a decrease in immaturity markers indicates induction of differentiation.

3. Protocol for Cell Viability (MTS Assay)

This is a general protocol for assessing cell viability using an MTS-based assay.[19][20][21][22]

  • Cell Plating:

    • Prepare a single-cell suspension of the desired cell line in culture medium.

    • Plate the cells in a 96-well plate at a pre-determined optimal density.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the compound dilutions to the appropriate wells, including vehicle controls.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTS to formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

SH1573_Signaling_Pathway This compound Mechanism of Action cluster_0 Mitochondrion cluster_1 Cellular Effects Isocitrate Isocitrate Mutant_IDH2 Mutant IDH2 (e.g., R140Q) Isocitrate->Mutant_IDH2 Substrate alpha-Ketoglutarate alpha-Ketoglutarate 2-Hydroxyglutarate 2-Hydroxyglutarate (2-HG) Mutant_IDH2->2-Hydroxyglutarate Neomorphic Activity TET_Enzymes TET Family Dioxygenases 2-Hydroxyglutarate->TET_Enzymes Inhibition Histone_Demethylases Histone Demethylases (JmjC domain-containing) 2-Hydroxyglutarate->Histone_Demethylases Inhibition Epigenetic_Alterations DNA & Histone Hypermethylation Differentiation_Block Block in Myeloid Differentiation Epigenetic_Alterations->Differentiation_Block AML_Progression AML Progression Differentiation_Block->AML_Progression This compound This compound This compound->Mutant_IDH2 Inhibition

Caption: this compound inhibits mutant IDH2, reducing 2-HG and reversing differentiation block in AML.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Dose-Response Curves cluster_Cells Cell Integrity Checks cluster_Compound Compound and Reagent Checks cluster_Assay Assay Protocol Review Start Inconsistent Dose-Response Curve Observed Check_Cells Step 1: Verify Cell Line Integrity Start->Check_Cells Check_Compound Step 2: Assess Compound and Reagents Check_Cells->Check_Compound If cell integrity is confirmed Passage Consistent Passage Number? Check_Cells->Passage Check_Assay Step 3: Review Assay Protocol Check_Compound->Check_Assay If compound and reagents are ok Analyze_Data Step 4: Re-evaluate Data Analysis Check_Assay->Analyze_Data If assay protocol is sound Resolved Issue Resolved Analyze_Data->Resolved If data analysis is correct Authentication Authenticated Cell Line? Passage->Authentication Mycoplasma Mycoplasma Free? Authentication->Mycoplasma Stock Proper Stock Preparation and Storage? Dilutions Accurate Serial Dilutions? Reagent_Lots Consistent Reagent Lots? Seeding Consistent Cell Seeding? Incubation Consistent Incubation Times? Endpoint Appropriate Assay Endpoint?

Caption: A stepwise workflow for troubleshooting variability in this compound dose-response assays.

Logical_Relationships Logical Relationships in this compound Assay Variability cluster_Biological Biological Sources cluster_Technical Technical Sources cluster_Data Data Analysis Sources Variability Observed Variability in Dose-Response Curve Biological_Factors Biological Factors Variability->Biological_Factors Technical_Factors Technical Factors Variability->Technical_Factors Data_Analysis_Factors Data Analysis Factors Variability->Data_Analysis_Factors Cell_Line Cell Line Instability (Passage, Genetics) Biological_Factors->Cell_Line Cell_Health Suboptimal Cell Health (Contamination, Viability) Biological_Factors->Cell_Health Target_Expression Variable Target Expression (mIDH2) Biological_Factors->Target_Expression Reagents Reagent Inconsistency (Compound, Media, Serum) Technical_Factors->Reagents Plating Inconsistent Plating (Density, Distribution) Technical_Factors->Plating Assay_Execution Assay Execution Errors (Pipetting, Timing) Technical_Factors->Assay_Execution Normalization Incorrect Normalization Data_Analysis_Factors->Normalization Curve_Fit Inappropriate Curve Fitting Data_Analysis_Factors->Curve_Fit

Caption: Key factors contributing to variability in this compound dose-response experiments.

References

Best practices for long-term SH1573 treatment in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SH1573 Treatment in Cell Culture

This guide provides best practices, troubleshooting advice, and detailed protocols for researchers using the novel kinase inhibitor this compound for long-term cell culture experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Serine Kinase 1 (SK1), a critical downstream effector in the Growth and Proliferation Pathway (GPP). By blocking the kinase activity of SK1, this compound prevents the phosphorylation of its downstream targets, leading to cell cycle arrest and apoptosis in cell lines with a hyperactive GPP pathway.

Q2: How should I prepare, store, and handle this compound?

A2: Proper handling is crucial for maintaining the inhibitor's activity.[1]

  • Dissolving: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[1] Ensure the compound is fully dissolved before use.

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] When preparing working solutions, dilute the stock in pre-warmed cell culture medium.

  • Handling: this compound is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: What is a good starting concentration for my experiments?

A3: The optimal concentration of this compound is highly dependent on the cell line. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cells.[2] A common starting point is to test a wide range of concentrations (e.g., 1 nM to 10 µM) in a cell viability assay.[2][3]

Q4: How can I confirm that this compound is inhibiting the SK1 target in my cells?

A4: The most direct method to verify on-target activity is to measure the phosphorylation status of SK1's direct downstream substrate, Proliferation-Associated Protein 1 (PAP1).[4]

  • Method: Perform a Western blot analysis on lysates from cells treated with this compound.[5]

  • Primary Antibodies: Use a primary antibody specific to the phosphorylated form of PAP1 (p-PAP1) and another for total PAP1 as a control.

  • Expected Result: A significant, dose-dependent decrease in the p-PAP1 signal relative to the total PAP1 signal indicates successful target inhibition.[4]

Section 2: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for long-term experiments with this compound.

GPP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) SK1 SK1 RTK->SK1 Activates GF Growth Factor GF->RTK Binds PAP1 PAP1 SK1->PAP1 Phosphorylates p_PAP1 p-PAP1 PAP1->p_PAP1 CellCycle Cell Cycle Progression p_PAP1->CellCycle Promotes This compound This compound This compound->SK1 Inhibits

Caption: The GPP signaling cascade and the inhibitory action of this compound.

Long_Term_Workflow cluster_setup Phase 1: Initial Setup cluster_treatment Phase 2: Long-Term Culture cluster_analysis Phase 3: Resistance Analysis A Determine IC50 (e.g., MTT Assay) B Confirm Target Inhibition (Western Blot for p-PAP1) A->B Validate Concentration C Culture cells with This compound at 1-2x IC50 B->C Begin Treatment D Replenish media and drug every 2-3 days C->D Maintain Culture E Monitor cell morphology and proliferation D->E Maintain Culture E->C Maintain Culture F Observe re-emergence of proliferation E->F Identify Resistance G Isolate and expand resistant clones F->G H Characterize resistance (IC50 shift, sequencing) G->H

Caption: General workflow for long-term this compound treatment and resistance studies.

Section 3: Troubleshooting Guide

Problem 1: High levels of cytotoxicity are observed, even at concentrations below the IC50.

  • Possible Cause 1: Solvent Toxicity. High concentrations of DMSO can be toxic to cells.

    • Solution: Ensure the final concentration of DMSO in the culture medium is below 0.5%, and preferably below 0.1%.[1] Always include a vehicle-only control (cells treated with the same concentration of DMSO used for the highest drug dose) in your experiments.[6]

  • Possible Cause 2: Cell Line Sensitivity. Some cell lines are inherently more sensitive to perturbations of the GPP pathway.

    • Solution: Lower the starting concentration range in your dose-response experiments and reduce the initial treatment duration (e.g., from 72h to 48h or 24h).[2]

  • Possible Cause 3: Sub-optimal Cell Health. Cells that are unhealthy, too confluent, or have a high passage number may be more susceptible to drug-induced stress.

    • Solution: Use cells at a low passage number, ensure they are in the logarithmic growth phase at the time of treatment, and maintain a consistent seeding density across experiments.[7]

Problem 2: The inhibitory effect of this compound diminishes over several weeks of continuous treatment.

  • Possible Cause: Development of Drug Resistance. Continuous exposure to an inhibitor can select for a subpopulation of cells that have acquired resistance mechanisms.[8]

    • Solution: Characterize the Resistance.

      • Confirm IC50 Shift: Perform a new dose-response assay on the suspected resistant cells and compare the IC50 value to the parental (sensitive) cell line. A significant increase (e.g., 3 to 10-fold or higher) confirms resistance.[9]

      • Investigate Mechanism: Use Western blotting to check for reactivation of the GPP pathway (e.g., restored p-PAP1 levels despite this compound treatment).[8] Consider sequencing the SK1 gene in resistant cells to check for mutations in the drug-binding pocket.

Table 1: Comparing Parental vs. Resistant Cell Line Characteristics

Parameter Parental Cell Line This compound-Resistant Subclone Expected Change
This compound IC50 50 nM 500 nM >10-fold Increase
Proliferation Rate High (in absence of drug) High (in presence of drug) Maintained Growth Under Pressure
p-PAP1/Total PAP1 Ratio Low (with 50 nM this compound) High (with 50 nM this compound) Pathway Reactivation

| SK1 Gene Sequence | Wild-Type | Potential Point Mutation | Target Alteration |

Problem 3: Inconsistent or no observable effect of this compound.

  • Possible Cause 1: Degraded Compound. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of this compound.

    • Solution: Use fresh aliquots of the inhibitor for each experiment. If degradation is suspected, purchase a new batch of the compound.

  • Possible Cause 2: Low Target Expression. The cell line being used may not express sufficient levels of SK1 or rely on the GPP pathway for survival.

    • Solution: Before starting, confirm SK1 protein expression in your cell line via Western blot. Test the inhibitor on a validated positive control cell line known to be sensitive to GPP pathway inhibition.

  • Possible Cause 3: Experimental Variability. Inconsistencies in cell seeding, pipetting, or assay timing can lead to variable results.[7]

    • Solution: Standardize all experimental steps. Use calibrated pipettes, prepare master mixes for drug dilutions, and ensure uniform cell densities across all wells of a plate.[1][3]

Troubleshooting_Tree Start Problem with This compound Treatment Q1 What is the issue? Start->Q1 A1 High Cytotoxicity Q1->A1 Toxicity A2 Loss of Efficacy Q1->A2 Resistance A3 No/Inconsistent Effect Q1->A3 Ineffective S1 Check Vehicle Control Lower Drug Concentration Use Healthy Cells A1->S1 Solution S2 Confirm IC50 Shift Analyze p-PAP1 Levels Sequence SK1 Gene A2->S2 Solution S3 Use Fresh Aliquot Confirm SK1 Expression Standardize Protocol A3->S3 Solution

Caption: A decision tree for troubleshooting common this compound issues.

Section 4: Key Experimental Protocols

Protocol 1: Determining this compound IC50 via MTT Assay

This protocol is adapted from standard cell viability assay procedures.[6][10]

Materials:

  • Target cells in logarithmic growth phase

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[11]

  • Drug Dilution: Prepare a serial dilution of this compound in complete medium. A common scheme is a 10-point, 3-fold dilution series starting from 10 µM. Also prepare a vehicle control (medium with the highest DMSO concentration) and a no-treatment control.

  • Treatment: Carefully remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for the desired duration (e.g., 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[10]

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log-transformed drug concentration and use non-linear regression to determine the IC50 value.[12]

Table 2: Example IC50 Values for this compound

Cell Line Tissue of Origin This compound IC50 (72h)
HCT116 Colon Cancer 45 nM
A549 Lung Cancer 120 nM
MCF-7 Breast Cancer 88 nM

| PANC-1 | Pancreatic Cancer | 250 nM |

Protocol 2: Verifying Target Inhibition by Western Blot

This protocol is based on standard Western blotting procedures for analyzing protein phosphorylation.[5]

Materials:

  • Cell culture dishes (6-well or 10 cm)

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-PAP1, mouse anti-total PAP1, rabbit anti-GAPDH)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to attach. Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) and a vehicle control for a short period (e.g., 2-4 hours).

  • Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.[5] Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[5]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[5]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5] Wash again, then apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the p-PAP1 signal to the total PAP1 signal to determine the degree of target inhibition. Use GAPDH as a loading control.

References

Technical Support Center: SH1573 Drug-Drug Interaction Profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and understanding potential drug-drug interactions (DDIs) with SH1573, a novel inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the mutant IDH2 R140Q protein.[1][2] In cancer cells with this mutation, such as certain types of acute myeloid leukemia (AML), the mutated enzyme produces high levels of an oncometabolite called 2-hydroxyglutarate (2-HG).[1][3] this compound works by blocking the activity of the mutated IDH2 enzyme, thereby reducing the production of 2-HG.[1][2] This can help to restore normal cellular differentiation and slow the progression of the cancer.[1][3]

Q2: What is the metabolic profile of this compound?

A2: Preclinical studies have shown that this compound has good metabolic stability.[1] In rats, the primary metabolic pathways are mono-oxidation and glucuronic acid binding.[4] In monkeys, the main metabolic transformations are oxidation and acetylation.[4] The majority of this compound and its metabolites are excreted in the feces.[4]

Q3: Has this compound been studied for its potential to cause drug-drug interactions?

A3: Yes, preclinical studies have been conducted to evaluate the DDI potential of this compound. These studies have focused on its effects on major cytochrome P450 (CYP) enzymes and drug transporters.[4]

Q4: Does this compound inhibit or induce cytochrome P450 (CYP) enzymes?

A4:

  • Inhibition: this compound has shown a moderate inhibitory effect on CYP2C8, CYP2C9, and CYP2C19.[4] It did not show an inhibitory effect on CYP1A2, CYP2B6, CYP2D6, and CYP3A4.[4]

  • Induction: this compound did not show any induction effect on the enzyme activities of CYP1A2, CYP2B6, and CYP3A4 in human primary liver cells.[4]

Q5: Does this compound interact with any common drug transporters?

A5: this compound has shown a concentration-dependent inhibitory effect on the Breast Cancer Resistance Protein (BCRP) and Organic Anion Transporting Polypeptides (OATPs).[4] It did not show significant inhibitory effects on P-glycoprotein (P-gp/MDR1), Organic Anion Transporters (OATs), and Organic Cation Transporter 2 (OCT2).[4] Importantly, studies indicate that this compound is not a substrate for BCRP, MDR1, OATPs, OATs, or OCT2.[4]

Troubleshooting Guide

Problem: I am designing a co-administration study with this compound and another compound. What potential interactions should I be most concerned about?

Solution:

  • CYP-mediated interactions:

    • Prioritize investigating compounds that are sensitive substrates of CYP2C8, CYP2C9, and CYP2C19, as this compound may increase their plasma concentrations.

    • While this compound does not appear to inhibit or induce CYP3A4, this is a major metabolic pathway for many drugs, and co-administration with strong inhibitors or inducers of CYP3A4 should still be approached with caution, as is standard practice in DDI studies.[5]

  • Transporter-mediated interactions:

    • Be cautious when co-administering this compound with substrates of BCRP and OATPs, as this compound may inhibit their transport and increase systemic exposure.

Problem: My in vitro experiment shows unexpected toxicity when this compound is combined with another drug. How can I investigate the cause?

Solution:

  • Review the metabolic pathways: Determine if the co-administered drug is a substrate of CYP2C8, CYP2C9, or CYP2C19. Increased exposure due to inhibition by this compound could lead to toxicity.

  • Assess transporter interactions: Check if the other drug is a known substrate of BCRP or OATPs. Inhibition of these transporters by this compound could lead to intracellular accumulation and toxicity.

  • Consider synergistic effects: The combination of this compound with other anticancer agents could lead to synergistic or antagonistic effects that are independent of metabolic interactions.[6] For example, the combination of another IDH2 inhibitor, enasidenib (B560146) (AG-221), with other AML treatments has shown synergistic effects.[6]

Data and Protocols

Quantitative Data Summary

Table 1: Inhibitory Effect of this compound on Cytochrome P450 (CYP) Enzymes

CYP IsoformIC50 (μM)Level of Inhibition
CYP2C8Data not specified, described as moderateModerate
CYP2C9Data not specified, described as moderateModerate
CYP2C19Data not specified, described as moderateModerate
CYP1A2No inhibitory effect observedNone
CYP2B6No inhibitory effect observedNone
CYP2D6No inhibitory effect observedNone
CYP3A4No inhibitory effect observedNone

Data from preclinical in vitro studies in human liver microsomes.[4]

Experimental Protocols

Protocol 1: In Vitro CYP Inhibition Assay

This protocol outlines a general method for assessing the inhibitory potential of a test compound, such as this compound, on major CYP isoforms in human liver microsomes.

  • Materials:

    • Human liver microsomes (pooled)

    • Test compound (this compound)

    • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.)

    • NADPH regenerating system

    • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

    • Positive control inhibitors for each CYP isoform

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a series of dilutions of the test compound (this compound) and positive control inhibitors.

    • Pre-incubate the human liver microsomes, the test compound or positive control, and the incubation buffer at 37°C.

    • Initiate the reaction by adding the CYP isoform-specific probe substrate and the NADPH regenerating system.

    • Incubate for a specific time at 37°C.

    • Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

    • Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.

Visualizations

SH1573_Mechanism_of_Action cluster_cell Cancer Cell with mIDH2 Isocitrate Isocitrate mIDH2 Mutant IDH2 (e.g., R140Q) Isocitrate->mIDH2 TwoHG 2-Hydroxyglutarate (2-HG) mIDH2->TwoHG Neomorphic Activity AlphaKG alpha-Ketoglutarate (α-KG) Epigenetic_Dysregulation Epigenetic Dysregulation (DNA & Histone Hypermethylation) TwoHG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases Differentiation_Block Block in Myeloid Differentiation Epigenetic_Dysregulation->Differentiation_Block This compound This compound This compound->mIDH2 Inhibition

Caption: Mechanism of action of this compound in mIDH2-mutated cancer cells.

DDI_Workflow cluster_cyp CYP-Mediated Interaction Assessment cluster_transporter Transporter-Mediated Interaction Assessment start Start: Co-administration of This compound and Drug X cyp_substrate Is Drug X a substrate of CYP2C8, CYP2C9, or CYP2C19? start->cyp_substrate transporter_substrate Is Drug X a substrate of BCRP or OATPs? start->transporter_substrate cyp_inhibition Potential for increased exposure of Drug X. Monitor for toxicity. cyp_substrate->cyp_inhibition Yes cyp_no_interaction Low risk of CYP-mediated interaction via these pathways. cyp_substrate->cyp_no_interaction No transporter_inhibition Potential for increased exposure of Drug X. Monitor for toxicity. transporter_substrate->transporter_inhibition Yes transporter_no_interaction Low risk of transporter-mediated interaction via these pathways. transporter_substrate->transporter_no_interaction No

References

Technical Support Center: Mitigating Degradation of Novel mIDH2 Inhibitors During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a generalized guide for mitigating degradation of novel small molecule mutant IDH2 (mIDH2) inhibitors, exemplified by compounds similar to SH1573. As of the last update, specific public data on the degradation pathways and storage stability of this compound is limited. The following recommendations, protocols, and data are based on general principles of pharmaceutical science and best practices for small molecule drug development. Researchers should always refer to the specific Certificate of Analysis and any available manufacturer's guidelines for the compound they are using.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of degradation for a small molecule mIDH2 inhibitor solution?

A1: Signs of degradation in a solution can include a change in color, the formation of precipitates, or a decrease in potency observed in your experiments. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to detect and quantify degradation products.[1]

Q2: What are the primary factors that can cause degradation of a small molecule inhibitor during storage?

A2: The primary factors contributing to the degradation of small molecule inhibitors include exposure to inappropriate temperatures, light, oxygen (oxidation), and humidity. The pH of a solution is also a critical factor, as hydrolysis can occur under acidic or basic conditions.[2][3]

Q3: How should I store my stock solution of a novel mIDH2 inhibitor?

A3: For short-term storage, it is generally recommended to keep stock solutions at 2-8°C and protected from light. For long-term storage, aliquoting the stock solution into smaller, single-use volumes and storing them at -20°C or -80°C is advisable to minimize freeze-thaw cycles. Always consult the manufacturer's specific recommendations if available.

Q4: Can I repeatedly freeze and thaw my stock solution?

A4: It is highly discouraged to subject stock solutions to multiple freeze-thaw cycles. This can accelerate degradation and impact the effective concentration of the active compound. It is best practice to aliquot stock solutions into volumes suitable for single experiments.

Q5: The Certificate of Analysis for my compound is not available. What are the general storage conditions for a solid form of a novel mIDH2 inhibitor?

A5: In the absence of specific instructions, the solid (powder) form of a novel mIDH2 inhibitor should be stored in a tightly sealed container at a controlled room temperature or refrigerated (2-8°C), protected from light and moisture.

Troubleshooting Guide

Issue 1: I am observing a gradual decrease in the efficacy of the inhibitor in my cell-based assays over time, even with a new dilution from my stock solution.

  • Possible Cause: Your stock solution may be degrading.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that your stock solution has been stored at the correct temperature and protected from light.

    • Check for Precipitate: Visually inspect the stock solution for any signs of precipitation. If present, gently warm the solution to see if it redissolves. If it does not, this may indicate degradation or insolubility.

    • Perform Analytical Check: If possible, analyze the concentration and purity of your stock solution using a stability-indicating method like HPLC.[1]

    • Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from the solid compound.

Issue 2: My inhibitor solution has changed color.

  • Possible Cause: This is a strong indicator of chemical degradation, potentially due to oxidation or light exposure.

  • Troubleshooting Steps:

    • Discard the Solution: Do not use the discolored solution in your experiments.

    • Review Storage and Handling: Ensure that the stock solution and subsequent dilutions are handled in a way that minimizes exposure to light and air. Consider using amber vials and purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.

    • Prepare Fresh Solution: Make a fresh solution from the solid compound, strictly adhering to proper storage and handling protocols.

Issue 3: I see particulate matter in my recently thawed stock solution.

  • Possible Cause: The compound may have precipitated out of solution during the freeze-thaw cycle or it could be a sign of degradation product formation.

  • Troubleshooting Steps:

    • Attempt to Redissolve: Gently warm the solution and vortex to see if the precipitate dissolves.

    • Filter the Solution: If the precipitate does not dissolve, it is best to filter the solution through a 0.22 µm syringe filter before use to remove any insoluble matter. However, be aware that this may reduce the actual concentration of the active compound if the precipitate is the inhibitor itself.

    • Consider a Different Solvent: If precipitation is a recurring issue, you may need to investigate alternative, compatible solvents that offer better solubility at low temperatures.

Data Presentation

Table 1: Example Stability Data for a Novel mIDH2 Inhibitor in DMSO (10 mM Stock Solution)

Storage ConditionTime PointPurity by HPLC (%)Appearance
2-8°C, Protected from Light 099.8Clear, Colorless
1 Month99.5Clear, Colorless
3 Months98.9Clear, Colorless
6 Months97.2Clear, Colorless
Room Temp (~25°C), Exposed to Light 099.8Clear, Colorless
1 Week95.1Faint Yellow Tint
1 Month88.3Yellow, Hazy
-20°C, Protected from Light 099.8Clear, Colorless
6 Months99.7Clear, Colorless
12 Months99.5Clear, Colorless
-20°C with 5 Freeze-Thaw Cycles 099.8Clear, Colorless
Cycle 596.5Clear, Colorless

Note: This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general reverse-phase HPLC method for assessing the purity of a novel mIDH2 inhibitor and detecting degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare samples by diluting the stock solution to an appropriate concentration (e.g., 100 µg/mL) in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main peak (the active inhibitor).

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizations

This compound Novel mIDH2 Inhibitor (Parent Compound) Hydrolysis Hydrolysis Product (e.g., Amide Cleavage) This compound->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation Product (e.g., N-oxide) This compound->Oxidation O₂ / Light Photodegradation Photodegradation Product (e.g., Isomerization) This compound->Photodegradation UV/Vis Light

Caption: Hypothetical degradation pathways for a novel mIDH2 inhibitor.

Start Decreased Inhibitor Efficacy Observed Check_Storage Verify Storage Conditions (Temp, Light, Aliquoting) Start->Check_Storage Visual_Inspect Visually Inspect Stock Solution (Color, Precipitate) Check_Storage->Visual_Inspect Conditions OK Fresh_Stock Prepare Fresh Stock Solution Check_Storage->Fresh_Stock Improper Storage Analytical_Check Perform Analytical Check (e.g., HPLC) Visual_Inspect->Analytical_Check No Visible Issues Visual_Inspect->Fresh_Stock Degradation Evident Analytical_Check->Fresh_Stock Degradation Confirmed Re_evaluate Re-evaluate Experimental Results Analytical_Check->Re_evaluate Purity Confirmed Fresh_Stock->Re_evaluate Problem_Solved Problem Resolved Re_evaluate->Problem_Solved

Caption: Troubleshooting workflow for decreased inhibitor efficacy.

References

Validation & Comparative

Preclinical Showdown: A Comparative Guide to SH1573 and Enasidenib (AG-221) for Mutant IDH2-Driven Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed preclinical comparison of two selective inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), SH1573 and Enasidenib (B560146) (formerly AG-221). Mutations in IDH2 are a key driver in several cancers, including acute myeloid leukemia (AML), leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG). Both this compound and Enasidenib are designed to inhibit this neomorphic activity, thereby restoring normal cellular differentiation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data to inform further investigation and development.

At a Glance: Key Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound and Enasidenib. It is important to note that these data are compiled from separate studies and do not represent a head-to-head comparison under identical experimental conditions.

Table 1: In Vitro Efficacy
ParameterThis compoundEnasidenib (AG-221)
Enzyme Inhibition (IC50)
mIDH2 R140Q4.78 nM~100 nM[1][2][3]
mIDH2 R172K14.05 nM~400 nM[1][2]
Wild-type IDH2196.2 nM> 100 µM
Cell-Based 2-HG Inhibition (IC50)
TF-1 (mIDH2 R140Q) cells25.3 nMNot explicitly stated
U87-MG (mIDH2 R140Q) cells0.27 µMNot explicitly stated
U87-MG (mIDH2 R172K) cells0.053 µMNot explicitly stated
SW1353 (mIDH2 R172S) cells4.51 µMNot explicitly stated
Table 2: Preclinical Pharmacokinetics
ParameterThis compoundEnasidenib (AG-221)
Species RatRat
Bioavailability High (exact value not stated)[4]~57% (in humans)[3]
Metabolic Stability Good[4]Metabolized by multiple CYP enzymes[3]
Distribution Wide tissue distribution[4]Wide distribution[2]
Table 3: Preclinical Safety
FindingThis compoundEnasidenib (AG-221)
General Toxicity No observed effects on respiratory, cardiovascular, or nervous systems. Genetically safe.[4]Generally well-tolerated in preclinical models.
Adverse Events (Clinical) Not yet reportedDifferentiation syndrome, hyperbilirubinemia, nausea, diarrhea.[1]

Mechanism of Action: A Shared Pathway

Both this compound and Enasidenib are small molecule inhibitors that target mutant IDH2 enzymes. In cancer cells with IDH2 mutations, the enzyme gains a new function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[4] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic changes that block cellular differentiation. By inhibiting the mutant IDH2 enzyme, both drugs reduce 2-HG levels, thereby restoring normal myeloid differentiation.[1][4]

Mutant_IDH2_Pathway Mutant IDH2 Signaling Pathway and Inhibitor Action cluster_0 Normal Cell cluster_1 Cancer Cell with Mutant IDH2 cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG IDH2 (wild-type) Cellular Respiration Cellular Respiration alpha-KG->Cellular Respiration Isocitrate_mut Isocitrate alpha-KG_mut alpha-KG Isocitrate_mut->alpha-KG_mut IDH2 (wild-type) 2-HG 2-Hydroxyglutarate (Oncometabolite) alpha-KG_mut->2-HG Mutant IDH2 (R140Q, R172K/S) Epigenetic_Dysregulation Epigenetic Dysregulation (DNA/Histone Hypermethylation) 2-HG->Epigenetic_Dysregulation Inhibits TET2, JHDMs Differentiation_Block Block in Myeloid Differentiation Epigenetic_Dysregulation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis Inhibitors This compound or Enasidenib Inhibitors->alpha-KG_mut Inhibit Mutant IDH2 Experimental_Workflow General Experimental Workflow for Preclinical Evaluation Start Start In_Vitro_Enzyme_Assay In Vitro Enzyme Inhibition Assay (IC50 determination) Start->In_Vitro_Enzyme_Assay Cell_Based_Assay Cell-Based 2-HG Inhibition Assay (Cellular Potency) In_Vitro_Enzyme_Assay->Cell_Based_Assay Differentiation_Assay Cell Differentiation Assay (e.g., Flow Cytometry for CD11b/CD15) Cell_Based_Assay->Differentiation_Assay In_Vivo_Xenograft In Vivo Xenograft Model (Efficacy) Differentiation_Assay->In_Vivo_Xenograft PK_Studies Pharmacokinetic Studies (ADME) In_Vivo_Xenograft->PK_Studies Tox_Studies Toxicology Studies (Safety Profile) PK_Studies->Tox_Studies End End Tox_Studies->End

References

A Comparative Guide to the Efficacy of SH1573 and Other Mutant IDH2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of SH1573, a novel mutant isocitrate dehydrogenase 2 (mIDH2) inhibitor, with other notable inhibitors in its class, including the FDA-approved drug Enasidenib (AG-221) and the pan-mIDH inhibitor Vorasidenib (AG-881). The information presented is collated from publicly available experimental data to aid researchers and drug development professionals in their evaluation of these therapeutic agents.

Introduction to mIDH2 Inhibition

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme are a known driver in several cancers, most notably acute myeloid leukemia (AML).[1][2] These mutations confer a neomorphic activity, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG disrupt epigenetic regulation and block cellular differentiation, thereby promoting tumorigenesis.[1][2] The development of small molecule inhibitors that specifically target these mutant enzymes represents a promising therapeutic strategy. This guide focuses on the comparative preclinical efficacy of this compound, Enasidenib, and Vorasidenib.

Quantitative Data Comparison

The following tables summarize the key in vitro and in vivo efficacy data for this compound, Enasidenib, and Vorasidenib based on available preclinical studies.

Table 1: In Vitro Enzymatic and Cellular Activity

InhibitorTarget(s)MutationIC50 (Enzymatic Assay)Cell LineIC50 (Cellular 2-HG Inhibition)Reference
This compound mIDH2R140Q4.78 nMTF-1 (mIDH2 R140Q)25.3 nM[1]
R172K14.05 nMU87-MG (mIDH2 R172K)53 nM[1]
Wild-type IDH2-196.2 nM--[1]
Enasidenib (AG-221) mIDH2R140Q~12 nM--
R172K~43 nM--
Vorasidenib (AG-881) mIDH1 & mIDH2mIDH1-R132H0.6 nMmIDH1-R132H expressing cells0.04-22 nM (for various mIDH1 mutations)[3]
mIDH2-R140Q1.8 nMmIDH2-R140Q expressing cells7-14 nM[3]
mIDH2-R172K3.0 nMmIDH2-R172K expressing cells130 nM[3]

Table 2: In Vivo Efficacy in AML Xenograft Models

InhibitorModelDosingKey OutcomesReference
This compound Patient-Derived Xenograft (PDX) with mIDH2 R140Q45 mg/kgSignificantly prolonged the survival period of PDX-bearing mice, with a better effect than AG-221 at the same dose.[4][4]
Enasidenib (AG-221) Patient-Derived Xenograft (PDX) with mIDH2 R140Q45 mg/kgSignificantly prolonged the survival period of PDX-bearing mice.[4][4]
Vorasidenib (AG-881) Orthotopic Glioma Model (mIDH1-R132H)≥0.1 mg/kg (twice daily)Reduced brain tumor 2-HG levels by >97%.[3][3]
HT1080 (mIDH1-R132C) & U87 (mIDH2-R140Q) Xenograft Models≥30 mg/kg (twice daily)Reduced tumor 2-HG levels by >96%.[3][3]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the mIDH2 signaling pathway and a typical experimental workflow.

Caption: The mIDH2 signaling pathway leading to oncogenesis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzymatic Assay (IC50 determination) Cell_Culture mIDH2 Cell Lines (e.g., TF-1, U87-MG) Two_HG_Quant 2-HG Quantification (LC-MS/MS) Cell_Culture->Two_HG_Quant Diff_Assay Differentiation Assay (Flow Cytometry for CD11b/CD15) Cell_Culture->Diff_Assay Xenograft_Model AML Xenograft Model (PDX or Cell Line-Derived) Treatment Inhibitor Treatment Xenograft_Model->Treatment Efficacy_Eval Efficacy Evaluation (Tumor Burden, Survival) Treatment->Efficacy_Eval PD_Biomarkers Pharmacodynamic Biomarkers (2-HG levels in plasma/tumor) Treatment->PD_Biomarkers cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Promising candidates advance

Caption: A typical experimental workflow for evaluating mIDH2 inhibitors.

Experimental Protocols

Below are summarized methodologies for the key experiments cited in this guide.

mIDH2 Enzymatic Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified mIDH2 enzyme.

  • Procedure:

    • Recombinant human mIDH2 (e.g., R140Q or R172K) and wild-type IDH2 enzymes are used.

    • The assay is typically performed in a 96-well or 384-well plate format.

    • The reaction mixture contains the enzyme, a reaction buffer (e.g., Tris-HCl, MgCl2, NADP+), and the substrate α-ketoglutarate.

    • Test compounds are serially diluted and added to the wells.

    • The reaction is initiated by the addition of NADPH.

    • The consumption of NADPH is monitored over time by measuring the decrease in absorbance at 340 nm using a plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Quantification Assay
  • Objective: To measure the intracellular levels of the oncometabolite 2-hydroxyglutarate (2-HG) in mIDH2-mutant cell lines following inhibitor treatment.

  • Procedure:

    • mIDH2-mutant cell lines (e.g., TF-1 R140Q, U87-MG R172K) are seeded in multi-well plates.

    • Cells are treated with various concentrations of the test compounds or vehicle control (DMSO) for a specified period (e.g., 48-72 hours).

    • After treatment, cells are harvested, and metabolites are extracted using a cold solvent mixture (e.g., 80% methanol).

    • The cell lysates are centrifuged to remove debris.

    • The supernatant containing the metabolites is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The concentration of 2-HG is determined by comparing the peak area to a standard curve of known 2-HG concentrations.

    • Cellular 2-HG levels are typically normalized to cell number or total protein content.

Cell Differentiation Assay
  • Objective: To assess the ability of mIDH2 inhibitors to induce differentiation of AML cells.

  • Procedure:

    • mIDH2-mutant AML cell lines (e.g., TF-1) are cultured in the presence of the test compounds or vehicle control for several days (e.g., 4-7 days).

    • Cells are harvested and stained with fluorescently labeled antibodies against myeloid differentiation markers, such as CD11b and CD15.

    • The expression of these markers on the cell surface is quantified using flow cytometry.

    • An increase in the percentage of cells positive for CD11b and/or CD15 indicates induction of myeloid differentiation.

In Vivo AML Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of mIDH2 inhibitors in a living organism.

  • Procedure:

    • Immunodeficient mice (e.g., NOD/SCID or NSG) are used as hosts.

    • Human mIDH2-mutant AML cells (either cell lines or patient-derived cells) are injected into the mice, typically intravenously or subcutaneously.

    • Once the leukemia is established (engraftment is confirmed by monitoring human CD45+ cells in the peripheral blood), the mice are randomized into treatment and control groups.

    • The test compounds are administered to the treatment group, usually via oral gavage, at a specified dose and schedule. The control group receives a vehicle solution.

    • Tumor burden is monitored throughout the study by methods such as bioluminescence imaging or flow cytometry analysis of peripheral blood and bone marrow.

    • The overall survival of the mice in each group is recorded.

    • At the end of the study, plasma and tumor tissue can be collected to measure 2-HG levels as a pharmacodynamic biomarker.

Conclusion

The preclinical data available to date suggests that this compound is a potent and selective mIDH2 inhibitor with promising in vitro and in vivo activity against AML models harboring the mIDH2 R140Q mutation.[1] Head-to-head in vivo studies indicate that this compound may have a superior survival benefit compared to Enasidenib in a PDX model.[4] Enasidenib is an established mIDH2 inhibitor with proven clinical efficacy. Vorasidenib, as a pan-mIDH inhibitor, demonstrates broad activity against both mIDH1 and mIDH2 mutations and shows excellent brain penetration, making it a particularly interesting candidate for brain cancers with IDH mutations.[3]

This guide provides a snapshot of the current preclinical landscape for these mIDH2 inhibitors. Further head-to-head studies under identical experimental conditions will be crucial for a more definitive comparison of their efficacy and for informing future clinical development.

References

Validating the On-Target Effects of SH1573 in Acute Myeloid Leukemia (AML) Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of SH1573, a novel mutant isocitrate dehydrogenase 2 (mIDH2) inhibitor, with other alternatives for the treatment of Acute Myeloid Leukemia (AML). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of this compound's performance supported by preclinical experimental data.

Introduction to this compound and its Target

Acute Myeloid Leukemia (AML) is the most prevalent form of acute leukemia in adults, often associated with a poor prognosis.[1] A significant subset of AML patients, approximately 20%, harbor mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2] These mutations result in a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG).[1] Elevated levels of 2-HG are implicated in epigenetic dysregulation and a block in cellular differentiation, contributing to the pathogenesis of AML.[1][2]

This compound is a novel, independently synthesized inhibitor of mutant IDH2, specifically targeting the mIDH2 R140Q protein.[1][2] Its primary on-target effect is the potent and selective inhibition of this mutant enzyme, thereby reducing the production of 2-HG.[1][2] This action promotes the differentiation of AML cells, representing a targeted therapeutic strategy for this genetically defined subset of AML.[1][2] Preclinical studies have demonstrated the efficacy and safety of this compound, leading to its approval for clinical trials.[1][2]

Comparative Performance Data

The preclinical efficacy of this compound has been evaluated and compared with other relevant inhibitors, particularly AG-221 (Enasidenib), an approved mIDH2 inhibitor. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Enzymatic Inhibition Profile of this compound
Target EnzymeThis compound IC₅₀ (nmol/L)Selectivity Notes
mIDH2 R140Q 4.78 Potent inhibition of the primary target.[2]
mIDH2 R172K14.05Strong inhibitory effect.[2]
Wild-type IDH2196.2Demonstrates selectivity for mutant over wild-type IDH2.[2]
mIDH1 R132HNo inhibition at 100 µmol/LHighly selective against mutant IDH1.[2]
Wild-type IDH1No inhibition at 100 µmol/LHighly selective against wild-type IDH1.[2]
Other Kinases (23 total)No significant effect at 10 µmol/LIndicates a high degree of target specificity.[2]
Table 2: In Vivo Efficacy of this compound vs. AG-221 in an AML Patient-Derived Xenograft (PDX) Model
Treatment GroupDosageMedian SurvivalKey Outcomes
Vehicle Control-Not specified, used as baseline-
This compound 45 mg/kg Significantly prolonged Superior survival benefit compared to AG-221 at the same dose.[2]
AG-22145 mg/kgSignificantly prolonged-
Table 3: Pharmacodynamic Effects of this compound in Preclinical Models
ModelTreatmentTime Point2-HG Reduction
Cell-line-derived xenograft (CDX)This compound (45 mg/kg)6 hours1.9%
24 hours87.4%
50 hours95.7%
PDX Model (Peripheral Blood)This compound (dose-dependent)Not specifiedDose-dependent reduction.[2]
PDX Model (Spleen)This compound (dose-dependent)Not specifiedDose-dependent reduction.[2]
PDX Model (Bone Marrow)This compound (dose-dependent)Not specifiedDose-dependent reduction.[2]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism by which mutant IDH2 contributes to AML pathogenesis and how this compound exerts its therapeutic effect.

G cluster_0 Normal Cell cluster_1 AML Cell with mIDH2 aKG α-Ketoglutarate Histone/DNA\nDemethylases\n(e.g., TET2) Histone/DNA Demethylases (e.g., TET2) aKG->Histone/DNA\nDemethylases\n(e.g., TET2) Cofactor wtIDH2 Wild-type IDH2 wtIDH2->aKG Produces Isocitrate Isocitrate Isocitrate->wtIDH2 Substrate Normal\nDifferentiation Normal Differentiation Histone/DNA\nDemethylases\n(e.g., TET2)->Normal\nDifferentiation Promotes Differentiation\nBlock Differentiation Block Histone/DNA\nDemethylases\n(e.g., TET2)->Differentiation\nBlock Leads to mIDH2 Mutant IDH2 (R140Q) twoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mIDH2->twoHG Neomorphic activity aKG_mut α-Ketoglutarate twoHG->Histone/DNA\nDemethylases\n(e.g., TET2) Inhibits This compound This compound This compound->mIDH2 Inhibits aKG_mut->mIDH2 Isocitrate_mut Isocitrate Isocitrate_mut->mIDH2

Figure 1: Mechanism of Action of this compound in mIDH2 AML.

Experimental Workflow for Preclinical Validation

The following diagram outlines a typical workflow for the preclinical evaluation of a targeted inhibitor like this compound in AML models.

cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_safety Safety & Pharmacokinetics start Start: Identify Novel Compound (this compound) enzymatic_assay Enzymatic Assays (IC50 determination vs. mIDH2, wtIDH2, mIDH1) start->enzymatic_assay cell_based_assay Cell-Based Assays (mIDH2+ AML cell lines) enzymatic_assay->cell_based_assay Confirm target engagement two_hg_measurement 2-HG Level Measurement cell_based_assay->two_hg_measurement differentiation_assay Cell Differentiation Assay (e.g., CD15+ markers) cell_based_assay->differentiation_assay cdx_model Cell-Line Derived Xenograft (CDX) Model two_hg_measurement->cdx_model Validate in vivo potential differentiation_assay->cdx_model Validate in vivo potential pdx_model Patient-Derived Xenograft (PDX) Model cdx_model->pdx_model Test in more relevant model efficacy_study Efficacy Studies (Survival, Tumor Burden) pdx_model->efficacy_study pd_biomarkers Pharmacodynamic Studies (2-HG levels in blood/tissue) pdx_model->pd_biomarkers adme ADME Studies (Absorption, Distribution, Metabolism, Excretion) efficacy_study->adme pd_biomarkers->adme tox Toxicology Studies adme->tox end Clinical Trial Approval (CTR20200247) tox->end Demonstrate safety and efficacy

Figure 2: Preclinical Validation Workflow for this compound.

Experimental Protocols

The following sections describe the methodologies used in the preclinical validation of this compound.

In Vitro Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various IDH enzymes.

  • Methodology: The inhibitory activity of this compound was assessed against recombinant mIDH2 (R140Q and R172K), wild-type IDH2, mIDH1 (R132H), and wild-type IDH1.[2] The assay measures the enzymatic conversion of α-ketoglutarate (α-KG) to 2-HG in the presence of varying concentrations of the inhibitor. The amount of 2-HG produced is quantified, and the IC₅₀ value is calculated as the concentration of this compound required to inhibit 50% of the enzyme's activity.[2] A broad panel of other kinases was also used to confirm the selectivity of this compound.[2]

Cellular 2-HG Measurement
  • Objective: To confirm that this compound reduces the levels of the oncometabolite 2-HG in AML cells harboring IDH2 mutations.

  • Methodology: Mutant IDH2 AML cell lines are treated with this compound at various concentrations and for different durations. Following treatment, intracellular metabolites are extracted. The concentration of 2-HG is then measured using a sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3] This allows for the precise quantification of the on-target pharmacodynamic effect of the compound in a cellular context.

In Vivo Patient-Derived Xenograft (PDX) Model Studies
  • Objective: To evaluate the anti-tumor efficacy, pharmacodynamic effects, and survival benefit of this compound in a model that closely mimics human AML.

  • Methodology:

    • Model Establishment: Patient-derived AML cells with the mIDH2 mutation are intravenously transplanted into immunodeficient mice (e.g., NSG mice).[2]

    • Treatment: Once the leukemia is established, mice are randomized into treatment groups, including a vehicle control, this compound (e.g., 45 mg/kg), and a comparator like AG-221.[2] Treatment is administered for a defined period (e.g., 18 days).[2]

    • Efficacy Assessment: The primary endpoint is overall survival, which is monitored over time.[2]

    • Pharmacodynamic Assessment: Blood and tissues (spleen, bone marrow) are collected at specified time points to measure 2-HG levels, confirming on-target activity in vivo.[2]

    • Biomarker Analysis: The differentiation status of AML cells is assessed by flow cytometry, measuring the proportion of cells expressing differentiation markers such as CD15.[2] An increase in CD15-positive cells indicates that the inhibitor is overcoming the differentiation block.[2]

Conclusion

The available preclinical data strongly support the on-target efficacy of this compound as a potent and selective inhibitor of mutant IDH2 in AML models. It demonstrates superior or comparable activity to existing therapies like AG-221 in key preclinical assessments. The targeted mechanism of reducing 2-HG levels and promoting cell differentiation has been consistently validated through in vitro and in vivo experiments. These findings provide a solid rationale for the ongoing clinical development of this compound as a promising therapeutic agent for patients with mIDH2-positive AML.[1][2]

References

Comparative Analysis of SH1573 and AG-221 Binding Sites and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two selective inhibitors of mutant isocitrate dehydrogenase 2 (mIDH2), SH1573 and AG-221 (enasidenib). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of mIDH2 in cancers such as acute myeloid leukemia (AML).

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme are a common feature in several cancers, including a significant percentage of AML cases. These mutations lead to a neomorphic enzymatic activity, the production of the oncometabolite 2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases. This inhibition results in epigenetic dysregulation through DNA and histone hypermethylation, ultimately blocking cellular differentiation and promoting oncogenesis.[1][2] this compound and AG-221 are two allosteric inhibitors that selectively target these mutant IDH2 enzymes, offering a promising therapeutic strategy.

Binding Site Analysis

This compound and AG-221 both function as allosteric inhibitors of mIDH2, however, they achieve this through binding to distinct sites on the enzyme.

AG-221 (Enasidenib) binds to an allosteric pocket at the dimer interface of the mIDH2 homodimer. This binding stabilizes the enzyme in an open conformation, which is catalytically incompetent for the production of 2-HG. The binding of AG-221 is anchored by interactions with several key amino acid residues. Molecular docking and crystallographic studies have identified hydrogen bond interactions with Q316 and hydrophobic interactions with residues such as L320 , I319 , and V294 . The binding pocket is further defined by residues Y311 and D312 at one end. Resistance to AG-221 can arise from mutations in these binding site residues, such as Q316E and I319M, which reduce the binding affinity of the inhibitor.[3]

This compound , a novel mIDH2 inhibitor, also binds to an allosteric site, but one that is distinct from the AG-221 binding pocket.[3] Molecular docking studies have shown that this compound does not interact with residues Q316 and I319, which are critical for AG-221 binding and are implicated in acquired resistance.[3] By targeting a different allosteric site, this compound presents a potential therapeutic option for patients who have developed resistance to AG-221. While the specific amino acid residues that form the this compound binding pocket are detailed in figures of the cited literature, they are not explicitly listed in the available text.[3]

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and AG-221, providing a direct comparison of their in vitro potency and cellular activity.

Table 1: In Vitro Enzyme Inhibition

CompoundTargetIC50 (nM)
This compound mIDH2 R140Q4.78
mIDH2 R172K14.05
Wild-type IDH2196.2
AG-221 (Enasidenib) mIDH2 R140Q100
mIDH2 R172K400

Data for this compound from[3]; Data for AG-221 from[4].

Table 2: Cellular 2-HG Production Inhibition

CompoundCell LinemIDH2 MutationIC50 (µM)
This compound TF-1R140Q0.0253
U87-MGR140Q0.27
U87-MGR172K0.053
SW1353R172S4.51

Data for this compound from[3]. Equivalent comprehensive data for AG-221 was not available in the searched sources.

Mechanism of Action and Downstream Effects

Both this compound and AG-221 exert their therapeutic effects by inhibiting the production of the oncometabolite 2-HG. The reduction in 2-HG levels alleviates the inhibition of α-ketoglutarate-dependent dioxygenases, such as TET enzymes and histone demethylases. This leads to a reversal of the hypermethylation state of DNA and histones, which in turn allows for the normal differentiation of myeloid precursor cells.[1][5]

Preclinical studies have demonstrated that both inhibitors can induce the differentiation of AML cells. For instance, treatment with this compound in a patient-derived xenograft (PDX) model led to an increased proportion of cells expressing the myeloid differentiation marker CD15+.[3] Similarly, AG-221 has been shown to induce the expression of myeloid differentiation markers such as CD11b and CD15 in preclinical models.[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are protocols for assays commonly used to characterize mIDH2 inhibitors.

mIDH2 Enzyme Inhibition Assay (for AG-221)

This protocol is adapted from established methods for evaluating mIDH2 inhibitors.[7]

Materials:

  • Purified recombinant human mIDH2 (e.g., R140Q) and wild-type IDH2.

  • AG-221 (Enasidenib) stock solution in DMSO.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 2 mM DTT.

  • Substrate: α-ketoglutarate (α-KG).

  • Cofactor: NADPH.

  • Detection Reagents: Diaphorase and Resazurin.

  • 96-well black microplates.

Procedure:

  • Prepare serial dilutions of AG-221 in DMSO.

  • To the wells of a 96-well plate, add the assay buffer.

  • Add the AG-221 dilutions or DMSO (as a vehicle control).

  • Add the purified mIDH2 enzyme and pre-incubate for 60 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and add the diaphorase/resazurin detection reagent.

  • Incubate for a short period to allow for color development.

  • Measure the fluorescence (Excitation: 544 nm / Emission: 590 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of AG-221 and determine the IC50 value by fitting the data to a dose-response curve.

Cellular 2-HG Measurement Assay

This protocol describes the quantification of intracellular 2-HG levels following inhibitor treatment.[7]

Materials:

  • mIDH2-mutant cell line (e.g., TF-1).

  • Inhibitor (this compound or AG-221) stock solution in DMSO.

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer.

  • Metabolite extraction solvent (e.g., 80% methanol).

  • LC-MS/MS system.

Procedure:

  • Seed the mIDH2-mutant cells in multi-well plates.

  • Treat the cells with a range of concentrations of the inhibitor or DMSO (vehicle control) for 48-72 hours.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Perform cell lysis and metabolite extraction using a cold extraction solvent.

  • Centrifuge to remove cell debris.

  • Analyze the supernatant for 2-HG levels using a validated LC-MS/MS method.

  • Normalize the 2-HG levels to cell number or total protein concentration.

  • Calculate the percentage of 2-HG reduction for each inhibitor concentration and determine the IC50 value.

In Vivo AML Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of mIDH2 inhibitors in a patient-derived xenograft (PDX) model.[3]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID).

  • Primary AML patient cells with an mIDH2 mutation.

  • Inhibitor (this compound or AG-221) formulated for oral gavage.

  • Vehicle control.

  • Flow cytometry antibodies for human CD45 and myeloid differentiation markers (e.g., CD15).

Procedure:

  • Engraft immunodeficient mice with primary human mIDH2-mutant AML cells via intravenous injection.

  • Monitor engraftment by measuring the percentage of human CD45+ cells in the peripheral blood.

  • Once engraftment is established, randomize the mice into treatment and control groups.

  • Administer the inhibitor (e.g., this compound at 45 mg/kg) or vehicle control orally, once daily.

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the treatment period, collect peripheral blood, bone marrow, and spleen.

  • Analyze the percentage of human CD45+ cells and the expression of myeloid differentiation markers (e.g., CD15) on these cells by flow cytometry.

  • Measure 2-HG levels in plasma and tissues.

  • Monitor survival of the different treatment groups.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

mIDH2_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Nucleus cluster_2 Therapeutic Intervention Isocitrate Isocitrate mIDH2 Mutant IDH2 Isocitrate->mIDH2 Wild-type activity (reduced) alpha_KG α-Ketoglutarate alpha_KG->mIDH2 Neomorphic activity mIDH2->alpha_KG 2_HG 2-Hydroxyglutarate (Oncometabolite) mIDH2->2_HG TET_Enzymes TET Enzymes 2_HG->TET_Enzymes inhibits Histone_Demethylases Histone Demethylases 2_HG->Histone_Demethylases inhibits DNA_Hypermethylation DNA Hypermethylation TET_Enzymes->DNA_Hypermethylation inhibits Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation inhibits Blocked_Differentiation Blocked Myeloid Differentiation DNA_Hypermethylation->Blocked_Differentiation Histone_Hypermethylation->Blocked_Differentiation SH1573_AG221 This compound / AG-221 SH1573_AG221->mIDH2 Allosteric inhibition

Caption: Signaling pathway of mutant IDH2 and the mechanism of its inhibitors.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Enzyme_Assay Enzyme Inhibition Assay (IC50) Cell_Assay Cellular 2-HG Assay (IC50) Enzyme_Assay->Cell_Assay PDX_Model AML PDX Model Engraftment Cell_Assay->PDX_Model Diff_Assay Myeloid Differentiation (Flow Cytometry) Treatment Inhibitor Treatment PDX_Model->Treatment Efficacy_Readouts Efficacy Readouts: - Tumor Burden - 2-HG Levels - Differentiation - Survival Treatment->Efficacy_Readouts

Caption: General experimental workflow for preclinical evaluation of mIDH2 inhibitors.

References

Selectivity Profile of SH1573: A Comparative Guide for the Mutant IDH2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profile of SH1573, a novel, potent inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2). While a comprehensive off-target screening against a broad kinase panel is not publicly available, this document summarizes the existing data on its on-target potency and its selectivity against a panel of other enzymes, drawing comparisons with the first-in-class mIDH2 inhibitor, Enasidenib (AG-221).

Executive Summary

This compound is a novel, orally active inhibitor designed to target mutations in the IDH2 enzyme, primarily the R140Q mutation, which is prevalent in Acute Myeloid Leukemia (AML).[1][2][3] The therapeutic strategy involves inhibiting the neomorphic activity of these mutant enzymes, which produce the oncometabolite 2-hydroxyglutarate (2-HG), thereby restoring normal cellular differentiation.[4] Preclinical data demonstrates that this compound exhibits potent and selective inhibition of mIDH2 variants.[1] A screening against a small panel of 23 "hotspot" enzymes revealed no significant off-target activity, suggesting a high degree of selectivity for its intended target.[1] This guide presents the available quantitative data for this compound in comparison to Enasidenib, details the experimental protocols for enzyme inhibition assays, and visualizes the underlying mechanism and experimental workflows.

Data Presentation: On-Target Comparative Activity

This compound demonstrates significantly higher potency against its primary targets, mIDH2 R140Q and R172K, when compared to Enasidenib in biochemical assays.[1][2][3] The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundTarget EnzymeIC50 (nM)Selectivity vs. WT IDH2 (Fold)
This compound mIDH2 R140Q 4.78 ~41x
mIDH2 R172K 14.05 ~14x
Wild-Type IDH2196.2-
Enasidenib (AG-221) mIDH2 R140Q100~18x
mIDH2 R172K400~4.5x
Wild-Type IDH21800-
Data sourced from references[1][2][3].
Data Presentation: Off-Target Selectivity Panel

To assess its specificity, this compound was screened at a high concentration (10 µM) against a panel of 23 "hotspot" enzymes. The compound showed no significant inhibitory activity against any of these enzymes, highlighting its selectivity.[1] The specific constituents of this enzyme panel are not detailed in the source publication.

CompoundPanel DetailsConcentration TestedResult
This compound Panel of 23 "hotspot" enzymes10 µMNo significant effect on relative activities[1]

Mandatory Visualizations

Mechanism of Action of mIDH2 Inhibitors

The following diagram illustrates the biochemical pathway targeted by this compound and other mIDH2 inhibitors. Mutant IDH2 converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts epigenetic regulation and blocks cell differentiation. This compound selectively inhibits this process.

mIDH2_Pathway cluster_Mitochondria Mitochondrial Matrix cluster_Inhibitor Pharmacological Intervention cluster_Cellular_Effect Cellular Consequence Isocitrate Isocitrate wtIDH2 Wild-Type IDH2 Isocitrate->wtIDH2 Substrate aKG α-Ketoglutarate (α-KG) mIDH2 Mutant IDH2 (e.g., R140Q) aKG->mIDH2 Substrate TwoHG 2-Hydroxyglutarate (2-HG, Oncometabolite) Epigenetics Epigenetic Dysregulation (DNA/Histone Hypermethylation) TwoHG->Epigenetics wtIDH2->aKG Product mIDH2->TwoHG Neomorphic Activity This compound This compound This compound->mIDH2 Inhibition Differentiation Blocked Myeloid Differentiation Epigenetics->Differentiation AML AML Pathogenesis Differentiation->AML workflow Compound Test Compound (e.g., this compound) AssayPrep Assay Plate Preparation (Enzyme + Compound Incubation) Compound->AssayPrep EnzymePanel Enzyme Panel (Target + Off-Targets) EnzymePanel->AssayPrep Reaction Initiate Reaction (Add Substrate/Cofactor Mix) AssayPrep->Reaction Detection Signal Detection (e.g., Luminescence, Fluorescence) Reaction->Detection Analysis Data Analysis (% Inhibition -> IC50 Calculation) Detection->Analysis Profile Selectivity Profile Generation Analysis->Profile

References

A Head-to-Head Showdown: SH1573 Versus Other IDH2 R140Q Inhibitors in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical performance of SH1573 against other notable IDH2 R140Q inhibitors. The data presented is compiled from available preclinical studies to facilitate an objective evaluation of these potential therapeutic agents.

Mutations in isocitrate dehydrogenase 2 (IDH2), particularly the R140Q substitution, are a key oncogenic driver in several malignancies, including acute myeloid leukemia (AML). This has spurred the development of targeted inhibitors aimed at the neomorphic activity of the mutant enzyme, which leads to the production of the oncometabolite 2-hydroxyglutarate (2-HG). This guide focuses on this compound, a novel mutant IDH2 inhibitor, and compares its preclinical profile with other well-characterized inhibitors: Enasidenib (AG-221), AGI-6780, TQ05310, and CP-17.

Quantitative Performance Analysis

The following tables summarize the key in vitro and in vivo efficacy parameters of this compound and its comparators based on available preclinical data.

Table 1: In Vitro Enzymatic and Cellular Activity
InhibitorTargetIC₅₀ (Enzymatic Assay)Cellular 2-HG Inhibition (IC₅₀)Cell LineReference
This compound mIDH2 R140Q4.78 nM0.27 µMU87-MG (mIDH2 R140Q)[1]
Enasidenib (AG-221)mIDH2 R140Q100 nMNot explicitly stated in direct comparisonNot explicitly stated in direct comparison[2]
AGI-6780mIDH2 R140Q23 nM20 nM (EC₅₀)TF-1 (mIDH2 R140Q)[3][4]
TQ05310mIDH2 R140Q136.9 nMNot explicitly stated in direct comparisonNot explicitly stated in direct comparison[5]
CP-17mIDH2 R140Q40.75 nM141.4 nMTF-1 (mIDH2 R140Q)[6][7]
Table 2: In Vivo Efficacy in Xenograft Models
InhibitorAnimal ModelDosingKey OutcomesReference
This compound PDX mouse modelNot specifiedMore significant prolongation of survival time and better induction of tumor cell differentiation compared to AG-221.[8]
Enasidenib (AG-221)Primary human AML xenograft (IDH2 R140Q)10 mg/kg or 100 mg/kg bidSignificant, dose-dependent survival benefit; reduced 2-HG levels in plasma, bone marrow, and urine.[2][9][10]
TQ05310U-87 MG R140Q xenograft18.05 or 54.14 mg/kg (single dose)Profoundly inhibited 2-HG production in the tumor.[1][5]

Experimental Methodologies

Detailed protocols for the key experiments cited in the preclinical evaluation of these IDH2 R140Q inhibitors are outlined below.

Biochemical Enzyme Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the mutant IDH2 protein.

Materials:

  • Purified recombinant human mIDH2 R140Q enzyme

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Assay Buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT)

  • Substrate: α-ketoglutarate (α-KG)

  • Cofactor: NADPH

  • Detection Reagents: Diaphorase and Resazurin

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the purified mIDH2 R140Q enzyme to the wells and pre-incubate with the test compounds for a specified time (e.g., 60 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

  • Incubate the reaction for a set time (e.g., 60 minutes) at 37°C.

  • Stop the reaction and add the diaphorase/resazurin detection reagent.

  • After a short incubation to allow for color development, measure the fluorescence (e.g., Ex 544 nm/Em 590 nm) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[11]

Cellular 2-HG Production Assay

This assay quantifies the ability of an inhibitor to reduce the levels of the oncometabolite 2-HG in cells expressing the mutant IDH2 R140Q enzyme.

Materials:

  • Cell line expressing mIDH2 R140Q (e.g., U87-MG, TF-1)

  • Cell culture medium and supplements

  • Test compounds

  • Cell lysis buffer

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Seed the mIDH2 R140Q-expressing cells in multi-well plates.

  • Treat the cells with various concentrations of the test compounds or a vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).

  • Harvest the cells and perform cell lysis.

  • Extract the intracellular metabolites.

  • Analyze the 2-HG levels in the cell lysates using a validated LC-MS/MS method.[11]

  • Normalize the 2-HG levels to cell number or protein concentration.

  • Calculate the percent reduction in 2-HG production and determine the IC₅₀ value.

AML Cell Differentiation Assay

This assay evaluates the ability of an inhibitor to induce differentiation in AML cells harboring the IDH2 R140Q mutation.

Materials:

  • AML cell line with IDH2 R140Q mutation (e.g., TF-1) or primary AML patient cells

  • Cell culture medium with appropriate cytokines (e.g., erythropoietin for TF-1 cells)

  • Test compounds

  • Flow cytometry antibodies for myeloid differentiation markers (e.g., CD11b, CD14, CD15)

  • Flow cytometer

Procedure:

  • Culture the AML cells in the presence of various concentrations of the test compounds or a vehicle control for an extended period (e.g., 7-14 days).

  • At various time points, harvest the cells.

  • Stain the cells with fluorescently labeled antibodies against myeloid differentiation markers.

  • Analyze the cell populations by flow cytometry to quantify the percentage of cells expressing mature myeloid markers. An increase in the proportion of marker-positive cells indicates induced differentiation.[11]

In Vivo Xenograft Model for AML

This model is used to assess the anti-tumor efficacy of IDH2 R140Q inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • AML cells with IDH2 R140Q mutation (cell line-derived or patient-derived)

  • Test compounds formulated for in vivo administration

Procedure:

  • Inject the AML cells into the mice, either subcutaneously or intravenously, to establish tumors or systemic disease.

  • Once tumors are established or leukemic engraftment is confirmed, randomize the mice into treatment and control groups.

  • Administer the test compounds or a vehicle control to the mice according to a predefined dosing schedule.

  • Monitor tumor growth by caliper measurements (for subcutaneous models) or disease progression by assessing leukemic burden in peripheral blood or bone marrow.

  • Monitor the overall health and survival of the mice.

  • At the end of the study, collect tumors and tissues for further analysis, such as measuring 2-HG levels and assessing cell differentiation markers.[12][13][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by mutant IDH2 and the general workflow for evaluating IDH2 inhibitors.

IDH2_Signaling_Pathway alpha_KG α-Ketoglutarate mutant_IDH2 Mutant IDH2 (R140Q) alpha_KG->mutant_IDH2 Two_HG 2-Hydroxyglutarate (2-HG) mutant_IDH2->Two_HG Neomorphic Activity TET_Enzymes TET Enzymes (DNA Demethylases) Two_HG->TET_Enzymes Histone_Demethylases Histone Demethylases Two_HG->Histone_Demethylases DNA_Hypermethylation DNA Hypermethylation TET_Enzymes->DNA_Hypermethylation Prevents Removal of Methyl Groups Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Prevents Removal of Methyl Groups Differentiation_Block Block in Cellular Differentiation DNA_Hypermethylation->Differentiation_Block Histone_Hypermethylation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis This compound This compound & Other Inhibitors This compound->mutant_IDH2

Caption: IDH2 R140Q signaling pathway and the mechanism of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Enzyme Assay Cellular_Assay Cellular 2-HG Assay Biochemical_Assay->Cellular_Assay Differentiation_Assay Cell Differentiation Assay Cellular_Assay->Differentiation_Assay Xenograft_Model AML Xenograft Model Differentiation_Assay->Xenograft_Model PK_PD Pharmacokinetics & Pharmacodynamics Xenograft_Model->PK_PD

Caption: General experimental workflow for preclinical evaluation of IDH2 inhibitors.

References

Validating Biomarkers for SH1573 Sensitivity in AML: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SH1573, a novel inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), against its established alternative, Enasidenib (B560146) (AG-221), for the treatment of Acute Myeloid Leukemia (AML). The primary biomarker for sensitivity to both compounds is the presence of mutations in the IDH2 gene. This document summarizes preclinical data, outlines key experimental protocols for biomarker validation, and presents signaling pathways and workflows to aid in research and development.

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy where approximately 20% of patients harbor mutations in the IDH2 gene, leading to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG) and a block in cellular differentiation.[1][2] this compound is a novel, selective mIDH2 inhibitor, with a particular potency against the R140Q mutation, that has demonstrated preclinical efficacy and has been approved for clinical trials in China.[1][2] Its mechanism of action mirrors that of the FDA-approved mIDH2 inhibitor, Enasidenib, by reducing 2-HG levels and inducing myeloid differentiation.[1][3] This guide presents a side-by-side comparison of their preclinical performance.

Comparative Performance Data

The following tables summarize the in vitro efficacy of this compound and Enasidenib against various mIDH2 mutations and their impact on the oncometabolite 2-HG.

Table 1: In Vitro Potency of mIDH2 Inhibitors

CompoundTarget MutationCell LineIC50 (2-HG Inhibition)
This compound mIDH2 R140QTF-125.3 nM[1]
mIDH2 R140QU87-MG0.27 µM[1]
mIDH2 R172KU87-MG0.053 µM[1]
mIDH2 R172SSW13534.51 µM[1]
Enasidenib (AG-221) mIDH2 R140Q-~100 nM[4]
mIDH2 R172K-~400 nM[4]

Table 2: Efficacy in 2-HG Reduction and Differentiation Induction

CompoundModel System2-HG ReductionDifferentiation Markers
This compound TF-1 (mIDH2 R140Q) xenograft>95% in tumor at 50h (45 mg/kg)[1]Increased CD15+ cells[1]
Enasidenib (AG-221) IDH2-mutant AML xenograft>90% in vivo[4]Increased CD11b+, CD14+, CD15+ cells[4]

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Mechanism of Action in mIDH2 AML

SH1573_Mechanism cluster_0 mIDH2-mutant AML Cell cluster_1 Therapeutic Intervention cluster_2 Therapeutic Outcome Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG WT IDH2 Two_HG 2-Hydroxyglutarate (2-HG) alpha_KG->Two_HG Neomorphic Activity mIDH2 Mutant IDH2 (e.g., R140Q) TET2_inhibition TET2 Inhibition & Histone Demethylase Inhibition Two_HG->TET2_inhibition Two_HG_Reduction 2-HG Reduction Hypermethylation DNA & Histone Hypermethylation TET2_inhibition->Hypermethylation Demethylation Reversal of Hypermethylation Diff_Block Differentiation Block Hypermethylation->Diff_Block AML_Progression AML Progression Diff_Block->AML_Progression Diff_Induction Myeloid Differentiation Therapeutic_Effect Therapeutic Effect This compound This compound This compound->mIDH2 Inhibits

Caption: this compound inhibits mutant IDH2, reducing 2-HG and restoring normal myeloid differentiation.

Diagram 2: Experimental Workflow for Validating this compound Sensitivity

SH1573_Validation_Workflow cluster_0 Patient Sample / Cell Line Screening cluster_1 In Vitro Validation cluster_2 Data Analysis & Outcome Start AML Patient Samples or Cell Lines Sequencing IDH2 Sequencing Start->Sequencing IDH2_mut IDH2-mutant Sequencing->IDH2_mut IDH2_wt IDH2-wildtype (Negative Control) Sequencing->IDH2_wt No mutation Treatment Treat with this compound (dose-response) IDH2_mut->Treatment Two_HG_Assay 2-HG Measurement (LC-MS/MS) Treatment->Two_HG_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Treatment->Cytotoxicity_Assay Differentiation_Assay Differentiation Assay (Flow Cytometry for CD11b, CD15) Treatment->Differentiation_Assay IC50 Determine IC50 (2-HG Inhibition) Two_HG_Assay->IC50 EC50 Determine EC50 (Cytotoxicity) Cytotoxicity_Assay->EC50 Diff_Quant Quantify % of CD11b+/CD15+ cells Differentiation_Assay->Diff_Quant Sensitivity_Confirmed Biomarker Validated: Sensitivity to this compound Confirmed IC50->Sensitivity_Confirmed EC50->Sensitivity_Confirmed Diff_Quant->Sensitivity_Confirmed

Caption: Workflow for identifying and validating this compound sensitivity in AML samples.

Experimental Protocols

2-Hydroxyglutarate (2-HG) Measurement Assay

Objective: To quantify the intracellular levels of the oncometabolite 2-HG following treatment with mIDH2 inhibitors.

Methodology:

  • Cell Culture and Treatment:

    • Plate mIDH2-mutant AML cells (e.g., TF-1 R140Q) at a density of 1x10^6 cells/mL.

    • Treat cells with a dose range of this compound or Enasidenib (e.g., 0-10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Metabolite Extraction:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells and extract metabolites using an 80% methanol (B129727) solution.

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate metabolites on a C18 column with a gradient elution.

    • Detect 2-HG using mass spectrometry in negative ion mode, monitoring for the specific mass transition of 2-HG.

  • Data Analysis:

    • Quantify 2-HG levels by comparing to a standard curve of known 2-HG concentrations.

    • Normalize 2-HG levels to cell number or total protein content.

    • Calculate the IC50 value for 2-HG inhibition.

Myeloid Differentiation Assay by Flow Cytometry

Objective: To assess the induction of myeloid differentiation in AML cells after treatment with mIDH2 inhibitors by measuring the expression of cell surface markers.

Methodology:

  • Cell Culture and Treatment:

    • Culture mIDH2-mutant AML cells as described in the 2-HG assay.

    • Treat cells with this compound or Enasidenib at concentrations around their 2-HG inhibition IC50 for an extended period (e.g., 7-14 days) to allow for differentiation.

  • Antibody Staining:

    • Harvest and wash the cells with FACS buffer (PBS with 2% FBS).

    • Incubate cells with fluorescently conjugated antibodies against myeloid differentiation markers, such as CD11b and CD15. Include appropriate isotype controls.

  • Flow Cytometry Analysis:

    • Acquire stained cells on a flow cytometer.

    • Gate on the live cell population based on forward and side scatter properties.

    • Analyze the percentage of cells expressing CD11b and/or CD15.

  • Data Analysis:

    • Compare the percentage of marker-positive cells in treated samples to the vehicle control.

    • A significant increase in the percentage of CD11b+ and/or CD15+ cells indicates induction of differentiation.

Cell Viability and Cytotoxicity Assay

Objective: To determine the effect of this compound and Enasidenib on the viability and proliferation of AML cells.

Methodology:

  • Cell Seeding and Treatment:

    • Seed AML cells in a 96-well plate at an appropriate density.

    • Treat cells with a serial dilution of the inhibitor to generate a dose-response curve.

  • Viability Assessment (e.g., MTT Assay):

    • After a 72-hour incubation, add MTT reagent to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals with DMSO or a similar solvent.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the dose-response curve and determine the EC50 (half-maximal effective concentration) for cytotoxicity.

Conclusion

The primary biomarker for sensitivity to this compound is the presence of an IDH2 mutation, particularly R140Q, against which it shows high potency. Preclinical data indicates that this compound effectively reduces 2-HG levels and induces myeloid differentiation, comparable to the established mIDH2 inhibitor Enasidenib. The experimental protocols provided herein offer a framework for validating these biomarkers in a research setting. Further clinical investigation of this compound, such as the ongoing trial NCT04806659, will be crucial in determining its clinical efficacy and safety profile relative to existing therapies for mIDH2-mutant AML.

References

Navigating Resistance: A Comparative Analysis of SH1573 and EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profile of the novel mutant IDH2 inhibitor, SH1573, reveals distinct mechanisms of resistance when compared to targeted therapies against the epidermal growth factor receptor (EGFR), such as osimertinib (B560133), gefitinib (B1684475), and afatinib. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by preclinical data, to inform future therapeutic strategies.

This compound is an orally active and selective inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), particularly the R140Q mutation, developed for the treatment of acute myeloid leukemia (AML).[1][2][3] Its mechanism of action is fundamentally different from EGFR tyrosine kinase inhibitors (TKIs), which are primarily used in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors.[4] This core difference in therapeutic targets dictates a divergent landscape of potential resistance mechanisms, making direct cross-resistance unlikely. Instead, a comparative analysis of their resistance profiles offers valuable insights into the broader challenge of targeted therapy resistance.

Mechanism of Action: A Tale of Two Pathways

This compound functions by selectively inhibiting the mutated IDH2 enzyme, which pathologically produces the oncometabolite 2-hydroxyglutarate (2-HG).[1][5] Elevated 2-HG levels disrupt epigenetic regulation and block myeloid differentiation, contributing to the development of AML.[5][6][7] By reducing 2-HG production, this compound aims to restore normal cellular differentiation.[1][5]

In contrast, EGFR inhibitors like gefitinib, afatinib, and osimertinib target the ATP-binding site of the EGFR kinase domain. In many cancers, particularly NSCLC, activating mutations in EGFR lead to constitutive signaling through pathways like PI3K/AKT and MAPK, driving cell proliferation and survival. EGFR TKIs block these downstream signals.

G cluster_0 This compound Mechanism of Action mIDH2 Mutant IDH2 (e.g., R140Q) alpha_KG α-Ketoglutarate mIDH2->alpha_KG Normal function (inhibited) two_HG 2-Hydroxyglutarate (Oncometabolite) mIDH2->two_HG Neomorphic Activity Isocitrate Isocitrate Isocitrate->mIDH2 Epigenetic_Dysregulation Epigenetic Dysregulation (DNA/Histone Hypermethylation) two_HG->Epigenetic_Dysregulation Inhibits α-KG- dependent dioxygenases Differentiation_Block Block in Myeloid Differentiation Epigenetic_Dysregulation->Differentiation_Block AML_Progression AML Progression Differentiation_Block->AML_Progression This compound This compound This compound->mIDH2 Inhibits

Diagram 1: this compound Mechanism of Action.

G cluster_1 EGFR Inhibitor Mechanism of Action EGFR Mutant EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK EGF EGF Ligand EGF->EGFR Ligand-independent activation EGFR_Inhibitor EGFR TKI (e.g., Osimertinib) EGFR_Inhibitor->EGFR Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation NSCLC_Progression NSCLC Progression Proliferation->NSCLC_Progression

Diagram 2: EGFR Inhibitor Mechanism of Action.

Comparative Resistance Profiles

Given the distinct targets and pathways, the mechanisms of acquired resistance to this compound and EGFR inhibitors do not overlap. Cross-resistance, where resistance to one drug confers resistance to another, is therefore not anticipated between these two classes of therapy.[8]

This compound and mIDH2 Inhibitor Resistance

While specific clinical resistance data for this compound is emerging, mechanisms can be extrapolated from preclinical studies and data from other mIDH2 inhibitors like enasidenib (B560146) (AG-221). The primary modes of resistance are expected to be:

  • Secondary Mutations in the Target Gene: The acquisition of new mutations in the IDH2 gene can prevent drug binding or alter enzyme conformation, leading to restored 2-HG production despite treatment.[9]

  • Isoform Switching: A potential mechanism of clonal evolution where an IDH1 mutation emerges and takes over as the driver of the disease, rendering an IDH2-specific inhibitor ineffective.[9][10]

  • Clonal Evolution: The outgrowth of pre-existing subclones that do not harbor the IDH2 mutation and rely on other signaling pathways for survival.

EGFR Inhibitor Resistance

Resistance to EGFR TKIs is well-documented and typically involves:

  • On-Target (Secondary) Mutations: The most common mechanism for first- and second-generation TKIs is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. Third-generation inhibitors like osimertinib were designed to overcome T790M, but other mutations (e.g., C797S) can confer resistance to them.

  • Bypass Track Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. This includes amplification of other receptor tyrosine kinases like MET or HER2, or activation of downstream pathways like KRAS.

  • Phenotypic Transformation: In some cases, tumors can undergo histological transformation, for example, from adenocarcinoma to small cell lung cancer, a phenotype that is not dependent on EGFR signaling.

The following table summarizes the key differences in the resistance profiles.

FeatureThis compound (mIDH2 Inhibitor)EGFR Inhibitors (e.g., Osimertinib, Gefitinib)
Primary Target Mutant Isocitrate Dehydrogenase 2 (mIDH2)Epidermal Growth Factor Receptor (EGFR)
Disease Context Acute Myeloid Leukemia (AML)Non-Small Cell Lung Cancer (NSCLC), others
Primary Resistance Outgrowth of non-IDH2 mutant clonesPre-existing resistance mutations (e.g., de novo T790M)
Acquired Resistance - Secondary mutations in IDH2- Isoform switching to IDH1 mutation- Clonal evolution- Secondary mutations in EGFR (e.g., T790M, C797S)- Bypass pathway activation (e.g., MET/HER2 amplification)- Phenotypic transformation
Cross-Resistance Unlikely with EGFR inhibitors due to distinct targets and pathways.Common among different generations of EGFR TKIs (e.g., resistance to gefitinib via T790M can be overcome by osimertinib).

Preclinical Data on this compound

Preclinical studies have demonstrated the potent and selective activity of this compound.

Cell LineIDH2 MutationThis compound IC₅₀ (2-HG Inhibition)Reference
TF-1R140Q25.3 nmol/L[1]
U87-MGR140Q0.27 µmol/L[1]
U87-MGR172K0.053 µmol/L[1]
SW1353R172S4.51 µmol/L[1]

In enzyme activity assays, this compound showed strong inhibitory effects on mIDH2 R140Q and R172K with IC₅₀ values of 4.78 and 14.05 nmol/L, respectively, while having a much weaker effect on wild-type IDH2 (IC₅₀ = 196.2 nmol/L).[1]

Experimental Protocols

2-HG Inhibition Assay (Cell-Based)

  • Cell Culture: Mutant IDH2-expressing cell lines (e.g., TF-1 R140Q) are cultured in appropriate media supplemented with fetal bovine serum.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Metabolite Extraction: After incubation, cells are harvested, and intracellular metabolites are extracted using a solvent solution (e.g., 80% methanol).

  • 2-HG Quantification: The concentration of 2-HG in the cell lysates is measured using a 2-HG assay kit, typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.

  • Data Analysis: The IC₅₀ value, representing the concentration of this compound that inhibits 2-HG production by 50%, is calculated by plotting the 2-HG levels against the drug concentration and fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow: 2-HG Inhibition Assay A 1. Culture mIDH2 Cell Lines B 2. Treat with Serial Dilutions of this compound A->B C 3. Incubate (e.g., 72h) B->C D 4. Harvest Cells & Extract Metabolites C->D E 5. Quantify 2-HG (LC-MS/MS) D->E F 6. Calculate IC₅₀ E->F

Diagram 3: Workflow for 2-HG Inhibition Assay.

Conclusion

The cross-resistance profile of this compound with EGFR-targeted therapies is characterized by a fundamental divergence in their mechanisms of action and resultant resistance pathways. This compound, as a selective mIDH2 inhibitor, faces resistance challenges centered on target gene alteration and clonal evolution within the context of AML. EGFR inhibitors, conversely, contend with a range of on-target mutations and bypass pathway activations in solid tumors. Understanding these distinct profiles is critical for the rational design of clinical trials and the development of combination strategies to overcome resistance. While direct cross-resistance is not a concern, the principles learned from the well-studied resistance to EGFR TKIs can inform the predictive and monitoring strategies for novel agents like this compound.

References

Navigating the Kinetic Landscape: A Comparative Guide to Novel Mutant IDH2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of novel mutant isocitrate dehydrogenase 2 (mIDH2) inhibitors is paramount for advancing targeted cancer therapies. This guide provides a comparative analysis of the pharmacokinetics of key mIDH2 inhibitors, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of compounds for further investigation.

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme represent a critical therapeutic target in several cancers, most notably acute myeloid leukemia (AML). These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[1] The development of small molecule inhibitors targeting these mutant enzymes has ushered in a new era of targeted therapy. This guide focuses on the comparative pharmacokinetics of three notable inhibitors: Enasidenib, the first-in-class approved mIDH2 inhibitor, and the newer generation inhibitors, Vorasidenib (a dual mIDH1/2 inhibitor) and Olutasidenib (a mIDH1 inhibitor presented here for a broader perspective on novel IDH pathway modulators).

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Enasidenib, Vorasidenib, and Olutasidenib, derived from clinical studies. These parameters are crucial for determining dosing regimens, predicting drug exposure, and understanding potential drug-drug interactions.

ParameterEnasidenib (AG-221)Vorasidenib (AG-881)Olutasidenib (FT-2102)
Target mIDH2mIDH1/mIDH2mIDH1
Tmax (median) 4 hours[2][3]2.0 hours[4]~4 hours[5]
Cmax (geometric mean) Not directly specified in snippets75.4 ng/mL (single 40 mg dose)[4], 133 ng/mL (steady-state)[4][6]Increased by 191% with a high-fat meal[5]
AUC Not directly specified in snippets2,860 hrng/mL (single 40 mg dose)[4], 1,988 hrng/mL (steady-state)[4][6]Increased by 83% with a high-fat meal[5]
Half-life (t1/2) 137 hours[2]238 hours (terminal), 63.2 hours (effective)[4]67 hours[5]
Bioavailability ~57%[2][3]Moderate to high (estimated)[4]Not specified
Protein Binding 98.5%[2][3]97%[4]~93%[5]
Metabolism Multiple CYPs and UGTs[2][3]Primarily CYP1A2, minor contributions from other CYPs[6][7]Primarily CYP3A4, minor contributions from other CYPs[5][8]
Excretion 89% feces, 11% urine[2]85% feces (55% unchanged), 4.5% urine[4][6]75% feces (35% unchanged), 17% urine (1% unchanged)[5][9]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach to pharmacokinetic analysis, the following diagrams illustrate the mIDH2 signaling pathway and a typical experimental workflow for a pharmacokinetic study.

mIDH2_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Nucleus cluster_2 Other Signaling Interactions Isocitrate Isocitrate mIDH2 mIDH2 Isocitrate->mIDH2 Substrate alpha-KG alpha-KG mIDH2->alpha-KG Reduced normal activity 2-HG 2-HG mIDH2->2-HG Neomorphic activity TET_enzymes TET_enzymes 2-HG->TET_enzymes Inhibition Histone_demethylases Histone_demethylases 2-HG->Histone_demethylases Inhibition DNA_hypermethylation DNA_hypermethylation TET_enzymes->DNA_hypermethylation Histone_hypermethylation Histone_hypermethylation Histone_demethylases->Histone_hypermethylation Blocked_Differentiation Blocked_Differentiation DNA_hypermethylation->Blocked_Differentiation Histone_hypermethylation->Blocked_Differentiation FLT3 FLT3 mIDH2_activity mIDH2 Activity FLT3->mIDH2_activity MAPK_Erk MAPK_Erk MAPK_Erk->mIDH2_activity PI3K_Akt PI3K_Akt PI3K_Akt->mIDH2_activity

mIDH2 Signaling Pathway

Pharmacokinetic_Workflow Drug_Administration Drug Administration (Oral or IV) Blood_Sampling Serial Blood Sampling (pre-defined time points) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Sample Analysis (LC-MS/MS) Plasma_Separation->Sample_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Parameter_Calculation Data_Interpretation Data Interpretation and Modeling PK_Parameter_Calculation->Data_Interpretation

Experimental Workflow for a Pharmacokinetic Study

Experimental Protocols

The pharmacokinetic parameters presented in this guide are typically determined through rigorous clinical and preclinical studies. While specific protocols vary between studies, a generalized methodology is outlined below.

In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats or Mice)
  • Animal Acclimatization and Housing: Healthy adult male and female rodents (e.g., Sprague-Dawley rats or CD-1 mice) are acclimated for at least one week in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Formulation and Administration: The test inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). A single dose is administered to the animals via oral gavage (p.o.) or intravenous (i.v.) injection into the tail vein.

  • Blood Sample Collection: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: The collected blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is then transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of the drug and its major metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods with software such as WinNonlin to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. For oral administration, bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Human Pharmacokinetic Study (Phase I Clinical Trial)
  • Study Population: Healthy volunteers or patients with the target malignancy are enrolled after providing informed consent. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.

  • Study Design: A single-center, open-label, dose-escalation or single-dose study is typically conducted.

  • Drug Administration: A single oral dose of the mIDH2 inhibitor is administered to the subjects, often in a fasting state. Food effect studies may also be conducted where the drug is administered with a standard high-fat meal.

  • Pharmacokinetic Sampling: Serial blood samples are collected at specified time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose). Urine and fecal samples may also be collected over a specified period to assess excretion.

  • Bioanalysis: Plasma and other biological samples are processed and analyzed using a validated LC-MS/MS method to quantify the concentrations of the parent drug and its metabolites.

  • Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject. Descriptive statistics are used to summarize the pharmacokinetic parameters. The effect of food on the pharmacokinetics of the drug is assessed by comparing the parameters between the fed and fasted states. Safety and tolerability are also monitored throughout the study.

Conclusion

The development of novel mIDH2 inhibitors has provided a significant breakthrough in the treatment of mIDH2-mutated cancers. The pharmacokinetic profiles of these agents, as highlighted in this guide, reveal distinct characteristics in terms of absorption, distribution, metabolism, and excretion. Enasidenib, as the first-in-class inhibitor, has a well-characterized profile with a long half-life supporting once-daily dosing.[2] Vorasidenib, a dual inhibitor, also exhibits a long half-life and demonstrates good brain penetration, a critical feature for treating brain tumors.[4][6] Olutasidenib, an mIDH1 inhibitor, shows a different metabolic pathway, primarily through CYP3A4.[5][8]

A thorough understanding of these comparative pharmacokinetics is essential for optimizing dosing strategies, managing potential drug-drug interactions, and guiding the development of the next generation of mIDH inhibitors. The provided experimental frameworks offer a basis for the design and interpretation of future pharmacokinetic and pharmacodynamic studies in this rapidly evolving field.

References

Assessing the selectivity of SH1573 for mIDH2 over wtIDH2/mIDH1

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of SH1573's selectivity for mutant isocitrate dehydrogenase 2 (mIDH2) over its wild-type counterpart (wtIDH2) and the related mutant IDH1 (mIDH1) reveals its potential as a targeted therapeutic agent. This guide provides a detailed comparison of this compound with other relevant inhibitors, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

This compound is a novel, orally active small-molecule inhibitor designed to target mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2] Specifically, it has demonstrated strong and selective inhibitory activity against the mIDH2 R140Q protein, a common mutation found in various cancers, including acute myeloid leukemia (AML).[1][3] The therapeutic rationale behind inhibiting mIDH2 lies in its gain-of-function neomorphic activity, which leads to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][4] Elevated levels of 2-HG are implicated in epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.[5][6] this compound effectively reduces the production of 2-HG in both cellular and animal models, thereby promoting the differentiation of cancer cells.[1]

Comparative Selectivity Profile of this compound

The selectivity of an enzyme inhibitor is a critical determinant of its therapeutic index, minimizing off-target effects. This compound exhibits a highly selective inhibition profile for mIDH2 over wtIDH2 and mIDH1.

CompoundTargetIC50 (nM)Selectivity (Fold) vs. mIDH2 R140Q
This compound mIDH2 R140Q 4.78 [1]-
mIDH2 R172K 14.05 [1]0.34
wtIDH2 196.2 [1]41.0
mIDH1 R132H >100,000 [1]>20,920
wtIDH1 >100,000 [1]>20,920
Enasidenib (AG-221) mIDH2 R140Q 100 [7][8]-
mIDH2 R172K 400 [7]0.25
wtIDH2 1,800 [8]18.0
mIDH1 R132H 48,400 [8]484
wtIDH1 450 [8]4.5
Ivosidenib (AG-120) mIDH1 R132H 12 [9]N/A
wtIDH1 24-71 [10]N/A

Note: A higher fold selectivity indicates greater specificity for the target enzyme.

As the data illustrates, this compound is significantly more potent against the mIDH2 R140Q mutant than Enasidenib (AG-221), a clinically approved mIDH2 inhibitor.[8] Furthermore, this compound displays remarkable selectivity, with no significant inhibition of mIDH1 and wtIDH1 observed even at high concentrations.[1] Ivosidenib (AG-120), an mIDH1 inhibitor, is included for comparative purposes to highlight the distinct selectivity profiles of these targeted therapies.[9][11]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the signaling pathway of IDH2 and the experimental workflow for assessing inhibitor selectivity.

cluster_0 Normal Cell cluster_1 Cancer Cell with mIDH2 cluster_2 Inhibited Cancer Cell Isocitrate Isocitrate wtIDH2 wtIDH2 Isocitrate->wtIDH2 Substrate Alpha-ketoglutarate Alpha-ketoglutarate wtIDH2->Alpha-ketoglutarate Product NADPH NADPH wtIDH2->NADPH Reduced Cofactor Normal Epigenetic Regulation Normal Epigenetic Regulation Alpha-ketoglutarate->Normal Epigenetic Regulation NADP+ NADP+ NADP+->wtIDH2 Cofactor Alpha-ketoglutarate_cancer Alpha-ketoglutarate mIDH2 mIDH2 Alpha-ketoglutarate_cancer->mIDH2 Substrate NADPH_cancer NADPH NADPH_cancer->mIDH2 Cofactor 2-Hydroxyglutarate (2-HG) 2-Hydroxyglutarate (2-HG) mIDH2->2-Hydroxyglutarate (2-HG) Oncometabolite Epigenetic Dysregulation Epigenetic Dysregulation 2-Hydroxyglutarate (2-HG)->Epigenetic Dysregulation Blocked Differentiation Blocked Differentiation Epigenetic Dysregulation->Blocked Differentiation This compound This compound mIDH2_inhibited mIDH2 This compound->mIDH2_inhibited Inhibits Reduced 2-HG Reduced 2-HG mIDH2_inhibited->Reduced 2-HG Blocked Production Restored Differentiation Restored Differentiation Reduced 2-HG->Restored Differentiation Start Start Recombinant_Enzymes Prepare Recombinant Enzymes (mIDH2, wtIDH2, mIDH1, wtIDH1) Start->Recombinant_Enzymes Compound_Dilution Prepare Serial Dilutions of this compound Start->Compound_Dilution Cell_Culture Culture Cells Expressing Different IDH Variants Start->Cell_Culture Biochemical_Assay Perform Biochemical Assay (Measure NADPH consumption) Recombinant_Enzymes->Biochemical_Assay Compound_Dilution->Biochemical_Assay Cell_Based_Assay Perform Cell-Based Assay (Measure 2-HG production) Compound_Dilution->Cell_Based_Assay Data_Analysis Data Analysis (IC50 determination) Biochemical_Assay->Data_Analysis Cell_Culture->Cell_Based_Assay Cell_Based_Assay->Data_Analysis Selectivity_Assessment Assess Selectivity Profile Data_Analysis->Selectivity_Assessment End End Selectivity_Assessment->End

References

Independent Validation of SH1573's Anti-Leukemic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-leukemic activity of SH1573, a novel mutant isocitrate dehydrogenase 2 (mIDH2) inhibitor, with other approved and investigational therapies for acute myeloid leukemia (AML). The information presented is supported by preclinical and clinical data to aid in the evaluation of this compound for research and development purposes.

Executive Summary

This compound is a potent and selective inhibitor of the mIDH2 R140Q protein, a key driver in a subset of AML cases.[1] Preclinical studies have demonstrated its efficacy in reducing the oncometabolite 2-hydroxyglutarate (2-HG), inducing differentiation of leukemic cells, and prolonging survival in animal models.[1] This guide compares the performance of this compound with other mIDH inhibitors, namely Enasidenib (AG-221), Ivosidenib (AG-120), and Olutasidenib (FT-2102), providing a comprehensive overview of their respective mechanisms, efficacy, and developmental status.

Mechanism of Action: Targeting Mutant IDH2

Mutations in the IDH2 gene, particularly at the R140 and R172 residues, are found in approximately 10-12% of AML patients.[2] These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-HG.[2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block hematopoietic differentiation and promote leukemogenesis.[2]

This compound and other mIDH2 inhibitors act by selectively binding to the mutant IDH2 enzyme and inhibiting its ability to produce 2-HG. This reduction in 2-HG levels is intended to restore normal epigenetic regulation, leading to the differentiation of leukemic blasts into mature myeloid cells.[1][3]

Mutant IDH2 Signaling Pathway in AML mIDH2 Mutant IDH2 (e.g., R140Q) two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mIDH2->two_HG Neomorphic activity alpha_KG α-Ketoglutarate (α-KG) alpha_KG->mIDH2 TET2 TET2 & other α-KG-dependent dioxygenases two_HG->TET2 Inhibition Hypermethylation DNA & Histone Hypermethylation TET2->Hypermethylation Leads to Differentiation_Block Block in Myeloid Differentiation Hypermethylation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis This compound This compound & other mIDH2 inhibitors This compound->mIDH2 Inhibition

Mutant IDH2 signaling pathway and the point of intervention for this compound.

Comparative Performance Data

The following tables summarize the available preclinical and clinical data for this compound and its key comparators.

Table 1: In Vitro Efficacy of mIDH Inhibitors
CompoundTargetCell LineIC50 (nM)2-HG InhibitionReference
This compound mIDH2 R140QTF-1 (mIDH2 R140Q)15.7Potent[1]
Enasidenib (AG-221) mIDH2TF-1 (mIDH2 R140Q)23.9Potent[1]
Ivosidenib (AG-120) mIDH1U87MG (mIDH1 R132H)12Potent[4]
Olutasidenib (FT-2102) mIDH1Patient-derivedN/APotent[5]
Table 2: In Vivo Efficacy in AML Xenograft Models
CompoundModelDosingKey OutcomesReference
This compound Patient-Derived Xenograft (PDX)15, 45 mg/kg dailyReduced 2-HG, induced differentiation, prolonged survival[1]
Enasidenib (AG-221) PDX45 mg/kg dailyReduced 2-HG, induced differentiation, prolonged survival[1]
Ivosidenib (AG-120) Cell Line-Derived Xenograft (CDX)150 mg/kg dailyReduced tumor 2-HG, induced differentiation[6]
Olutasidenib (FT-2102) PDX150 mg twice dailyN/A[5]
Table 3: Clinical Trial Overview
CompoundPhasePopulationOverall Response Rate (ORR)Reference
This compound Phase 1R/R AML with IDH2 mutationOngoing[7]
Enasidenib (AG-221) ApprovedR/R AML with IDH2 mutation40.3%[8][9]
Ivosidenib (AG-120) ApprovedR/R or newly diagnosed AML with IDH1 mutation41.6% (R/R), 42.9% (newly diagnosed)[4]
Olutasidenib (FT-2102) ApprovedR/R AML with IDH1 mutation46%[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate independent validation and comparison.

Mutant IDH2 Enzymatic Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the mutant IDH2 enzyme.

Materials:

  • Recombinant human mIDH2 R140Q enzyme

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)

  • Test compound (e.g., this compound)

  • 384-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add 5 µL of the test compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the mIDH2 R140Q enzyme to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of a substrate solution containing α-KG and NADPH.

  • Immediately measure the decrease in absorbance at 340 nm every minute for 30 minutes, corresponding to the oxidation of NADPH.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the reaction rates against the logarithm of the compound concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.

2-HG Measurement in AML Cells by LC-MS/MS

Objective: To quantify the intracellular levels of 2-hydroxyglutarate (2-HG) in AML cells following treatment with a test compound.

Materials:

  • AML cell line with an IDH2 mutation (e.g., TF-1 R140Q)

  • Test compound (e.g., this compound)

  • Cell culture medium and supplements

  • Methanol

  • Internal standard (e.g., 13C5-2-HG)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Seed AML cells in a 6-well plate and treat with various concentrations of the test compound for 72 hours.

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cells by adding a cold methanol/water (80:20) solution containing the internal standard.

  • Vortex and incubate on ice for 20 minutes.

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Analyze the supernatant using an LC-MS/MS system equipped with a suitable column for polar metabolite separation.

  • Quantify the amount of 2-HG by comparing the peak area of the analyte to that of the internal standard, using a standard curve for absolute quantification.

AML Cell Differentiation Assessment by Flow Cytometry

Objective: To evaluate the ability of a test compound to induce myeloid differentiation in AML cells.

Materials:

  • AML cell line with an IDH2 mutation (e.g., TF-1 R140Q)

  • Test compound (e.g., this compound)

  • Cell culture medium and supplements

  • Fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD15)

  • Flow cytometer

Procedure:

  • Treat AML cells with the test compound for 5-7 days.

  • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

  • Resuspend the cells in FACS buffer and add the fluorescently-conjugated antibodies.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in FACS buffer and analyze on a flow cytometer.

  • Quantify the percentage of cells expressing the differentiation markers (e.g., CD11b+, CD15+) to assess the extent of myeloid differentiation.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical preclinical workflow for the evaluation of a novel anti-leukemic agent like this compound.

Preclinical Experimental Workflow for Anti-Leukemic Drug Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay Enzymatic Assay (IC50 determination) Cell_Viability Cell Viability/Proliferation Assay Enzymatic_Assay->Cell_Viability Identifies potent compounds for cellular testing two_HG_Measurement 2-HG Measurement (LC-MS/MS) Cell_Viability->two_HG_Measurement Differentiation_Assay Cell Differentiation Assay (Flow Cytometry) two_HG_Measurement->Differentiation_Assay Confirms mechanism of action CDX_Model Cell Line-Derived Xenograft (CDX) Model Differentiation_Assay->CDX_Model Promising in vitro results lead to in vivo testing PDX_Model Patient-Derived Xenograft (PDX) Model CDX_Model->PDX_Model Confirms efficacy in more relevant model Pharmacokinetics Pharmacokinetics (PK) & Pharmacodynamics (PD) PDX_Model->Pharmacokinetics Efficacy_Studies Efficacy Studies (Survival, Tumor Burden) Pharmacokinetics->Efficacy_Studies Toxicity_Studies Toxicology Studies Efficacy_Studies->Toxicity_Studies Determines therapeutic window

A typical preclinical experimental workflow for evaluating an anti-leukemic compound.

Conclusion

This compound demonstrates a promising preclinical profile as a selective mIDH2 inhibitor with potent anti-leukemic activity. Its ability to effectively reduce 2-HG levels and induce differentiation in AML models is comparable, and in some aspects superior, to the approved mIDH2 inhibitor Enasidenib. Further clinical investigation is warranted to fully elucidate its therapeutic potential in patients with mIDH2-mutated AML. This guide provides a foundational framework for researchers to design and interpret independent validation studies of this compound and other emerging anti-leukemic agents.

References

Benchmarking SH1573 Against Standard-of-Care AML Drugs: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of SH1573, a novel mutant isocitrate dehydrogenase 2 (mIDH2) inhibitor, with current standard-of-care drugs for Acute Myeloid Leukemia (AML). The information presented is based on available preclinical data.

Executive Summary:

This compound is a potent and selective inhibitor of the mIDH2 R140Q protein, a key driver in a subset of AML.[1][2] Its primary mechanism of action involves the reduction of the oncometabolite 2-hydroxyglutarate (2-HG) and the induction of myeloid differentiation.[1] While direct in vitro comparative studies between this compound and standard-of-care AML drugs such as cytarabine (B982), venetoclax (B612062), and azacitidine are not yet publicly available, this guide consolidates existing in vitro data for each compound to provide a preliminary benchmark. The data presented herein is collated from various independent studies, and direct comparison should be approached with caution due to differing experimental conditions.

Mechanism of Action: this compound

This compound is designed to specifically target AML cells harboring mutations in the IDH2 gene. The mutant IDH2 enzyme neomorphically produces high levels of 2-HG, which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in hematopoietic differentiation.[1] By inhibiting the mIDH2 protein, this compound effectively reduces 2-HG levels, thereby restoring normal epigenetic function and promoting the differentiation of leukemic blasts into mature myeloid cells.[1]

SH1573_Mechanism cluster_0 Mutant IDH2 AML Cell cluster_1 This compound Intervention alpha_KG α-Ketoglutarate mIDH2 Mutant IDH2 (e.g., R140Q) alpha_KG->mIDH2 Substrate 2_HG 2-Hydroxyglutarate (Oncometabolite) mIDH2->2_HG Neomorphic Activity mIDH2_inhibited Mutant IDH2 (Inhibited) Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) 2_HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases (e.g., TET2) Differentiation_Block Block in Myeloid Differentiation Epigenetic_Dysregulation->Differentiation_Block AML_Progression AML Progression Differentiation_Block->AML_Progression This compound This compound This compound->mIDH2 Inhibits Reduced_2_HG Reduced 2-HG mIDH2_inhibited->Reduced_2_HG Blocks Production Restored_Epigenetics Restored Epigenetic Function Reduced_2_HG->Restored_Epigenetics Differentiation_Induction Induction of Myeloid Differentiation Restored_Epigenetics->Differentiation_Induction Therapeutic_Effect Therapeutic Effect Differentiation_Induction->Therapeutic_Effect

Mechanism of action of this compound in mutant IDH2 AML cells.

In Vitro Performance Data

This compound

The primary in vitro measure of this compound's potency is its ability to inhibit the production of 2-HG in mIDH2-expressing cell lines.

Cell LineIDH2 MutationIC50 (2-HG Inhibition)Reference
TF-1R140Q25.3 nmol/L[1]
U87-MGR140Q0.27 µmol/L[1]
U87-MGR172K0.053 µmol/L[1]
SW1353R172S4.51 µmol/L[1]

Note: The primary mechanism of this compound is differentiation induction rather than direct cytotoxicity.

Standard-of-Care AML Drugs

The following tables summarize the half-maximal inhibitory concentration (IC50) values for standard-of-care AML drugs in various AML cell lines, as reported in independent studies.

Cytarabine (Ara-C)

Cell LineIC50Exposure TimeReference
CCRF-CEM216.12 nM72 h[3]

Venetoclax

Cell LineIC50Exposure TimeReference
MOLM-139.0 nM96 h[4]
MV4-117.8 nM96 h[4]

Azacitidine

Cell LineGI50 (Growth Inhibition 50)Exposure TimeReference
MV-4-117.247 µM72 h[5]
MOLM-130.815 µM72 h[5]
THP-17.217 µM72 h[5]

Important Consideration: The IC50 and GI50 values presented above are from different studies and should not be directly compared due to variations in experimental methodologies, including the specific AML cell lines used, the duration of drug exposure, and the endpoint assays. A direct head-to-head study is required for a definitive comparison of potency.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments cited in this guide.

Experimental_Workflow cluster_assays In Vitro Assays Start Start: AML Cell Culture Drug_Treatment Drug Treatment (this compound or Standard-of-Care) Start->Drug_Treatment Incubation Incubation (Specified Duration) Drug_Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI Flow Cytometry) Incubation->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Incubation->Cell_Cycle Data_Analysis Data Analysis (IC50 Determination, etc.) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis End End: Comparative Assessment Data_Analysis->End

General experimental workflow for in vitro drug comparison.
Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of a drug that inhibits cell viability by 50% (IC50).

  • Procedure:

    • Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in a final volume of 100 µL of appropriate culture medium.

    • Drug Treatment: After 24 hours of incubation to allow for cell adherence and stabilization, treat the cells with serial dilutions of the test compound (this compound or standard-of-care drug) and a vehicle control.

    • Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
  • Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.

  • Procedure:

    • Cell Treatment: Seed AML cells in 6-well plates and treat with the test compounds at various concentrations for a predetermined time.

    • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the drug treatment.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Objective: To determine the effect of drug treatment on the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Cell Treatment: Treat AML cells with the test compounds for a specified duration.

    • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

    • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: The DNA content is proportional to the PI fluorescence intensity. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histogram.

Conclusion

This compound demonstrates potent and selective inhibition of mutant IDH2 and induces differentiation in AML cells harboring this mutation. While direct comparative in vitro data against standard-of-care drugs like cytarabine, venetoclax, and azacitidine is currently lacking in the public domain, the distinct mechanism of action of this compound suggests its potential as a targeted therapy for a specific subset of AML patients. Future head-to-head in vitro studies are crucial to accurately position this compound within the existing AML treatment landscape and to explore potential synergistic combinations with current standard-of-care agents. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative analyses.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for SH1573

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory and Drug Development Professionals

This document provides critical guidance on the proper handling and disposal of SH1573, a novel mutant isocitrate dehydrogenase 2 (mIDH2) inhibitor. Adherence to these procedures is essential to ensure personnel safety and environmental compliance. This compound is identified by CAS number 2376068-96-9 and the chemical name (S)-3-(trifluoromethyl)-1-(4-(6-(trifluoromethyl)pyridin-2-yl)-6-((2-(trifluoromethyl)pyridin-4-yl)amino)-1,3,5-triazin-2-yl)pyrrolidin-3-ol. It is primarily used in research settings for the study of acute myeloid leukemia (AML).[1][2][3]

While some suppliers may ship this compound as a non-hazardous chemical for research purposes, it is imperative to handle it as a potentially hazardous compound, particularly concerning disposal.[1] Laboratory waste is subject to stringent regulations that require a thorough hazard assessment.

Note: As of the compilation of this document, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are based on general best practices for the disposal of research-grade chemical compounds. Users must obtain the SDS from their specific supplier and adhere to the disposal instructions provided therein.

Quantitative Data Summary

For research-grade compounds where a specific SDS is unavailable, quantitative disposal parameters are typically not established. The primary approach is to manage the waste through a licensed hazardous waste disposal vendor. The following table outlines the key characteristics of this compound.

PropertyValueSource
Chemical Name (S)-3-(trifluoromethyl)-1-(4-(6-(trifluoromethyl)pyridin-2-yl)-6-((2-(trifluoromethyl)pyridin-4-yl)amino)-1,3,5-triazin-2-yl)pyrrolidin-3-olMedKoo Biosciences
CAS Number 2376068-96-9MedchemExpress
Molecular Formula C20H14F9N7OMedKoo Biosciences
Primary Use Research, mIDH2 inhibitor for AML studiesMedchemExpress, PubMed

Experimental Protocols: Disposal Procedures

The following step-by-step protocol is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

2. Waste Segregation:

  • Solid Waste: Collect solid this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and any spill cleanup materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

3. Labeling:

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," the CAS number "2376068-96-9," and the approximate concentration and volume.

4. Storage:

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

5. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste disposal vendor.

  • Do not dispose of this compound down the drain or in regular trash.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

SH1573_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Path start Start: Handling this compound ppe Wear Appropriate PPE start->ppe waste_generated This compound Waste Generated ppe->waste_generated is_solid Is the waste solid? waste_generated->is_solid solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_container No storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage vendor_pickup Arrange for Vendor Pickup and Disposal storage->vendor_pickup

Caption: Workflow for the proper segregation and disposal of this compound waste.

SH1573_Decision_Pathway cluster_initial Initial Assessment cluster_actions Action Pathway cluster_outcome Outcome start Have this compound to Dispose sds_check Do you have the supplier-specific SDS? start->sds_check follow_sds Follow Disposal Instructions in Section 13 of the SDS sds_check->follow_sds Yes obtain_sds Contact Supplier to Obtain SDS sds_check->obtain_sds No safe_disposal Safe and Compliant Disposal follow_sds->safe_disposal general_protocol Follow General Protocol for Research Chemical Disposal obtain_sds->general_protocol ehs_consult Consult Institutional EHS general_protocol->ehs_consult ehs_consult->safe_disposal

Caption: Decision-making pathway for the disposal of this compound.

References

Essential Safety and Handling Protocols for the Novel Compound SH1573

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for SH1573 is publicly available. The following guidelines are based on general best practices for handling novel chemical compounds of unknown toxicity in a research laboratory setting. Researchers must conduct a thorough risk assessment before beginning any work and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans, offering procedural, step-by-step guidance to directly address specific operational questions.

Personal Protective Equipment (PPE)

The minimum PPE for all laboratory activities involving this compound includes a lab coat, safety glasses with side shields, and nitrile gloves.[1][2][3][4] For procedures with a higher risk of exposure, additional or more robust PPE is required. All PPE must meet ANSI Z87.1 standards where applicable.[5][6]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Operation Minimum Required PPE Enhanced Precautions (Recommended)
Receiving & Storage Lab coat, safety glasses, nitrile gloves.Double nitrile gloves.
Weighing (Solid Form) Lab coat, safety glasses, nitrile gloves, respiratory protection (N95 or higher).Chemical resistant gown, face shield, double nitrile gloves, use of a ventilated balance enclosure or fume hood.
Dissolution & Aliquoting Lab coat, safety glasses, nitrile gloves.Chemical splash goggles, face shield, double nitrile gloves, work within a chemical fume hood.[1][3]
In Vitro Experiments Lab coat, safety glasses, nitrile gloves.Double nitrile gloves.
In Vivo Experiments Lab coat, safety glasses, nitrile gloves.Respiratory protection (if aerosolization is possible), double nitrile gloves.
Waste Disposal Lab coat, safety glasses, nitrile gloves.Chemical resistant apron, heavy-duty gloves over nitrile gloves.

Operational Plans for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical to ensure personnel safety and experimental integrity.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory environment.

SH1573_Handling_Workflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving & Verification Storage Secure Storage (Cool, Dry, Dark) Receiving->Storage Log & Store Weighing Weighing in Fume Hood/Enclosure Storage->Weighing Retrieve Dissolution Dissolution in Fume Hood Weighing->Dissolution Transfer In_Vitro In Vitro Experiments Dissolution->In_Vitro Use In_Vivo In Vivo Experiments Dissolution->In_Vivo Use Decontamination Decontaminate Glassware & Surfaces In_Vitro->Decontamination In_Vivo->Decontamination Waste_Segregation Segregate Waste (Solid & Liquid) Decontamination->Waste_Segregation Waste_Disposal Dispose via EHS Waste_Segregation->Waste_Disposal PPE_Decision_Tree cluster_ppe PPE Level Start Start: Procedure Involving this compound Risk_Assessment Risk Assessment: Potential for Exposure? Start->Risk_Assessment Minimum_PPE Minimum PPE: Lab Coat, Safety Glasses, Nitrile Gloves Risk_Assessment->Minimum_PPE Low Risk (e.g., handling sealed container) Splash_Hazard Splash or Aerosol Generation Possible? Risk_Assessment->Splash_Hazard Moderate to High Risk Enhanced_PPE Enhanced PPE: Add Splash Goggles, Face Shield, Double Gloves Solid_Handling Handling Solid Form? Enhanced_PPE->Solid_Handling Proceed with Caution Max_PPE Maximum Containment: Work in Fume Hood, Add Respirator Splash_Hazard->Minimum_PPE No Splash_Hazard->Enhanced_PPE Yes (e.g., dissolution, large volumes) Solid_Handling->Enhanced_PPE No Solid_Handling->Max_PPE Yes (e.g., weighing)

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.